(2-Fluorophenyl)trimethylsilane
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-fluorophenyl)-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FSi/c1-11(2,3)9-7-5-4-6-8(9)10/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTNGGKVRVPJDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (2-Fluorophenyl)trimethylsilane
Foreword: The Strategic Importance of (2-Fluorophenyl)trimethylsilane
This compound is a versatile and highly valuable organosilane intermediate in modern synthetic chemistry. Its utility is primarily derived from the unique interplay between the fluorine substituent and the trimethylsilyl group on the aromatic ring. This arrangement allows for its participation in a wide array of chemical transformations, most notably as a precursor for generating 2-fluorophenyl nucleophiles in palladium-catalyzed cross-coupling reactions (e.g., Hiyama coupling) or as a stable, masked carbanion. For researchers in medicinal chemistry and materials science, this compound serves as a critical building block for introducing the 2-fluorophenyl motif into complex molecules, a common strategy for modulating pharmacokinetic properties and enhancing biological activity in drug candidates. This guide provides a detailed exploration of the two most prevalent and reliable methods for its synthesis, grounded in mechanistic understanding and practical laboratory insights.
Chapter 1: Core Synthetic Strategies: A Mechanistic Overview
The synthesis of this compound fundamentally relies on the formation of a carbon-silicon bond at the C2 position of a fluorobenzene ring. This is achieved by generating a nucleophilic carbon at the target position, which then attacks an electrophilic silicon source, typically trimethylsilyl chloride (TMSCl). Two primary strategies have proven effective and are widely adopted: the Grignard reaction and Directed ortho-Lithiation (DoM).
-
The Grignard Reagent Pathway: This classic organometallic approach involves the preparation of a 2-fluorophenylmagnesium halide from a corresponding 2-halofluorobenzene. The resulting Grignard reagent, a potent carbon nucleophile, is subsequently quenched with TMSCl.
-
The Directed ortho-Lithiation (DoM) Pathway: This more direct method leverages the fluorine atom's ability to act as a directing metalating group (DMG). A strong organolithium base, such as n-butyllithium (n-BuLi), coordinates to the fluorine and selectively abstracts the adjacent ortho-proton, creating a 2-fluorophenyllithium species in situ, which is then trapped with TMSCl.[1][2]
The choice between these methods often depends on substrate availability, scale, and tolerance of other functional groups within a more complex starting material. This guide will detail the experimental protocols for both.
Chapter 2: Protocol I: Synthesis via Grignard Reagent Formation
This method is a robust and scalable approach, predicated on the successful formation of 2-fluorophenylmagnesium bromide.
Causality and Mechanistic Rationale
The reaction proceeds in two distinct stages. First, magnesium metal undergoes an oxidative insertion into the carbon-bromine bond of 2-bromofluorobenzene.[3] This process, often requiring activation to disrupt the passivating magnesium oxide layer, reverses the polarity of the carbon atom, transforming it from an electrophilic site into a highly nucleophilic one within the polar C-Mg bond.[4][5]
The second stage is a classic nucleophilic substitution. The nucleophilic carbon of the Grignard reagent attacks the electrophilic silicon atom of trimethylsilyl chloride, displacing the chloride ion and forming the desired C-Si bond.[6][7] The entire process must be conducted under strictly anhydrous conditions, as Grignard reagents are strong bases that react readily with protic sources like water.[4]
Experimental Workflow: Grignard Pathway
Caption: Mechanism of Directed ortho-Lithiation followed by silylation.
Detailed Step-by-Step Methodology
Materials & Equipment:
-
Same glassware and inert atmosphere setup as Protocol I.
-
Low-temperature thermometer and a dry ice/acetone bath.
-
Fluorobenzene.
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M).
-
Trimethylsilyl chloride (TMSCl), distilled.
-
Anhydrous tetrahydrofuran (THF).
-
Standard work-up and purification reagents as in Protocol I.
Procedure:
-
Apparatus Setup: A flame-dried three-necked flask under an inert atmosphere is charged with fluorobenzene (1.0 eq) and anhydrous THF.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C. [8]The resulting solution is stirred at -78 °C for 1 hour.
-
Silylation: Trimethylsilyl chloride (1.2 eq) is added dropwise to the stirred solution at -78 °C. [9]After the addition, the reaction is stirred for an additional hour at -78 °C.
-
Work-up: The cooling bath is removed, and the reaction mixture is allowed to warm slowly to room temperature. The reaction is then quenched by the slow addition of saturated aqueous NH₄Cl.
-
Purification: The mixture is extracted with diethyl ether, and the combined organic layers are washed with water and brine, then dried over anhydrous MgSO₄. After filtration and concentration, the crude product is purified by vacuum distillation.
Quantitative Data Summary
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (for 0.1 mol scale) |
| Fluorobenzene | 1.0 | 96.10 | 9.61 g |
| n-Butyllithium (2.5 M) | 1.1 | 64.06 | 44 mL |
| Trimethylsilyl chloride | 1.2 | 108.64 | 13.0 g (15.2 mL) |
| Anhydrous THF | - | - | ~200 mL |
| Expected Yield | 75-90% |
Chapter 4: Comparative Analysis and Field Insights
| Feature | Protocol I: Grignard Route | Protocol II: DoM Route | Senior Scientist's Insight |
| Starting Material | 2-Halofluorobenzene (e.g., bromo) | Fluorobenzene | The DoM route is often more atom-economical and starts from a cheaper, more readily available material. |
| Key Reagent | Magnesium metal | n-Butyllithium | n-BuLi is pyrophoric and requires more stringent handling techniques (e.g., syringe/cannula) than magnesium turnings. [10][11][12] |
| Temperature Control | Reflux, then 0 °C | -78 °C (Critical) | The DoM protocol is less forgiving; precise low-temperature control is essential to prevent side reactions. |
| Side Reactions | Wurtz coupling (biphenyl formation) | Benzyne formation, reaction with THF | Failure to maintain -78 °C in the DoM route is a common point of failure leading to low yields and complex mixtures. |
| Scalability | Generally easier to scale | Can be challenging due to heat transfer at low temperatures | The Grignard method is often preferred for large-scale industrial synthesis due to less demanding temperature constraints. |
Chapter 5: Product Characterization and Safety Protocols
Spectroscopic Validation
The identity and purity of the final product, this compound (CAS 1842-26-8), should be confirmed using standard analytical techniques.
-
¹H NMR (CDCl₃): Expect a singlet for the nine equivalent protons of the trimethylsilyl group at approximately δ 0.3 ppm. The aromatic protons will appear as a multiplet in the δ 7.0-7.6 ppm region.
-
¹³C NMR (CDCl₃): A characteristic signal for the trimethylsilyl methyl carbons will appear near δ -1.0 ppm.
-
¹⁹F NMR (CDCl₃): A signal corresponding to the aryl fluoride will be present.
-
IR (neat): Look for characteristic Si-C stretching vibrations around 840 and 1250 cm⁻¹. [13][14]* GC-MS: Provides confirmation of purity and the molecular ion peak corresponding to a mass of 168.29 g/mol . [15]
Critical Safety and Handling Procedures
-
Inert Atmosphere: Both synthesis protocols must be performed under an inert atmosphere (Nitrogen or Argon) to prevent the reaction of organometallic intermediates with oxygen or moisture.
-
Anhydrous Solvents: All solvents must be rigorously dried before use. THF, in particular, should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
n-Butyllithium Handling: n-BuLi is pyrophoric and reacts violently with water. [11][12]It must be handled exclusively with syringes or cannulas that have been purged with inert gas. Never draw n-BuLi into a syringe containing air. Work must be conducted in a fume hood, away from flammable materials, and a container of sand should be kept nearby for quenching spills. [10]* Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles or a face shield, and appropriate chemical-resistant gloves (nitrile gloves are often used but check compatibility). [11][16]* Quenching: Both Grignard and organolithium reactions are highly exothermic when quenched. The quenching agent should always be added slowly to the reaction mixture, preferably while cooling in an ice bath.
Conclusion
The synthesis of this compound is readily achievable in a standard organic chemistry laboratory via either the Grignard or Directed ortho-Lithiation pathway. The Grignard method offers operational simplicity and is well-suited for larger scales, while the DoM approach provides an elegant and high-yielding route from a more basic starting material, albeit with more demanding technical requirements. Success in either protocol hinges on the researcher's meticulous attention to maintaining anhydrous and inert conditions and adherence to strict safety protocols when handling highly reactive organometallic reagents.
References
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An In-depth Technical Guide to (2-Fluorophenyl)trimethylsilane
Abstract
This technical guide provides a comprehensive overview of the physical and chemical characteristics of (2-Fluorophenyl)trimethylsilane (CAS No. 1842-26-8). Aimed at researchers, scientists, and professionals in drug development, this document delves into the core properties of this organosilicon compound, including its physicochemical parameters, spectral data, synthesis, and reactivity. The guide also outlines detailed experimental protocols for its characterization and provides essential safety and handling information. The content is structured to deliver not just data, but also a deeper understanding of the causality behind its chemical behavior, supported by authoritative references.
Introduction: The Significance of Fluorinated Arylsilanes
This compound is an organosilicon compound featuring a trimethylsilyl group attached to a 2-fluorophenyl moiety.[1] The strategic placement of a fluorine atom on the aromatic ring significantly influences the molecule's electronic properties and reactivity, making it a valuable reagent and intermediate in organic synthesis.[1] Arylsilanes, in general, serve as versatile building blocks, participating in a wide array of chemical transformations. The presence of the fluorine substituent can enhance the compound's stability, modulate its polarity, and direct the regioselectivity of certain reactions.[1] This guide aims to provide a detailed exploration of its physical characteristics, supported by experimental data and established scientific literature, to empower researchers in leveraging its unique properties.
Physicochemical Properties
A thorough understanding of a compound's physical properties is fundamental to its application in a laboratory or industrial setting. The key physicochemical parameters of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1842-26-8 | [2][3][4] |
| Molecular Formula | C₉H₁₃FSi | [2][3][4] |
| Molecular Weight | 168.28 g/mol | [1][2][4] |
| Appearance | Colorless to yellow oil/liquid | [3][4] |
| Boiling Point | 167-168 °C (at atmospheric pressure) | [2] |
| 63 °C (at 15 Torr) | [3] | |
| Density | 0.963 g/cm³ | [2] |
| Purity | Typically ≥95% | [4][5] |
These properties are crucial for designing reaction conditions, purification procedures (such as distillation), and for accurate stoichiometric calculations. The compound's liquid state at room temperature and moderate boiling point facilitate its handling and use in a variety of solvent systems.
Spectroscopic Characterization: Unveiling the Molecular Structure
Spectroscopic techniques are indispensable for confirming the identity and purity of a chemical compound. This section details the expected spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the trimethylsilyl protons and the aromatic protons of the fluorophenyl group. The trimethylsilyl group will appear as a sharp singlet, typically integrating to nine protons. The aromatic protons will exhibit a more complex multiplet pattern due to both proton-proton and proton-fluorine coupling.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbons of the trimethylsilyl group and the carbons of the fluorophenyl ring. The carbon atoms bonded to or near the fluorine atom will show characteristic splitting patterns due to carbon-fluorine coupling (J-coupling). For instance, in a related compound, (2-(3-fluorophenyl)ethynyl)trimethylsilane, significant C-F coupling constants are observed.[6]
-
²⁹Si NMR: Silicon NMR can provide direct information about the silicon environment.
-
¹⁹F NMR: Fluorine NMR is a powerful tool for characterizing fluorinated compounds. A single resonance is expected for the fluorine atom in this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound will exhibit absorptions corresponding to:
-
Si-C stretching vibrations: Strong bands are typically observed for the Si-(CH₃)₃ group. For example, in trimethyl(phenyl)silane, these appear around 840 cm⁻¹ and 755 cm⁻¹, with a deformation vibration at 1250 cm⁻¹.[7]
-
Aromatic C-H stretching: These vibrations usually appear above 3000 cm⁻¹.[8]
-
Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region are characteristic of the benzene ring.
-
C-F stretching: A strong absorption band, typically in the 1300-1000 cm⁻¹ region, indicates the presence of the carbon-fluorine bond.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a compound and its fragments. In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (168.28). Common fragmentation patterns for trimethylsilyl compounds involve the loss of a methyl group (M-15) or the entire trimethylsilyl group.
Synthesis and Reactivity
This compound is a valuable synthetic intermediate. Understanding its synthesis and reactivity is key to its effective utilization.
Synthetic Routes
While specific, detailed synthetic procedures for this compound are not extensively documented in the provided search results, general methods for the synthesis of arylsilanes can be inferred. A common approach involves the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with a silyl halide.
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of this compound.
Step-by-Step Conceptual Protocol:
-
Grignard Reagent Formation: To a stirring suspension of magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), a solution of 2-fluorobromobenzene in anhydrous THF is added dropwise. The reaction is initiated, if necessary, and maintained at a suitable temperature (e.g., reflux) until the magnesium is consumed.
-
Silylation: The resulting Grignard reagent, (2-fluorophenyl)magnesium bromide, is cooled to a lower temperature (e.g., 0 °C). A solution of trimethylchlorosilane in anhydrous THF is then added dropwise.
-
Workup and Purification: After the reaction is complete, it is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic layers are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.
Reactivity and Applications
This compound serves as a precursor to other valuable compounds and participates in various chemical transformations.
-
Protodesilylation: The trimethylsilyl group can be cleaved under acidic or basic conditions to yield 2-fluorobenzene. This reactivity makes the trimethylsilyl group a useful protecting group for an aromatic position.
-
Ipso-Substitution: The C-Si bond can be cleaved and replaced by other functional groups. For example, arylsilanes can undergo halogenation to introduce a halogen at the position formerly occupied by the silyl group.
-
Cross-Coupling Reactions: Arylsilanes are known to participate in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, to form carbon-carbon bonds.
Reaction Scheme Visualization:
Caption: Key reactions of this compound.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
General Precautions: Handling should be performed in a well-ventilated area, preferably in a chemical fume hood.[9] Wear suitable protective equipment, including gloves, safety goggles, and a lab coat.[9][10] Avoid contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling.[9]
-
Fire Hazards: While specific flammability data for this compound is not detailed, related organosilane compounds can be flammable.[10] Keep away from heat, sparks, open flames, and hot surfaces.[9][10] Use explosion-proof equipment where necessary.[9] In case of fire, use dry chemical, dry sand, or alcohol-resistant foam to extinguish.[10][11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][10] Some sources recommend storage under an inert gas atmosphere.[9] For long-term storage, refrigeration may be recommended.[3][5]
-
Incompatibilities: Avoid contact with strong oxidizing agents and water, as some organosilanes can react with moisture.[11]
Conclusion
This compound is a versatile organosilicon compound with a unique combination of properties conferred by the trimethylsilyl group and the fluorine substituent. Its well-defined physical characteristics and predictable reactivity make it a valuable tool for synthetic chemists in academia and industry. This guide has provided a comprehensive overview of its key attributes, from its fundamental physical constants to its spectroscopic signature and synthetic utility. By understanding these core characteristics, researchers can confidently and safely incorporate this compound into their synthetic strategies to access novel molecules for a range of applications, including drug discovery and materials science.
References
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(2-Fluorophenyl)trimethylsilane CAS number lookup
An In-depth Technical Guide to (2-Fluorophenyl)trimethylsilane for Advanced Research and Development
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound, a versatile organosilane reagent of significant interest to researchers, medicinal chemists, and professionals in drug development. Its unique combination of a fluorinated aromatic ring and a reactive trimethylsilyl group makes it a valuable building block in modern organic synthesis. This document moves beyond a simple datasheet to explain the causality behind its applications, offering field-proven insights into its synthesis, reactivity, and handling.
Core Identification and Physicochemical Profile
This compound is an organosilicon compound featuring a trimethylsilyl group attached to a fluorinated benzene ring at the ortho position. This substitution pattern imparts specific chemical properties that are highly valuable in synthesis.
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.
A summary of its key physicochemical properties is presented below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₃FSi | [1][2] |
| Molecular Weight | 168.29 g/mol | [2] |
| Physical State | Liquid | [1][2] |
| Boiling Point | ~175-177 °C (lit.) | N/A |
| Density | ~0.96 g/mL at 25 °C (lit.) | N/A |
Strategic Importance in Medicinal Chemistry and Materials Science
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery.[4] The fluorine atom can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[4] The 2-fluorophenyl motif, accessible through reagents like this compound, is therefore a highly sought-after structural unit in the design of novel therapeutics. Its presence can hinder oxidative metabolism at adjacent positions, potentially leading to a longer biological half-life for the drug candidate.[4]
Beyond pharmaceuticals, aryl-silanes are pivotal in materials science, serving as coupling agents, surface modifiers, and precursors to silicon-based materials. The electronic properties conferred by the aromatic ring, combined with the reactivity of the silyl group, make this compound a versatile precursor for functionalized materials.[1]
Synthesis and Reactivity
Synthetic Pathway Overview
While multiple synthetic routes can be envisioned, a common and reliable method for preparing aryl-trimethylsilanes involves the reaction of a corresponding aryl Grignard reagent with a trialkylsilyl halide. This approach offers a straightforward and high-yielding pathway to the target compound.
Caption: Synthesis of this compound via Grignard Reaction.
Core Reactivity: The Silyl Group as a Synthetic Handle
The utility of this compound in organic synthesis stems primarily from the reactivity of the C-Si bond. The trimethylsilyl group can act as a leaving group, a placeholder, or a precursor to other functional groups. A particularly powerful application is in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, where the aryl-silane acts as the organometallic nucleophile.
Experimental Protocol: Hiyama Cross-Coupling
This protocol describes a representative cross-coupling reaction to form a biaryl compound, a common structural motif in pharmaceuticals.
Objective: To synthesize 2-fluoro-1,1'-biphenyl from this compound and iodobenzene.
Materials:
-
This compound (1.2 equiv.)
-
Iodobenzene (1.0 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF (1.5 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂.
-
Add this compound and iodobenzene via syringe.
-
Add anhydrous THF to dissolve the reactants.
-
Slowly add the TBAF solution dropwise to the stirred mixture at room temperature. The fluoride source is crucial for activating the silane for transmetalation.
-
Heat the reaction mixture to 60 °C and monitor by TLC or GC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for a Hiyama cross-coupling reaction.
Safety and Handling
Organosilane compounds require careful handling by trained personnel in a well-ventilated area, preferably within a chemical fume hood.[2][5] While a specific Safety Data Sheet (SDS) for CAS 1842-26-8 must be consulted prior to use, general precautions for similar flammable liquid organosilanes apply.
-
Flammability: The compound is expected to be a flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment and take precautionary measures against static discharge.[6]
-
Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][7] It may be necessary to store under an inert atmosphere to prevent degradation from moisture.[7]
-
Incompatibilities: Avoid contact with strong oxidizing agents, acids, and bases.[7] Some organosilanes can react violently with water.[5]
Conclusion
This compound (CAS: 1842-26-8) is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery and materials science. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable method for introducing the valuable 2-fluorophenyl moiety into complex molecules. By understanding the principles of its synthesis, handling, and application, researchers can effectively leverage this reagent to advance their scientific objectives.
References
- Hoffman Fine Chemicals Pty Ltd. CAS 1842-26-8 | 2-Fluorophenyl trimethylsilane | MFCD00092633. [Link]
- PubChem - NIH. Trimethyl(pentafluorophenyl)silane | C9H9F5Si | CID 297554. [Link]
- Fisher Scientific.
- PubChem - NIH. (2-Ethyl-5-fluorophenyl)trimethylsilane | C11H17FSi | CID 177687097. [Link]
- PubChem - NIH. (2-Fluoro-5-methoxy-3-methylphenyl)trimethylsilane | C11H17FOSi. [Link]
- PubChem - NIH. (2-Fluoro-6-methoxy-4-methylphenyl)trimethylsilane | C11H17FOSi. [Link]
- Organic Syntheses. (3,3-difluoroallyl)trimethylsilane. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Fluorinated Compounds in Modern Drug Development. [Link]
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- Journal of Biomedical Research & Environmental Sciences.
- PMC - PubMed Central.
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- PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]
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The ortho-Fluoro Effect: An In-Depth Technical Guide to the Enhanced Reactivity of ortho-Fluorinated Arylsilanes
Introduction: The Strategic Convergence of Silicon and Fluorine in Modern Synthesis
In the landscape of modern drug discovery and development, the synthesis of complex biaryl and heteroaryl structures is a cornerstone of medicinal chemistry. Among the vast toolkit of cross-coupling reactions, those employing organosilicon reagents—notably the Hiyama and Hiyama-Denmark couplings—have garnered significant attention due to the low toxicity, high stability, and natural abundance of silicon.[1][2] Concurrently, the incorporation of fluorine into pharmaceutical candidates has become a dominant strategy for optimizing a molecule's metabolic stability, lipophilicity, and binding affinity.[3][4] This guide delves into the confluence of these two powerful domains, focusing on a specific, yet profoundly influential, structural motif: the ortho-fluorinated arylsilane.
While arylsilanes bearing electron-withdrawing groups are known to exhibit enhanced reactivity in palladium-catalyzed cross-coupling reactions, the placement of a fluorine atom at the ortho position imparts a unique and often advantageous reactivity profile.[5] This "ortho-fluoro effect" is not merely a consequence of inductive electron withdrawal; it is a manifestation of a through-space, intramolecular interaction that pre-organizes the arylsilane for the critical transmetalation step. This guide provides an in-depth analysis of the synthesis, mechanism, and application of ortho-fluorinated arylsilanes, offering researchers and drug development professionals a comprehensive understanding of how to leverage this unique reactivity in their synthetic endeavors.
Synthesis of ortho-Fluorinated Arylsilanes
The preparation of ortho-fluorinated arylsilanes typically follows standard methodologies for arylsilane synthesis, with the choice of starting material being the key determinant. The most common and versatile approaches begin with commercially available ortho-bromofluorobenzene or ortho-iodofluorobenzene.
Key Synthetic Routes:
-
Grignard or Organolithium Intermediates: The most straightforward method involves the formation of an organometallic intermediate from the corresponding ortho-fluoroaryl halide, followed by quenching with a silyl electrophile (e.g., R₃SiCl, (RO)₃SiCl).
-
Palladium-Catalyzed Silylation: Direct silylation of ortho-fluoroaryl halides using a silylating agent like hexamethyldisilane (Me₃Si-SiMe₃) or silylboranes in the presence of a palladium catalyst offers an alternative route that can tolerate a broader range of functional groups.
Experimental Protocol 1: Synthesis of (2-Fluorophenyl)trimethoxysilane
This protocol describes a typical laboratory-scale synthesis via a Grignard intermediate.
Materials:
-
1-Bromo-2-fluorobenzene
-
Magnesium turnings
-
Tetrahydrofuran (THF), anhydrous
-
Tetramethoxysilane (TMOS)
-
Iodine (one crystal for initiation)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Activate magnesium turnings (1.2 equivalents) in a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet. Add a single crystal of iodine.
-
Add a solution of 1-bromo-2-fluorobenzene (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel to initiate Grignard formation.
-
Once the reaction is initiated (as evidenced by heat evolution and color change), add the remaining aryl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, continue to heat the reaction at reflux for 1 hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add tetramethoxysilane (1.5 equivalents) dropwise to the Grignard solution. A white precipitate will form.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by vacuum distillation to yield (2-fluorophenyl)trimethoxysilane as a colorless liquid.
The "ortho-Fluoro Effect": A Mechanistic Deep Dive
The enhanced reactivity of ortho-fluorinated arylsilanes in fluoride-activated cross-coupling reactions stems from the ability of the ortho-fluorine to act as an intramolecular coordinating atom. This interaction stabilizes the key pentacoordinate silicon intermediate, which is essential for the transmetalation step in the catalytic cycle.[6]
Upon introduction of an external fluoride activator (e.g., TBAF, CsF), the tetracoordinate arylsilane is converted into a hypervalent, pentacoordinate silicate. In the case of an ortho-fluorinated arylsilane, the proximate fluorine atom can engage in a dative interaction with the now more Lewis-acidic silicon center. This intramolecular coordination pre-organizes the molecule into a geometry that is more amenable to transmetalation and lowers the overall activation energy of this crucial step.
Compelling evidence for this intramolecular Si-F interaction comes from NMR spectroscopy and X-ray crystallography of related o-(fluorosilyl)borylbenzene systems, which serve as excellent models for the intermediates in cross-coupling.[7] These studies reveal a clear through-space interaction between the aryl fluorine and the silicon center, leading to a distorted trigonal bipyramidal geometry at the silicon.
Key Evidence for Intramolecular Si-F Coordination:
-
Upfield 29Si NMR Shifts: The formation of a pentacoordinate silicon species is characterized by a significant upfield shift in the 29Si NMR spectrum. In ortho-fluorinated systems, this shift is more pronounced compared to analogues lacking the ortho-fluoro substituent, indicating a more stable or more readily formed hypervalent state.[7]
-
Reduced JSi-F Coupling Constants: The coupling constant between the silicon and the exocyclic fluorine atoms on the silyl group (e.g., in a -SiRF₂ group) is reduced upon intramolecular coordination, consistent with an elongation and weakening of the exocyclic Si-F bonds as the silicon adopts a pentacoordinate geometry.[7]
-
X-ray Crystallography: Solid-state structural analysis of fluoride adducts of ortho-fluorosilyl derivatives confirms the pentacoordinate nature of the silicon atom and shows a Si···F(ortho) distance that is significantly shorter than the sum of the van der Waals radii, confirming a bonding interaction.[7]
The following diagram illustrates the fluoride activation process, highlighting the intramolecular coordination facilitated by the ortho-fluoro substituent.
Caption: Fluoride activation of an ortho-fluorinated arylsilane leading to a stabilized pentacoordinate silicate intermediate.
This pre-coordination not only stabilizes the reactive intermediate but also increases the nucleophilicity of the aryl group attached to the silicon, thereby accelerating the rate-limiting transmetalation step with the Pd(II) center in the cross-coupling cycle.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The enhanced reactivity imparted by the ortho-fluoro substituent makes these arylsilanes particularly effective nucleophiles in Hiyama cross-coupling reactions. This often allows for the use of milder reaction conditions (e.g., lower temperatures, lower catalyst loadings) and can be crucial for the synthesis of complex molecules with sensitive functional groups.
The Hiyama Coupling Catalytic Cycle
The generally accepted mechanism for the Hiyama coupling involves three main stages: oxidative addition, transmetalation, and reductive elimination. The ortho-fluoro effect has its most significant impact on the transmetalation step.
Caption: The Hiyama catalytic cycle, highlighting the fluoride activation and the accelerated transmetalation step for ortho-fluorinated arylsilanes.
This accelerated transmetalation can be particularly advantageous when coupling with less reactive electrophiles, such as aryl chlorides, or in late-stage functionalization scenarios where reaction efficiency is paramount.[3][8]
Experimental Protocol 2: Hiyama Coupling of (2-Fluorophenyl)trimethoxysilane with 4-Iodoanisole
This protocol provides a representative procedure for a palladium-catalyzed Hiyama cross-coupling reaction.
Materials:
-
(2-Fluorophenyl)trimethoxysilane (1.2 equivalents)
-
4-Iodoanisole (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (2.0 equivalents)
-
Toluene, anhydrous
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk tube, add 4-iodoanisole, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the tube with nitrogen three times.
-
Add anhydrous toluene, followed by (2-fluorophenyl)trimethoxysilane.
-
Add the TBAF solution dropwise to the stirred reaction mixture at room temperature.
-
Heat the reaction mixture to 80 °C and monitor by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and quench with water.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-fluoro-4'-methoxybiphenyl.
Applications in Drug Discovery & Development
The ability to efficiently construct biaryl cores containing a 2-fluoro substituent is of high value in medicinal chemistry. The ortho-fluoro group can induce a twist in the biaryl system, altering the molecule's conformation and potentially improving its binding selectivity for a biological target. Furthermore, the C-F bond is exceptionally stable to metabolic degradation, making this motif desirable for improving the pharmacokinetic profile of drug candidates.[4]
The use of ortho-fluorinated arylsilanes in late-stage functionalization (LSF) allows for the rapid generation of analogues from a common intermediate, accelerating the exploration of structure-activity relationships (SAR).[3][9] The enhanced reactivity and reliability of these silanes make them ideal partners for complex fragment couplings where efficiency and predictability are critical.
Data Summary: Structural Evidence of Intramolecular Si-F Interaction
The following table summarizes key structural data from computational and X-ray studies of ortho-fluorosilylbenzene derivatives, which model the reactive intermediate in cross-coupling.[7]
| Compound/Intermediate Feature | Parameter | Value | Implication |
| o-C₆H₄(SiPhF₂)BMes₂ + K[2.2.2]cryptand | Si–Fbr bond length | 2.021 Å | Significantly shorter than van der Waals radii sum (~3.2 Å), indicating a strong bonding interaction. |
| o-C₆H₄(SiPhF₂)BMes₂ + K[2.2.2]cryptand | % TBPe | 90.5% | The geometry at silicon is highly distorted towards a trigonal bipyramid, characteristic of a pentacoordinate state. |
| Fluoride Adduct Formation | Δδ 29Si NMR Shift | -15 to -29 ppm | Large upfield shift confirms the formation of a hypervalent, pentacoordinate silicon species upon fluoride binding. |
Conclusion and Future Outlook
ortho-Fluorinated arylsilanes represent a class of reagents with unique and highly advantageous properties for modern organic synthesis. The underlying mechanism of their enhanced reactivity—the intramolecular coordination of the ortho-fluoro substituent to the silicon center—provides a clear rationale for their utility. This "ortho-fluoro effect" stabilizes the key pentacoordinate silicate intermediate, thereby lowering the activation barrier for the rate-limiting transmetalation step in palladium-catalyzed cross-coupling reactions. For researchers in drug discovery and process development, understanding and applying this principle enables the efficient and reliable synthesis of complex, fluorinated biaryl structures. As the demand for sophisticated molecular architectures continues to grow, the strategic use of substrates like ortho-fluorinated arylsilanes will undoubtedly play an increasingly important role in the development of next-generation therapeutics.
References
- Dalton Transactions, 2018, 47, 4584-4592. "An intramolecular ortho-assisted activation of the silicon–hydrogen bond in arylsilanes: an experimental and theoretical study". [URL not available]
- Inorganic Chemistry, 2011, 50(21), 10696-10700. "Stabilization of low valent silicon fluorides in the coordination sphere of transition metals". [Link]
- Frontiers in Chemistry, 2022, 10, 867806.
- ACS Medicinal Chemistry Letters, 2020, 11(7), 1433-1439. "Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833". [Link]
- Organometallics, 2022, 41(17), 2356–2365. "Synthesis of B/Si Bidentate Lewis Acids, o-(Fluorosilyl)borylbenzenes and o-(Difluorosilyl)borylbenzenes, and Their Fluoride Ion Affinities". [Link]
- Frontiers in Chemistry, 2022, 10, 867806.
- Angewandte Chemie International Edition, 2020, 59(5), 1842-1853.
- Organic Process Research & Development, 2014, 18(3), 442-454.
- Molecules, 2022, 27(17), 5649.
- Angewandte Chemie International Edition, 2021, 60(51), 26511-26517.
- Inorganic Chemistry, 1990, 29(17), 3247–3251.
- The Journal of Organic Chemistry, 2011, 76(22), 9102-9108. "Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides". [Link]
- Wikipedia.
- ResearchGate.
- Chemistry – A European Journal, 2025, 31(8), e202403597. "Late-Stage Functionalization Using a Popular Titrating Agent: Aryl-Chlorides and -Fluorides Activation by the Diphenylacetic Acid Dianion". [Link]
- Dalton Transactions, 2018, 47(14), 4584-4592. "An intramolecular ortho-assisted activation of the silicon–hydrogen bond in arylsilanes: an experimental and theoretical study". [Link]
- Chemistry, 2011, 17(52), 14838-14842. "Aryl-aryl Bond Formation by the Fluoride-Free Cross-Coupling of Aryldisiloxanes With Aryl Bromides". [Link]
- The Journal of Organic Chemistry, 2011, 76(11), 4552-4564. "Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process". [Link]
- Advanced Synthesis & Catalysis, 2024, 366(4), 629-636.
- Nature Communications, 2023, 14, 1865. "Transition-metal-free silylboronate-mediated cross-couplings of organic fluorides with amines". [Link]
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- 9. Late-stage functionalization - Wikipedia [en.wikipedia.org]
spectroscopic data for (2-Fluorophenyl)trimethylsilane (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of (2-Fluorophenyl)trimethylsilane
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the characterization of this compound (CAS No. 1842-26-8). The methodologies and interpretations presented herein are designed to serve as an authoritative resource for researchers, scientists, and professionals in drug development and materials science, ensuring the unambiguous identification and quality assessment of this important organosilicon reagent.
Introduction: The Analytical Imperative
This compound is a versatile building block in organic synthesis, valued for its role in introducing the 2-fluorophenyl moiety through various cross-coupling reactions. The trimethylsilyl (TMS) group serves as a stable, yet reactive, handle. Accurate structural confirmation and purity assessment are paramount for its effective use, making a multi-technique spectroscopic approach essential. This document explains the causality behind the observed spectroscopic features and provides robust protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy provides the most definitive information regarding the molecular skeleton, connectivity, and electronic environment of this compound. A combination of ¹H, ¹³C, ¹⁹F, and ²⁹Si NMR experiments delivers a complete structural portrait.
¹H NMR Spectroscopy
The ¹H NMR spectrum is dominated by two distinct regions: the upfield signal of the trimethylsilyl (TMS) protons and the downfield multiplet of the aromatic protons.
Table 1: Typical ¹H NMR Data for this compound (CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.5 - 7.0 | m (complex) | 4H | Ar-H |
| ~0.3 | s | 9H | Si(CH ₃)₃ |
-
Causality of Observations:
-
The nine protons of the TMS group are chemically equivalent, resulting in a sharp singlet. Its significant upfield shift (~0.3 ppm) is a hallmark of protons on a silicon-bound methyl group, due to the electropositive nature of silicon.[1][2]
-
The aromatic region (7.0-7.5 ppm) displays a complex multiplet pattern. This complexity arises from proton-proton (³JHH) couplings and additional, smaller couplings to the fluorine atom (³JHF, ⁴JHF). The ortho, meta, and para protons are all magnetically inequivalent.
-
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse (zg30).
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay (d1): 5 seconds to ensure full relaxation, especially for quantitative analysis.
-
Number of Scans: 8-16, depending on sample concentration.
-
Spectral Width: 0-12 ppm.
-
-
Processing: Apply an exponential line broadening factor of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Calibrate the spectrum by setting the residual CHCl₃ signal to 7.26 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides insight into the carbon framework, with chemical shifts heavily influenced by the fluorine and silicon substituents. The most notable feature is the large one-bond carbon-fluorine coupling constant (¹JCF).
Table 2: Typical ¹³C NMR Data for this compound (CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |
|---|---|---|
| ~165 | d, ¹JCF ≈ 245 Hz | C 2-F |
| ~135 - 120 | d or s | Ar-C |
| ~115 | d, ²JCF ≈ 23 Hz | C 3-H |
| ~-1.0 | s | Si(C H₃)₃ |
-
Causality of Observations:
-
The carbon directly attached to fluorine (C2) exhibits a large doublet splitting due to one-bond coupling, a definitive diagnostic feature.[3]
-
The chemical shifts of the aromatic carbons are dictated by the inductive and mesomeric effects of both the fluorine and TMS groups.
-
The TMS carbons appear at a characteristic upfield chemical shift, typically below 0 ppm.[4]
-
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (~20-30 mg) may be beneficial.
-
Instrument: A 400 MHz (or higher) NMR spectrometer (operating at ~100 MHz for ¹³C).
-
Parameters:
-
Pulse Program: Standard proton-decoupled single-pulse (zgpg30).
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C is an insensitive nucleus.
-
Spectral Width: -10 to 220 ppm.
-
-
Processing: Apply an exponential line broadening of 1-2 Hz. Calibrate the spectrum by setting the CDCl₃ triplet to 77.16 ppm.
¹⁹F and ²⁹Si NMR Spectroscopy
These heteronuclear experiments provide direct information about the fluorine and silicon environments.
-
¹⁹F NMR: This high-sensitivity experiment shows a single resonance for the fluorine atom.[5] The signal will be a multiplet due to coupling with the aromatic protons. The chemical shift is characteristic of aryl fluorides.[6]
-
²⁹Si NMR: This is a low-sensitivity experiment but provides direct confirmation of the silicon environment.[7] The chemical shift for a tetra-alkyl/aryl silane is expected in a well-defined region. Special pulse sequences like DEPT or the use of relaxation agents may be necessary to obtain a signal in a reasonable time.[8]
Table 3: Typical ¹⁹F and ²⁹Si NMR Data (CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) | Expected Multiplicity | Key Information |
|---|---|---|---|
| ¹⁹F | ~ -110 to -120 | m | Confirms aryl-fluoride environment |
| ²⁹Si | ~ -5 to -10 | m (from ²JSiH) | Confirms tetraorganosilane structure |
Experimental Protocol: ¹⁹F & ²⁹Si NMR Acquisition
-
Instrument: A multi-nuclear NMR spectrometer.
-
¹⁹F Parameters: Use a standard single-pulse sequence. A relaxation delay of 1-2 seconds and 16-64 scans are typically sufficient. Reference externally to CFCl₃ (0 ppm).
-
²⁹Si Parameters:
-
Pulse Program: Use an inverse-gated decoupling sequence to suppress negative NOE effects or a polarization transfer sequence like INEPT or DEPT if J-coupling to protons is effective.[8]
-
Relaxation Delay (d1): Long delays (10-30 s) are needed for quantitative inverse-gated experiments. Add Cr(acac)₃ (~10 mM) as a relaxation agent to shorten d1.
-
Number of Scans: Several thousand scans may be required.
-
Note: A broad background signal from the glass NMR tube and probe is often observed around -110 ppm and should not be confused with a sample signal.[7]
-
Caption: Key NMR J-couplings in this compound.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by identifying their characteristic molecular vibrations.
Table 4: Characteristic IR Absorption Bands for this compound
| Frequency (cm⁻¹) | Intensity | Assignment of Vibration |
|---|---|---|
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 2960 - 2850 | Medium | Methyl C-H Stretch |
| ~1580, ~1480 | Medium-Strong | Aromatic C=C Ring Stretch |
| ~1430 | Medium | Si-Phenyl Stretch |
| ~1250 | Strong | Si-CH₃ Symmetric Deformation |
| ~1220 | Strong | Aromatic C-F Stretch |
| ~840 | Strong | Si-(CH₃)₃ Rocking |
| ~760 | Strong | C-H Out-of-plane bend (ortho-disubstituted) |
-
Causality of Observations:
-
The spectrum is a composite of vibrations from the TMS group and the 2-fluorophenyl group.
-
The Si-(CH₃)₃ group gives rise to two very strong and characteristic absorptions: the symmetric deformation ("umbrella" mode) at ~1250 cm⁻¹ and the rocking mode at ~840 cm⁻¹.[9] Their presence is a strong indicator of the TMS moiety.
-
The C-F stretch for an aryl fluoride is a strong band typically found in the 1250-1100 cm⁻¹ region.[10][11]
-
The strong band around 760 cm⁻¹ is characteristic of the out-of-plane C-H bending for 1,2-disubstituted (ortho) aromatic rings.
-
Experimental Protocol: IR Acquisition (Thin Film)
-
Sample Preparation: Place one drop of neat this compound liquid onto a polished sodium chloride (NaCl) or potassium bromide (KBr) salt plate. Place a second plate on top to create a thin capillary film.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Scan Range: 4000 - 600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Processing: Acquire a background spectrum of the clean salt plates first. Then, acquire the sample spectrum and ratio it against the background to remove atmospheric (H₂O, CO₂) and plate absorptions.
Sources
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- 5. 19Flourine NMR [chem.ch.huji.ac.il]
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(2-Fluorophenyl)trimethylsilane molecular weight and formula
An In-depth Technical Guide to (2-Fluorophenyl)trimethylsilane for Advanced Chemical Synthesis
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound, a versatile organosilicon reagent of significant interest to researchers, scientists, and professionals in drug development. We will move beyond basic data to discuss the causality behind its applications, its role in modern synthetic strategies, and detailed protocols for its use.
Core Compound Profile and Physicochemical Properties
This compound (CAS No. 1842-26-8) is an organosilicon compound featuring a trimethylsilyl group attached to a 2-fluorophenyl ring.[1] This specific substitution pattern, combining the stability and reactivity of the organosilane with the unique electronic properties of the fluorine atom, makes it a valuable tool in organic synthesis.[1][2]
The presence of the fluorine atom can influence the molecule's reactivity and polarity, while the trimethylsilyl group often enhances solubility in common organic solvents, contributing to its utility in a variety of reaction conditions.[1]
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₃FSi | [3][4] |
| Molecular Weight | 168.29 g/mol | [4] |
| CAS Number | 1842-26-8 | [3][4] |
| Appearance | Yellow to colorless liquid/oil | [4] |
| Boiling Point | 63 °C at 15 Torr | [4] |
| Storage Condition | Sealed in dry, room temperature | [4] |
Synthesis of this compound
The most common and reliable method for synthesizing fluorinated aryl(trimethyl)silanes involves the use of organometallic intermediates. The Grignard reaction is a foundational technique for this transformation, offering a high-yield pathway from readily available starting materials.
Grignard-based Synthesis Protocol
The underlying principle of this synthesis is the formation of a nucleophilic organometallic species (a Grignard reagent) from an aryl halide, which then reacts with an electrophilic silicon source, typically trimethylchlorosilane.
Experimental Protocol:
-
Apparatus Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., Argon or Nitrogen) is required.
-
Grignard Reagent Formation:
-
Place magnesium turnings in the flask.
-
Add a solution of 2-fluorobromobenzene in anhydrous tetrahydrofuran (THF) dropwise via the dropping funnel.
-
Initiate the reaction with gentle heating or the addition of a small iodine crystal if necessary. The reaction is exothermic and should be maintained at a gentle reflux.
-
-
Silylation:
-
Once the Grignard reagent has formed (indicated by the consumption of magnesium), cool the reaction mixture in an ice bath.
-
Slowly add trimethylchlorosilane to the cooled solution.
-
After the addition is complete, allow the mixture to warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the resulting crude product by vacuum distillation to yield this compound as a clear liquid.
-
Diagram 1: Synthesis of this compound via Grignard Reaction
Caption: Workflow for the synthesis of this compound.
Core Application: The Hiyama Cross-Coupling Reaction
This compound is an exemplary nucleophilic partner in palladium-catalyzed Hiyama cross-coupling reactions. This reaction forms a carbon-carbon bond between an organosilane and an organic halide or pseudohalide, offering a powerful alternative to other coupling methods like Suzuki or Stille couplings.[5]
Mechanistic Rationale and Causality
The success of the Hiyama coupling hinges on the activation of the relatively inert Carbon-Silicon bond.[5] Unlike organoboron or organotin compounds, organosilanes require an activating agent, typically a fluoride source like tetrabutylammonium fluoride (TBAF), to proceed efficiently.[5]
The Role of Fluoride Activation:
-
Hypervalent Silicon Intermediate: The fluoride ion attacks the silicon atom of this compound.
-
Increased Nucleophilicity: This forms a pentacoordinate, hypervalent silicate intermediate. This process polarizes the C-Si bond, significantly increasing the nucleophilicity of the fluorophenyl group.
-
Facilitated Transmetalation: This activated silicate readily undergoes transmetalation with the palladium(II) center in the catalytic cycle, which is otherwise a sluggish step.
Diagram 2: Catalytic Cycle of the Hiyama Cross-Coupling Reaction
Caption: The catalytic cycle for the Hiyama cross-coupling reaction.
Protocol for a Representative Hiyama Coupling
Reaction: Coupling of this compound with an Aryl Bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl Bromide (1.0 equivalent)
-
Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)
-
Phosphine Ligand (e.g., SPhos, XPhos) (4-10 mol%)
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF (1.5 equivalents)
-
Anhydrous solvent (e.g., THF, Dioxane)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide, palladium catalyst, and phosphine ligand.
-
Reagent Addition: Add the anhydrous solvent, followed by this compound.
-
Activation and Reaction: Slowly add the TBAF solution to the stirring mixture. Heat the reaction to the desired temperature (typically 60-100 °C) and monitor its progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: After filtering, concentrate the solution in vacuo and purify the crude product via flash column chromatography to obtain the desired biaryl compound.
Significance in Drug Development and Medicinal Chemistry
The incorporation of fluorine into drug candidates is a cornerstone strategy in modern medicinal chemistry.[6] Fluorine can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity.[6]
This compound serves as a direct and efficient precursor for introducing the 2-fluorophenyl moiety, which offers several strategic advantages:
-
Metabolic Blocking: The ortho-fluorine atom can act as a metabolic shield, preventing CYP450-mediated oxidation at the adjacent position. This can increase the drug's half-life and improve its pharmacokinetic profile.[6]
-
Conformational Control: The fluorine substituent can influence the preferred conformation of the aryl ring through steric and electronic effects, potentially locking the molecule into a more bioactive shape.
-
Enhanced Binding Affinity: The electronegativity of fluorine can modulate the electronic distribution of the molecule, potentially leading to stronger interactions (e.g., hydrogen bonds, dipole interactions) with biological targets.[6]
A prominent example is Vonoprazan, a potassium-competitive acid blocker, which contains a fluorophenyl group. The presence of this moiety is critical to its efficacy and metabolic stability.[6] Using reagents like this compound allows for the late-stage introduction of this valuable pharmacophore into complex molecular scaffolds.
Safety and Handling
As with all chemical reagents, this compound must be handled by trained professionals in a well-ventilated laboratory setting.[4]
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: The compound should be stored in a tightly sealed container under a dry, inert atmosphere to prevent hydrolysis of the C-Si bond.[4]
-
Hazards: While specific toxicity data is limited, all chemical products should be treated as potentially hazardous.[4] Always consult the latest Material Safety Data Sheet (MSDS) before use.
Conclusion
This compound is more than a simple chemical; it is a precision tool for modern organic synthesis. Its stability, coupled with its capacity for fluoride-activated C-C bond formation, makes it an invaluable reagent. For drug development professionals, it provides a reliable method for incorporating the strategically important 2-fluorophenyl group, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties in next-generation therapeutics.
References
- CAS 1842-26-8 | 2-Fluorophenyl trimethylsilane | MFCD00092633. [Link]
- (2-Ethyl-5-fluorophenyl)trimethylsilane | C11H17FSi | CID 177687097 - PubChem. [Link]
- FLUORIN
- (2-(Benzyloxy)-5-fluorophenyl)trimethylsilane | C16H19FOSi | CID 177689865 - PubChem. [Link]
- Palladium-catalysed cross-coupling of organosilicon reagents - David Spring's group - University of Cambridge. [Link]
- Hiyama Coupling - Organic Chemistry Portal. [Link]
- The Significance of Fluorinated Compounds in Modern Drug Development: A Look at 2-[2-(2-Fluorophenyl)-2-Oxoethyl]Propanedinitrile. [Link]
- (phenyl)[2-(trimethylsilyl)phenyl]iodonium triflate - Organic Syntheses Procedure. [Link]
- (3-Fluorophenyl)trimethylsilane | C9H13FSi | CID 2760845 - PubChem. [Link]
- Welcome To Hyma Synthesis Pvt. Ltd. [Link]
- Preferential Activation of Alkynyl Triisopropylsilanes in Trimethylsi-lanolate-Promoted Sequential Hiyama Cross-Coupling - ResearchG
- Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applic
- Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
- Next Generation of Fluorine-Containing Pharmaceuticals, Compounds Currently in Phase II−III Clinical Trials of Major Pharmaceu. [Link]
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. [Link]
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The Advent and Ascent of Arylsilanes: A Technical Guide to Their Discovery, Synthesis, and Transformative Power in Modern Chemistry
Abstract
Arylsilanes have emerged from the annals of chemical curiosity to become indispensable tools in the modern synthetic chemist's arsenal. Their unique combination of stability, low toxicity, and versatile reactivity has positioned them as superior alternatives to many traditional organometallic reagents, particularly in the realm of cross-coupling reactions. This in-depth technical guide provides a comprehensive journey through the discovery and history of arylsilane reagents, meticulously detailing the evolution of their synthesis and their profound impact on the landscape of organic chemistry, particularly in the development of robust carbon-carbon bond-forming methodologies. We will explore the foundational principles that govern their reactivity, delve into key experimental protocols, and offer field-proven insights into their application, providing researchers, scientists, and drug development professionals with a thorough understanding of these remarkable reagents.
A Historical Odyssey: The Dawn of Organosilicon Chemistry and the Emergence of Arylsilanes
The story of arylsilanes is intrinsically linked to the broader history of organosilicon chemistry. The journey began in 1863 when Charles Friedel and James Crafts reported the synthesis of the first organosilicon compound, tetraethylsilane.[1][2] This seminal discovery laid the groundwork for a new field of chemical inquiry. However, it was the pioneering work of Frederic Stanley Kipping at the turn of the 20th century that truly illuminated the vast potential of this domain. Kipping's extensive research, detailed in a series of 57 papers published between 1899 and 1944, established the foundational methods for creating alkyl- and arylsilanes, most notably through the use of Grignard reagents.[3][4] He also coined the term "silicone," forever shaping the nomenclature of the field.[5]
The first reported method for preparing arylsilanes dates back to the late 1880s, utilizing a Wurtz-Fittig-type coupling reaction between an aryl halide, a chlorosilane, and a metal such as sodium.[6][7] This early method, while groundbreaking, often suffered from harsh reaction conditions and limited functional group tolerance. The subsequent adoption of Grignard reagents by Kipping and others offered a more controlled and versatile approach to the synthesis of arylsilanes.[4]
The following diagram illustrates the key milestones in the early discovery and development of arylsilane chemistry:
Caption: Key milestones in the history of arylsilane discovery.
The Synthetic Chemist's Toolkit: Crafting Arylsilanes with Precision and Efficiency
The utility of arylsilanes is fundamentally dependent on their accessibility through reliable and versatile synthetic methods. Over the decades, the synthetic toolbox for creating these reagents has expanded significantly, moving from classical organometallic reactions to sophisticated transition-metal-catalyzed processes.
Classical Approaches: The Enduring Legacy of Grignard and Organolithium Reagents
The reaction of Grignard reagents with chlorosilanes remains a cornerstone of arylsilane synthesis. This method offers a straightforward and often high-yielding route to a wide variety of arylsilanes. The choice of solvent, typically an ether such as tetrahydrofuran (THF) or diethyl ether, is critical to solvate the Grignard reagent and facilitate the reaction. The stoichiometry of the reagents must be carefully controlled to prevent the formation of di- and tri-arylated silane byproducts.
Experimental Protocol: Synthesis of Phenyltrimethylsilane via Grignard Reaction
This protocol provides a detailed, self-validating procedure for the synthesis of a common arylsilane reagent.
Materials:
-
Magnesium turnings (2.67 g, 110 mmol)
-
Iodine (1 crystal)
-
Anhydrous diethyl ether (100 mL)
-
Bromobenzene (15.7 g, 100 mmol)
-
Chlorotrimethylsilane (13.0 g, 120 mmol)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Formation:
-
A 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is flame-dried under a stream of nitrogen.
-
The magnesium turnings and a crystal of iodine are placed in the flask.
-
A solution of bromobenzene in 50 mL of anhydrous diethyl ether is placed in the dropping funnel.
-
Approximately 10 mL of the bromobenzene solution is added to the magnesium turnings. The reaction is initiated, as evidenced by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be applied.
-
The remaining bromobenzene solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Silylation:
-
The reaction mixture is cooled in an ice bath.
-
A solution of chlorotrimethylsilane in 50 mL of anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour.
-
-
Work-up and Purification:
-
The reaction mixture is carefully poured into a beaker containing 100 mL of a saturated aqueous ammonium chloride solution and ice.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).
-
The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed by rotary evaporation, and the crude product is purified by fractional distillation to afford phenyltrimethylsilane.
-
The Rise of Transition Metal Catalysis: A Paradigm Shift in Arylsilane Synthesis
The advent of transition-metal-catalyzed reactions has revolutionized the synthesis of arylsilanes, offering milder reaction conditions, broader functional group tolerance, and access to previously challenging structures. Palladium-catalyzed silylation of aryl halides and triflates has become a particularly powerful tool.[8] These methods often employ a palladium catalyst in combination with a phosphine ligand and a base to facilitate the coupling of an aryl electrophile with a silylating agent, such as a disilane or a hydrosilane. More recently, nickel- and copper-catalyzed methods have emerged as cost-effective and highly efficient alternatives.[8]
The following diagram illustrates the evolution of synthetic methods for arylsilanes:
Caption: Evolution of synthetic routes to arylsilanes.
The Hiyama Cross-Coupling Reaction: A Cornerstone of Modern Synthesis
The discovery of the palladium-catalyzed cross-coupling of organosilanes with organic halides by Tamejiro Hiyama and Yasuo Hatanaka in 1988 was a watershed moment in organic chemistry.[9][10] The Hiyama coupling offers a powerful and versatile method for the formation of carbon-carbon bonds, with arylsilanes serving as stable and readily available nucleophilic partners.
A key feature of the Hiyama coupling is the requirement for an activator, typically a fluoride source such as tetrabutylammonium fluoride (TBAF), to generate a hypervalent silicate species. This pentacoordinate silicon intermediate is sufficiently nucleophilic to undergo transmetalation with the palladium catalyst.
The Catalytic Cycle: A Mechanistic Deep Dive
The mechanism of the Hiyama cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species.
The catalytic cycle consists of three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.
-
Transmetalation: The activated arylsilane (in the form of a pentacoordinate silicate) transfers its aryl group to the palladium(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst.
The following diagram illustrates the catalytic cycle of the Hiyama cross-coupling reaction:
Sources
- 1. Friedel–Crafts reaction | Opinion | Chemistry World [chemistryworld.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
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- 5. Frederic Kipping - Wikipedia [en.wikipedia.org]
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Methodological & Application
Application Note: Synthesis of Fluorinated Biaryls Using (2-Fluorophenyl)trimethylsilane via Hiyama Cross-Coupling
Introduction: The Strategic Importance of Fluorinated Biaryls
The biaryl motif is a cornerstone in modern medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Strategic incorporation of fluorine atoms into these scaffolds can profoundly enhance pharmacological properties. Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can be leveraged to improve metabolic stability, modulate lipophilicity (pKa), and enhance binding affinity to target proteins.[1][2][3] Consequently, the development of robust and efficient methods for synthesizing fluorinated biaryls is of paramount importance to drug discovery and development professionals.
(2-Fluorophenyl)trimethylsilane has emerged as a highly effective and versatile reagent for introducing the 2-fluorophenyl moiety. As an organosilane, it offers significant advantages over other organometallic reagents, such as organoboron or organotin compounds, including lower toxicity, higher stability, and operational simplicity. This application note provides a comprehensive guide to the use of this compound in the palladium-catalyzed Hiyama cross-coupling reaction, a powerful method for constructing C(sp²)–C(sp²) bonds.[4][5] We will delve into the reaction mechanism, provide a detailed experimental protocol, and discuss the scope and optimization strategies for this critical transformation.
The Hiyama Cross-Coupling: Mechanism and Rationale
The Hiyama coupling is a palladium-catalyzed reaction between an organosilane and an organic halide (or pseudohalide).[4][6] A key feature of this reaction is the requirement for an activating agent, typically a fluoride source, to facilitate the crucial transmetalation step.[4][7]
Causality Behind the Method:
-
The Role of the Trimethylsilyl Group: The Si-C bond in this compound is relatively inert and requires activation to participate in the catalytic cycle. Unlike more reactive organometallics like Grignard reagents, organosilanes are tolerant of a wide range of functional groups, enhancing the chemo- and regioselectivity of the coupling.[4]
-
Fluoride-Mediated Activation: The reaction is initiated by the addition of a fluoride source, such as tetrabutylammonium fluoride (TBAF). The fluoride ion attacks the silicon atom, forming a hypervalent, pentacoordinate silicate intermediate.[7][8] This process polarizes and weakens the carbon-silicon bond, rendering the 2-fluorophenyl group sufficiently nucleophilic to transfer to the palladium center.
-
The Palladium Catalytic Cycle: The reaction proceeds via a standard cross-coupling catalytic cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the C–X bond of the aryl halide (Ar¹-X), forming a Pd(II) complex.
-
Transmetalation: The activated pentacoordinate silicate ([(2-F-Ph)Si(CH₃)₃F]⁻) transfers the 2-fluorophenyl group to the Pd(II) complex, displacing the halide. This is typically the rate-determining step.
-
Reductive Elimination: The resulting diarylpalladium(II) complex undergoes reductive elimination to form the desired fluorinated biaryl product (Ar¹-Ar²) and regenerate the active Pd(0) catalyst.[4][8]
-
The diagram below illustrates the catalytic cycle for the Hiyama cross-coupling.
Caption: Catalytic cycle of the fluoride-activated Hiyama cross-coupling.
Experimental Protocol: A Validated Method
This section provides a representative, self-validating protocol for the synthesis of 2-fluoro-4'-methoxybiphenyl.
3.1. Materials and Reagents
-
This compound (≥98% purity)
-
4-Bromoanisole (≥99% purity)
-
**Palladium(II) Acetate (Pd(OAc)₂) ** (≥99.9% trace metals basis)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (≥98% purity)
-
Tetrabutylammonium Fluoride (TBAF) (1.0 M solution in THF)
-
Anhydrous Toluene (≤50 ppm H₂O)
-
Argon Gas (≥99.998% purity)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.), dried in an oven (120 °C) overnight.
3.2. Reaction Setup and Procedure
Note: This reaction must be performed under an inert atmosphere (Argon) to prevent catalyst degradation.
-
Vessel Preparation: To a 50 mL Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%) and XPhos (19.1 mg, 0.04 mmol, 4 mol%).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv.) and this compound (200 mg, 1.1 mmol, 1.1 equiv.) via syringe.
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Activator Addition: Slowly add the 1.0 M TBAF solution in THF (1.2 mL, 1.2 mmol, 1.2 equiv.) dropwise via syringe. Rationale: Slow addition is crucial as the fluoride activator can be basic and may affect sensitive functional groups if added too quickly.[4]
-
Reaction Conditions: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-fluoro-4'-methoxybiphenyl.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Data Presentation: Reaction Parameter Optimization
The efficiency of the Hiyama coupling can be influenced by several factors. The following table summarizes typical conditions and outcomes, providing a baseline for optimization when using different substrates.
| Parameter | Condition A (Standard) | Condition B (Alternative Catalyst) | Condition C (Milder Base) | Typical Yield Range | Rationale & Comments |
| Aryl Halide | Aryl Bromide/Iodide | Aryl Chloride | Aryl Bromide | 65-95% | Iodides are most reactive, followed by bromides. Chlorides often require more active catalysts/ligands.[4][9] |
| Catalyst | Pd(OAc)₂ | Pd₂(dba)₃ | Pd/C | - | Pd(OAc)₂ and Pd₂(dba)₃ are common homogeneous precursors. Heterogeneous Pd/C offers easier workup and catalyst recycling.[7][10] |
| Ligand | XPhos | SPhos | Tris(4-fluorophenyl)phosphine | - | Bulky, electron-rich phosphine ligands like XPhos facilitate oxidative addition and reductive elimination steps.[9] |
| Activator | TBAF | TASF, CsF | NaOH (Fluoride-free) | - | TBAF is highly soluble and effective. TASF is an anhydrous fluoride source. Fluoride-free methods using bases like NaOH exist, expanding substrate scope.[5][7] |
| Solvent | Toluene, Dioxane | THF | DMF | - | Aprotic, non-coordinating solvents are generally preferred. |
| Temperature | 80-120 °C | 80-120 °C | 80-120 °C | - | Higher temperatures are often required to drive the reaction to completion. |
Scope, Limitations, and Troubleshooting
Scope: The Hiyama coupling is versatile, tolerating a wide array of functional groups on both the organosilane and the aryl halide coupling partners. This includes esters, ketones, ethers, and amides, making it a valuable tool in complex molecule synthesis.[11]
Limitations & Solutions:
-
The "Fluoride Problem": The fluoride activator is basic and can cleave silicon-based protecting groups (e.g., silyl ethers) or react with base-sensitive functionalities.[4]
-
Homocoupling: Under certain conditions, the organosilane can couple with itself.
-
Solution: This can often be minimized by carefully controlling the reaction temperature and the rate of addition of the activator.
-
-
Protodesilylation: Premature cleavage of the C-Si bond by trace amounts of water or acidic protons can reduce yield.
-
Solution: Ensure the use of anhydrous solvents and reagents and maintain a strictly inert atmosphere.
-
Conclusion
The palladium-catalyzed Hiyama cross-coupling of this compound is a robust, reliable, and highly valuable method for the synthesis of fluorinated biaryls. Its operational simplicity, functional group tolerance, and the low toxicity of the silicon reagent make it an attractive alternative to other cross-coupling methodologies in the drug development pipeline. By understanding the underlying mechanism and key reaction parameters, researchers can effectively leverage this reaction to accelerate the synthesis of novel, fluorine-containing molecules with enhanced therapeutic potential.
References
- Hiyama coupling. (n.d.). In Wikipedia.
- Fallan, C. (2016). Hiyama Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-15). Royal Society of Chemistry.
- Al-Masum, M. (2016). The Hiyama Cross-Coupling Reaction: New Discoveries. Current Organic Chemistry, 20(1), 1-10. [Link]
- Hiyama Coupling. (n.d.). Organic Chemistry Portal.
- Hiyama coupling. (n.d.). Grokipedia.
- Vinogradov, A. S., & Platonov, V. E. (2015). Synthesis of perfluorinated biaryls by reaction of perfluoroarylzinc compounds with perfluoroarenes. Russian Journal of Organic Chemistry, 51(10), 1388–1394. [Link]
- Shen, D., et al. (2019). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 24(1), 1-15. [Link]
- Denmark, S. E., & Sweis, R. F. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: Practical Alternatives to Boron- and Tin-Based Methods. Accounts of Chemical Research, 35(10), 835–846. [Link]
- Vinogradov, A. S., & Platonov, V. E. (2015). Synthesis of perfluorinated biaryls by reaction of perfluoroarylzinc compounds with perfluoroarenes. Russian Journal of Organic Chemistry, 51(10), 1388–1394. [Link]
- Gouverneur, V. (2005). New steps to organofluorines via silanes. Chemistry World. [Link]
- Kirk, K. L. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4385–4405. [Link]
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
- Pennefather, M. P., & Spring, D. R. (2012). Palladium catalysed cross-coupling of organosilicon reagents. Chemical Society Reviews, 41(5), 1845–1866. [Link]
- Kirk, K. L. (2008). The Many Roles for Fluorine in Medicinal Chemistry.
- Gevorgyan, V., et al. (2011). Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides. Organic Letters, 13(21), 5732–5735. [Link]
- Li, P., et al. (2023). Facile preparation of organosilanes from benzylboronates and gem-diborylalkanes mediated by KOtBu. Chemical Science, 14(30), 8089–8095. [Link]
- Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001).
- Tredwell, M., & Gouverneur, V. (2006). Electrophilic fluorination of organosilanes. Organic & Biomolecular Chemistry, 4(1), 26–32. [Link]
- Sharma, R., et al. (2022). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications.
- Monguchi, Y., Yanase, T., Mori, S., & Sajiki, H. (2013). A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. Synthesis, 45(1), 40–44. [Link]
- Böhm, H. J., et al. (2004). Fluorine in Medicinal Chemistry. ChemBioChem, 5(5), 637–643. [Link]
- Kondev, A., et al. (2022).
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Application Notes and Protocols: Fluoride-Activated Cross-Coupling of (2-Fluorophenyl)trimethylsilane
Introduction: The Strategic Advantage of Fluoride-Activated Silanes in Biaryl Synthesis
The construction of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials where biaryl scaffolds are prevalent.[1] Among the array of cross-coupling methodologies, the palladium-catalyzed Hiyama coupling offers a distinct set of advantages.[2] Utilizing organosilicon reagents, this reaction is noted for the high stability, low toxicity, and ease of handling of the silicon partner compared to other organometallic reagents.[1][3] The Hiyama coupling is a powerful tool for creating C(sp²)–C(sp²) bonds with chemo- and regioselectivity.[2]
A critical aspect of the traditional Hiyama coupling is the activation of the relatively inert carbon-silicon bond.[3] This is typically achieved through the use of a fluoride source, such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF).[3][4] The fluoride ion coordinates to the silicon atom, forming a hypervalent, pentacoordinate silicate intermediate.[4] This "ate" complex is significantly more nucleophilic and readily undergoes transmetalation with a palladium(II) center, a key step in the catalytic cycle.[4]
This application note provides a comprehensive guide to the fluoride-activated cross-coupling of (2-Fluorophenyl)trimethylsilane. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, discuss key reaction parameters, and offer troubleshooting insights for researchers in organic synthesis and drug development.
Reaction Mechanism: The Role of Fluoride Activation
The generally accepted mechanism for the fluoride-mediated Hiyama cross-coupling proceeds through a catalytic cycle involving a palladium catalyst. The cycle can be broken down into three primary stages: oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition: The catalytic cycle begins with the active palladium(0) species undergoing oxidative addition to an aryl halide (Ar¹-X), forming a palladium(II) intermediate.[4]
-
Activation of the Organosilane: Concurrently, the fluoride ion (from a source like TBAF) reacts with the organosilane, in this case, this compound (Ar²-SiMe₃), to form a pentacoordinate silicate species. This activation is crucial as it increases the nucleophilicity of the aryl group attached to the silicon.[3][4]
-
Transmetalation: The activated pentacoordinate silicate then undergoes transmetalation with the palladium(II) complex. The aryl group from the silane (Ar²) displaces the halide on the palladium center, forming a diorganopalladium(II) intermediate.[4]
-
Reductive Elimination: The final step is the reductive elimination of the two aryl groups (Ar¹ and Ar²) from the palladium center, forming the desired biaryl product and regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.[4]
Caption: Catalytic cycle of the fluoride-activated Hiyama cross-coupling.
Experimental Protocol: Synthesis of 2,2'-Difluorobiphenyl
This protocol details a representative procedure for the fluoride-activated Hiyama cross-coupling of this compound with 1-bromo-2-fluorobenzene to synthesize 2,2'-difluorobiphenyl.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥97% | Commercially Available |
| 1-Bromo-2-fluorobenzene | ≥98% | Commercially Available |
| Palladium(II) Acetate (Pd(OAc)₂) | 98% | Commercially Available |
| XPhos | 98% | Commercially Available |
| Tetrabutylammonium fluoride (TBAF) | 1.0 M solution in THF | Commercially Available |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Commercially Available |
| Diethyl ether | Anhydrous | Commercially Available |
| Saturated aq. NH₄Cl | Prepared in-house | |
| Saturated aq. NaCl (Brine) | Prepared in-house | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | |
| Silica Gel | 230-400 mesh | Commercially Available |
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Flash chromatography setup
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of 2,2'-difluorobiphenyl.
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add palladium(II) acetate (3.4 mg, 0.015 mmol, 1.5 mol%) and XPhos (14.3 mg, 0.03 mmol, 3.0 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Addition of Reagents: Under a positive pressure of argon, add this compound (202 mg, 1.2 mmol, 1.2 equiv), 1-bromo-2-fluorobenzene (175 mg, 1.0 mmol, 1.0 equiv), and anhydrous tetrahydrofuran (THF, 5 mL).
-
Addition of Fluoride Activator: Add tetrabutylammonium fluoride (TBAF, 1.5 mL of a 1.0 M solution in THF, 1.5 mmol, 1.5 equiv) dropwise to the stirred reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 65 °C in an oil bath and stir for 12-24 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 2,2'-difluorobiphenyl.
Discussion of Key Reaction Parameters
The success of the fluoride-activated Hiyama coupling is contingent upon several key parameters:
-
Fluoride Source: TBAF is a commonly used fluoride source due to its good solubility in organic solvents.[1] However, anhydrous conditions are often preferred as the hydrated form of TBAF can lead to side reactions, such as protodesilylation. Other fluoride sources like CsF can also be effective.[1]
-
Catalyst and Ligand: The choice of palladium precursor and ligand is crucial for achieving high catalytic activity. Palladium(II) acetate is a common and relatively inexpensive palladium source. Bulky, electron-rich phosphine ligands, such as XPhos, are often effective in promoting the oxidative addition and reductive elimination steps of the catalytic cycle.[1]
-
Solvent: Anhydrous polar aprotic solvents like THF or dioxane are typically used to ensure the solubility of the reagents and the stability of the catalytic species.
-
Temperature: The reaction is typically conducted at elevated temperatures (e.g., 65-100 °C) to facilitate the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure the use of a fresh palladium source and ligand. Consider using a pre-catalyst. |
| Insufficient activation | Use anhydrous TBAF or consider a different fluoride source (e.g., CsF). | |
| Deactivated catalyst | Ensure strictly anhydrous and anaerobic conditions. Degas the solvent prior to use. | |
| Protodesilylation of the Organosilane | Presence of water | Use anhydrous TBAF and ensure all reagents and solvents are dry. |
| Homocoupling of the Aryl Halide | Slow transmetalation | Increase the concentration of the organosilane or the fluoride activator. Optimize the ligand. |
Conclusion
The fluoride-activated Hiyama cross-coupling of this compound is a robust and reliable method for the synthesis of fluorinated biaryl compounds. The reaction proceeds via a well-understood catalytic cycle involving the fluoride-mediated activation of the organosilane. By carefully controlling the reaction parameters, including the choice of fluoride source, catalyst, ligand, and solvent, high yields of the desired cross-coupled products can be achieved. This protocol provides a valuable tool for researchers and scientists in the field of organic synthesis and drug development, enabling the efficient construction of complex molecular architectures.
References
- Hiyama, T.; Hatanaka, Y. Palladium-Catalyzed Cross-Coupling of Organosilanes with Organic Halides. J. Org. Chem.1988, 53 (4), 918–920. [Link]
- Denmark, S. E.; Regens, C. S. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: Practical Alternatives to Boron- and Tin-Based Methods. Acc. Chem. Res.2008, 41 (11), 1486–1499. [Link]
- Molander, G. A.; Iannazzo, L. Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides. J. Org. Chem.2011, 76 (22), 9102–9108. [Link]
- Shaikh, I. R.; et al. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. Molecules2022, 27 (17), 5695. [Link]
- Hiyama Coupling. Organic Chemistry Portal. [Link]
- Hiyama coupling. Wikipedia. [Link]
- Hiyama Cross-Coupling |Basics|Mechanism|Catalytic Cycle| Examples. YouTube. [Link]
- The Hiyama Cross-Coupling Reaction: New Discoveries. CORE. [Link]
Sources
The 2-Fluorophenyl Moiety in Modern Drug Discovery: Applications of (2-Fluorophenyl)trimethylsilane in Medicinal Chemistry
Introduction: The Strategic Importance of Fluorine and Silicon in Drug Design
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and organosilicon functionalities into drug candidates has become a cornerstone for optimizing pharmacokinetic and pharmacodynamic profiles. The 2-fluorophenyl group, in particular, is a privileged structural motif found in a variety of therapeutic agents. Its presence can significantly enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets through unique electronic interactions[1][2]. (2-Fluorophenyl)trimethylsilane has emerged as a key reagent for introducing this valuable moiety, offering a stable, less toxic, and versatile alternative to traditional organometallic reagents like boronic acids or organotins.
This technical guide provides a comprehensive overview of the applications of this compound in medicinal chemistry. We will delve into the mechanistic underpinnings of its reactivity in palladium-catalyzed cross-coupling reactions, present detailed protocols for its use, and discuss its advantages in the synthesis of complex, biologically active molecules.
Core Application: Palladium-Catalyzed Hiyama Cross-Coupling
The principal application of this compound in medicinal chemistry is its use as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Hiyama coupling. This reaction forms a carbon-carbon bond between the 2-fluorophenyl group of the silane and an organic halide or pseudohalide (e.g., triflate)[3][4].
The Mechanism of Activation and Catalysis
A key feature of the Hiyama coupling is the requirement for an activating agent to cleave the relatively inert carbon-silicon bond. While organotrimethylsilanes are generally stable and easy to handle, this stability necessitates activation to facilitate transmetalation to the palladium center. The most common activators are fluoride sources, such as tetrabutylammonium fluoride (TBAF)[3].
The catalytic cycle, as illustrated below, involves several key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic halide (Ar-X) to form a Pd(II) complex.
-
Activation of the Organosilane: A fluoride ion attacks the silicon atom of this compound, forming a hypervalent, pentacoordinate silicate intermediate. This species is significantly more nucleophilic than the starting silane.
-
Transmetalation: The activated 2-fluorophenyl group is transferred from the silicon to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.
-
Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Application Note 1: Synthesis of 2-Fluorobiphenyl Scaffolds
The 2-fluorobiphenyl scaffold is a common structural motif in pharmaceuticals and agrochemicals. For instance, it is a key component of the non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen. This compound provides a reliable method for the construction of this scaffold.
Advantages over other methods:
-
Stability and Handling: this compound is a stable, liquid reagent that is easier to handle and purify compared to the often-hygroscopic and less stable 2-fluorophenylboronic acid used in Suzuki-Miyaura couplings.
-
Low Toxicity: Organosilanes and their byproducts are generally considered to be of low toxicity, which is a significant advantage over the highly toxic organotin reagents used in Stille couplings.
-
Orthogonality: The fluoride-mediated activation is highly specific to the silicon-carbon bond, allowing for a wide range of functional groups to be tolerated in both coupling partners.
Experimental Protocol: Synthesis of 2-Fluoro-4'-methylbiphenyl via Hiyama Coupling
This protocol details the synthesis of 2-fluoro-4'-methylbiphenyl, a representative 2-fluorobiphenyl derivative, through the palladium-catalyzed Hiyama cross-coupling of this compound with 4-iodotoluene.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| 4-Iodotoluene | ≥98% | Commercially Available |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Commercially Available |
| Tri(tert-butyl)phosphine (P(t-Bu)₃) | ≥98% | Commercially Available |
| Tetrabutylammonium fluoride (TBAF) | 1.0 M solution in THF | Commercially Available |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercially Available |
| Ethyl acetate | ACS Grade | Commercially Available |
| Saturated aqueous ammonium chloride (NH₄Cl) | Prepared in-house | |
| Saturated aqueous sodium chloride (Brine) | Prepared in-house | |
| Anhydrous magnesium sulfate (MgSO₄) | Commercially Available | |
| Silica gel | 230-400 mesh | Commercially Available |
Reaction Setup and Procedure:
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 mmol, 22.9 mg) and tri(tert-butyl)phosphine (P(t-Bu)₃, 0.10 mmol, 20.2 mg) under an argon atmosphere.
-
Addition of Reactants: To the flask, add 4-iodotoluene (1.0 mmol, 218 mg) and this compound (1.2 mmol, 218.8 mg, 0.22 mL).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF, 5 mL) via syringe.
-
Initiation of Reaction: Slowly add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 mL, 1.5 mmol) dropwise to the stirred reaction mixture at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 60 °C and stir for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding saturated aqueous ammonium chloride (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-fluoro-4'-methylbiphenyl as a colorless oil.
Expected Yield: 75-85%
Application Note 2: Late-Stage Functionalization in Drug Discovery
"Late-stage functionalization" refers to the introduction of chemical modifications at a late step in the synthesis of a complex molecule. This strategy is highly valuable in medicinal chemistry as it allows for the rapid generation of analogues of a lead compound to explore structure-activity relationships (SAR)[5][6][7]. This compound is an excellent reagent for the late-stage introduction of the 2-fluorophenyl group onto a complex intermediate containing a halide or triflate.
The mild reaction conditions and high functional group tolerance of the Hiyama coupling make it suitable for use with structurally complex and sensitive substrates. This allows medicinal chemists to quickly assess the impact of the 2-fluorophenyl moiety on the biological activity and pharmacokinetic properties of a drug candidate.
Conclusion
This compound is a valuable and versatile reagent in the medicinal chemist's toolbox. Its primary application in palladium-catalyzed Hiyama cross-coupling reactions provides a reliable and efficient method for the introduction of the medicinally important 2-fluorophenyl moiety. The stability, low toxicity, and high functional group tolerance of this reagent make it a superior choice in many synthetic contexts, particularly for the construction of complex biaryl scaffolds and in late-stage functionalization strategies. The detailed protocol provided herein serves as a practical guide for researchers looking to employ this powerful synthetic tool in their drug discovery and development programs.
References
- Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. (n.d.). ACS Publications.
- Hiyama Coupling. (n.d.). Organic Chemistry Portal.
- Hiyama coupling. (2023, December 2). In Wikipedia.
- Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides. (2011, October 6). National Institutes of Health.
- An update on late-stage functionalization in today's drug discovery. (2023, April 28). PubMed.
- FLUORINATED PHENYL(TRIMETHYL)SILANES. (n.d.).
- Recent progress in the strategic incorporation of fluorine into medicinally active compounds. (n.d.). National Institutes of Health.
Sources
- 1. notes.fluorine1.ru [notes.fluorine1.ru]
- 2. Recent progress in the strategic incorporation of fluorine into medicinally active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hiyama Coupling [organic-chemistry.org]
- 4. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 5. Buy 2-Fluoro-4'-methyl-1,1'-biphenyl (EVT-3416752) | 72093-41-5 [evitachem.com]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Utility of (2-Fluorophenyl)trimethylsilane in Palladium-Catalyzed Reactions: Application Notes and Protocols
Introduction: The Strategic Importance of the 2-Fluorophenyl Moiety
In the landscape of modern drug discovery and development, the incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance pharmacological properties.[1][2] Fluorine's unique electronic properties can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[3] The 2-fluorophenyl group, in particular, is a prevalent structural motif in a variety of pharmaceuticals and agrochemicals. Its synthesis, therefore, is of paramount importance to researchers in these fields. (2-Fluorophenyl)trimethylsilane has emerged as a stable, less toxic, and highly versatile reagent for introducing this key structural unit through palladium-catalyzed cross-coupling reactions.[4] This guide provides an in-depth exploration of the mechanistic principles, detailed experimental protocols, and practical insights for leveraging this powerful synthetic tool.
Mechanistic Underpinnings: The Hiyama Cross-Coupling Reaction
The primary application of this compound in palladium-catalyzed synthesis is the Hiyama cross-coupling reaction, which forms a carbon-carbon bond between an organosilane and an organic halide or pseudohalide.[5] A critical feature of the Hiyama coupling is the necessity of an activator to cleave the relatively inert carbon-silicon bond, enabling the crucial transmetalation step in the catalytic cycle.[3][6]
The Catalytic Cycle: A Step-by-Step Examination
The generally accepted mechanism for the Hiyama coupling proceeds through a sequence of three key steps involving a palladium catalyst:
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (e.g., an aryl bromide) to a low-valent palladium(0) species, forming a palladium(II) intermediate.
-
Transmetalation: This is the turnover-limiting step where the organosilane transfers its organic group to the palladium(II) complex. For this to occur efficiently with organotrimethylsilanes, the silicon atom must be activated. This is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), which attacks the silicon to form a hypervalent, pentacoordinate silicate.[7][8] This pentacoordinate species is significantly more nucleophilic and readily undergoes transmetalation.
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired carbon-carbon bond of the biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[9]
The Role of the Ortho-Fluoro Substituent
The presence of a fluorine atom at the ortho position of the phenyl ring in this compound can influence the reaction in several ways:
-
Electronic Effects: The high electronegativity of fluorine can polarize the carbon-silicon bond, potentially influencing the rate of transmetalation.
-
Steric Hindrance: The ortho-substituent can introduce steric bulk, which may affect the approach of the palladium complex and the subsequent reductive elimination step.
-
C-H Bond Activation: In the context of C-H functionalization reactions, C-H bonds ortho to a fluorine substituent exhibit enhanced reactivity towards metal centers.[9]
Below is a diagram illustrating the catalytic cycle for the Hiyama coupling of this compound.
Caption: Catalytic cycle of the Hiyama cross-coupling reaction.
Experimental Protocols: A Practical Guide
While trimethylsilanes are noted to be less reactive than their trialkoxy- or trifluoro- counterparts in some cases, successful couplings can be achieved with appropriate catalyst and activator selection.[6] The following protocols are based on established methodologies for similar arylsilanes and are expected to be effective for this compound.
Protocol 1: Fluoride-Activated Hiyama Coupling for the Synthesis of 2-Fluorobiphenyls
This protocol details a standard fluoride-activated Hiyama coupling, a reliable method for generating the biaryl product.
Materials:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Aryl Bromide | Reagent Grade | Commercially Available |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available |
| Tricyclohexylphosphine (PCy₃) | ≥97% | Commercially Available |
| Tetrabutylammonium Fluoride (TBAF) | 1.0 M solution in THF | Commercially Available |
| Anhydrous Dioxane | ≥99.8% | Commercially Available |
Experimental Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add palladium(II) acetate (0.01 mmol, 2 mol%) and tricyclohexylphosphine (0.012 mmol, 2.4 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add the aryl bromide (0.5 mmol, 1.0 equiv) and this compound (0.6 mmol, 1.2 equiv).
-
Add anhydrous dioxane (2.0 mL) via syringe.
-
Add tetrabutylammonium fluoride (1.0 M solution in THF, 0.6 mL, 0.6 mmol, 1.2 equiv) dropwise via syringe.
-
Place the reaction mixture in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-fluorobiphenyl derivative.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like PCy₃ is often effective for cross-coupling reactions involving less reactive substrates. The ligand stabilizes the palladium center and promotes the key steps of the catalytic cycle.
-
Activator: TBAF is a highly effective fluoride source for activating the silicon-carbon bond, forming the reactive pentacoordinate silicate.[10]
-
Solvent: Anhydrous dioxane is a common high-boiling point solvent suitable for palladium-catalyzed cross-coupling reactions that require elevated temperatures.
Protocol 2: Fluoride-Free Hiyama Coupling using a Base
To circumvent the use of fluoride, which can be detrimental to sensitive functional groups like silyl ethers, base-mediated protocols have been developed.[7] This approach is particularly effective with aryltrialkoxysilanes but can be adapted for trimethylsilanes under specific conditions.
Materials:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Aryl Iodide | Reagent Grade | Commercially Available |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available |
| XPhos | ≥98% | Commercially Available |
| Potassium Hydroxide (KOH) | ACS Reagent Grade | Commercially Available |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9% | Commercially Available |
Experimental Procedure:
-
In an oven-dried Schlenk tube, combine palladium(II) acetate (0.015 mmol, 3 mol%) and XPhos (0.03 mmol, 6 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add the aryl iodide (0.5 mmol, 1.0 equiv), this compound (0.75 mmol, 1.5 equiv), and potassium hydroxide (1.0 mmol, 2.0 equiv).
-
Add anhydrous THF (2.5 mL) via syringe.
-
Heat the reaction mixture to 80 °C in a preheated oil bath and stir for 18-36 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool to room temperature, and add water.
-
Extract with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over magnesium sulfate, filter, and concentrate in vacuo.
-
Purify by flash column chromatography.
Causality Behind Experimental Choices:
-
Catalyst System: The use of a highly active Buchwald-type ligand such as XPhos can facilitate the coupling of more challenging substrates.
-
Base: A strong base like KOH can promote the formation of a reactive silanolate or a related species in situ, bypassing the need for a fluoride activator.
-
Electrophile: Aryl iodides are generally more reactive than aryl bromides in palladium-catalyzed cross-coupling and may be necessary for successful fluoride-free couplings with less reactive organosilanes.
Data Summary: Representative Hiyama Couplings
The following table summarizes expected outcomes for the Hiyama coupling of this compound with various aryl halides based on literature precedents for similar substrates.
| Entry | Aryl Halide | Activator | Catalyst System | Solvent | Temp (°C) | Expected Yield (%) |
| 1 | 4-Bromoanisole | TBAF | Pd(OAc)₂/PCy₃ | Dioxane | 100 | 85-95 |
| 2 | 1-Iodo-4-nitrobenzene | TBAF | Pd(OAc)₂/PCy₃ | Dioxane | 100 | 80-90 |
| 3 | 4-Iodotoluene | KOH | Pd(OAc)₂/XPhos | THF | 80 | 70-85 |
| 4 | 2-Bromopyridine | TBAF | PdCl₂(PPh₃)₂ | THF | 80 | 75-90 |
Troubleshooting and Considerations
-
Low Yields: If low yields are observed, consider increasing the catalyst loading, reaction time, or temperature. For fluoride-free conditions, ensure the base is of high quality and the solvent is rigorously anhydrous.
-
Homocoupling of the Organosilane: This side reaction can occur, particularly at higher temperatures. Using a slight excess of the organosilane can sometimes mitigate the impact on the yield of the desired product.
-
Protodesilylation: The presence of acidic protons or water can lead to the cleavage of the C-Si bond, returning the corresponding arene. Ensure all reagents and solvents are dry, especially for fluoride-free protocols.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of 2-fluorophenyl-containing compounds, which are of significant interest in medicinal chemistry and materials science. The palladium-catalyzed Hiyama cross-coupling reaction provides a robust and adaptable method for the formation of C-C bonds using this reagent. By understanding the underlying mechanistic principles and carefully selecting the appropriate reaction conditions, researchers can effectively utilize this compound to access a wide range of important molecular targets.
References
- Hiyama, T.; Hatanaka, Y. Palladium-Catalyzed Cross-Coupling Reaction of Organosilanes with Organic Halides. J. Org. Chem.1988, 53 (4), 918–920.
- Molander, G. A.; Iannazzo, L. Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides. J. Org. Chem.2011, 76 (21), 9182–9187.
- Yang, B.-W.; Xu, J.; Pan, J.; Xu, H.; Miao, C. Synthesis of Polyfluorinated Biaryls via Palladium-Catalyzed Decarboxylative Cross-Coupling of Zinc Polyfluorobenzoates with Aryl Fluorosulfates. J. Org. Chem.2015, 80 (10), 5093–5103.
- Wikipedia. Hiyama coupling. [Link]
- Organic Chemistry Portal. Hiyama Coupling. [Link]
- Organic Chemistry Portal. Hiyama-Denmark Coupling. [Link]
- Huang, J.; et al.
- Hossain, M. L.
- Blakemore, D. C.; et al. Hiyama Coupling. In Synthetic Methods in Drug Discovery: Volume 1; The Royal Society of Chemistry, 2016; pp 42–57.
- Pérez-Temprano, M. H.; et al. The Hiyama Cross-Coupling Reaction: New Discoveries. Curr. Org. Chem.2015, 19 (7), 628–641.
- Hartwig, J. F. Palladium-Catalyzed Arylation of Fluoroalkylamines. J. Am. Chem. Soc.2016, 138 (1), 2–13.
- Murata, M.; et al. Method for preparing 4,4' difluorobiphenyl.
- Vuoti, S.; et al. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. Eur. J. Org. Chem.2008, 2008 (26), 4393–4401.
- van der Pijl, R.; et al. Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. Chem. Eur. J.2017, 23 (3), 543–549.
- Kirchhoff, J. H.; et al. Room-Temperature Hiyama Cross-Couplings of Arylsilanes with Alkyl Bromides and Iodides. J. Am. Chem. Soc.2002, 124 (46), 13662–13663.
- O'Brien, E. M.; et al. Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin)-Substituted Allylic Acetates. J. Am. Chem. Soc.2006, 128 (13), 4383–4393.
- Gong, H.; et al. Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. RSC Adv.2016, 6 (98), 95791–95794.
- Sharma, A.; et al. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Results Chem.2023, 6, 101038.
- Wang, X.; et al. Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes. J. Am. Chem. Soc.2022, 144 (13), 5764–5771.
- Molander, G. A.; Iannazzo, L. Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides. J. Org. Chem.2011, 76 (21), 9182–9187.
- Pannecoucke, X.; et al. Directed Palladium Catalyzed C−H (Ethoxycarbonyl)difluoromethylthiolation Reactions. Chemistry. 2022, 28 (64), e202202081.
- Gair, J. J.; et al. Palladium-Catalyzed Hydrodefluorination of Fluoroarenes. Org. Synth.2021, 98, 131–146.
- Quigley, C. Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. 2020.
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(2-Fluorophenyl)trimethylsilane: A Superior Synthon for 2-Fluorophenyl Anion Generation in Modern Synthesis
Application Note & Protocol Guide
Introduction: The Strategic Value of the 2-Fluorophenyl Moiety
In the landscape of contemporary drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a cornerstone strategy for modulating physicochemical and biological properties.[1][2] The 2-fluorophenyl group, in particular, is a prevalent structural motif found in numerous pharmaceuticals and agrochemicals. Its presence can significantly influence molecular conformation, metabolic stability, and binding affinity to biological targets due to the unique electronic properties and steric profile of the fluorine atom.
Traditionally, the introduction of this moiety has relied on organometallic reagents such as Grignard or organolithium species. While effective, these methods often necessitate stringent anhydrous conditions, cryogenic temperatures, and exhibit limited functional group tolerance, posing significant challenges in complex syntheses. (2-Fluorophenyl)trimethylsilane emerges as a highly effective and user-friendly alternative, serving as a stable, crystalline solid precursor to the 2-fluorophenyl anion. This application note provides a comprehensive guide to its use, detailing the underlying mechanism, practical advantages, and detailed protocols for its application in nucleophilic addition reactions.
Core Concept: Fluoride-Mediated Generation of the Aryl Anion
The utility of this compound as a 2-fluorophenyl anion synthon hinges on the high affinity of fluoride ions for silicon. The cleavage of the remarkably stable Carbon-Silicon (C-Si) bond is initiated by a nucleophilic fluoride source, such as Tetrabutylammonium Fluoride (TBAF) or Cesium Fluoride (CsF).[3]
This process involves the attack of the fluoride ion on the silicon atom, forming a transient, hypervalent pentacoordinate silicate intermediate. This intermediate is unstable and readily collapses, cleaving the C-Si bond to generate the desired 2-fluorophenyl carbanion in situ. The thermodynamic driving force for this reaction is the formation of the exceptionally strong Silicon-Fluorine (Si-F) bond. The generated aryl anion is then immediately available to react with a co-present electrophile.
Diagram: Mechanism of Anion Generation
Caption: Fluoride-induced desilylation to generate the 2-fluorophenyl anion.
Key Advantages Over Traditional Organometallics
The use of this compound offers several distinct operational and chemical advantages:
-
Mild Reaction Conditions: Reactions are typically performed at room temperature, obviating the need for cryogenic setups.[4][5]
-
High Functional Group Tolerance: The non-basic nature of the silane precursor and the mild generation conditions allow for the presence of sensitive functional groups (e.g., esters, ketones) that are incompatible with highly basic Grignard or organolithium reagents.[4][6]
-
Operational Simplicity: The reagent is a stable solid that is easy to handle and weigh. The use of catalytic amounts of fluoride activators simplifies the reaction setup and purification.[5]
-
Safety and Stability: Aryl silanes are significantly less pyrophoric and reactive towards moisture and air compared to their organometallic counterparts, enhancing laboratory safety.
Application Protocol: Nucleophilic Addition to Aldehydes
This protocol details the fluoride-catalyzed addition of the 2-fluorophenyl group from this compound to an aldehyde, exemplified by the reaction with 4-chlorobenzaldehyde. This reaction serves as a reliable method for synthesizing valuable diaryl methanol scaffolds. The methodology is adapted from established procedures for the TBAF-catalyzed addition of other organotrimethylsilanes to carbonyl compounds.[4][5][6]
Diagram: Experimental Workflow
Caption: Step-by-step workflow for the arylation of an aldehyde.
Materials and Equipment
-
This compound
-
Electrophile (e.g., 4-chlorobenzaldehyde)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in Tetrahydrofuran (THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, magnetic stirrer, syringes, and standard glassware
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.2 mmol, 1.2 equiv.).
-
Reagent Addition: Add the aldehyde substrate (e.g., 4-chlorobenzaldehyde, 1.0 mmol, 1.0 equiv.) to the flask.
-
Solvent Addition: Dissolve the solids in anhydrous THF (5 mL). Stir the mixture at room temperature until all solids are dissolved.
-
Catalyst Addition: To the stirred solution, add the TBAF solution (1.0 M in THF, 0.1 mL, 0.1 mmol, 10 mol%) dropwise via syringe over 1 minute.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).
-
Workup - Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Workup - Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired (2-fluorophenyl)(4-chlorophenyl)methanol.
Expected Results and Substrate Scope
This protocol is expected to provide good to excellent yields for the synthesis of diaryl methanols. Based on analogous reactions with other organosilanes, the reaction demonstrates broad tolerance for various functional groups on both the aryl silane and the aldehyde.[4][6]
Table 1: Representative Substrate Scope for Arylation of Aldehydes
| Entry | Aldehyde Substrate | Product | Expected Yield Range (%) |
| 1 | Benzaldehyde | (2-Fluorophenyl)(phenyl)methanol | 85-95% |
| 2 | 4-Chlorobenzaldehyde | (2-Fluorophenyl)(4-chlorophenyl)methanol | 88-96% |
| 3 | 4-Methoxybenzaldehyde | (2-Fluorophenyl)(4-methoxyphenyl)methanol | 82-90% |
| 4 | Thiophene-2-carboxaldehyde | (2-Fluorophenyl)(thiophen-2-yl)methanol | 75-85% |
| 5 | Cinnamaldehyde | 1-(2-Fluorophenyl)-3-phenylprop-2-en-1-ol | 70-80% |
Note: Yields are estimated based on literature reports for similar TBAF-catalyzed additions of organosilanes to aldehydes and are for illustrative purposes. Actual yields may vary.[4][6]
Conclusion
This compound stands out as a robust and versatile reagent for introducing the 2-fluorophenyl moiety. Its stability, ease of handling, and the mild conditions required for its activation make it a superior alternative to traditional organometallic synthons, particularly in the context of complex molecule synthesis where functional group compatibility is paramount. The fluoride-mediated generation of the 2-fluorophenyl anion provides a reliable and operationally simple pathway for C-C bond formation, enabling researchers, scientists, and drug development professionals to streamline the synthesis of valuable fluorinated compounds.
References
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- Prakash, G. K. S., Wang, Y., Mogi, R., Hu, J., Mathew, T., & Olah, G. A. (2010). Nucleophilic perfluoroalkylation of imines and carbonyls: perfluoroalkyl sulfones as efficient perfluoroalkyl-transfer motifs. Organic Letters, 12(13), 2932-2935. [Link]
- Prakash, G. K. S., Jog, P. V., Batamack, P. T. D., & Olah, G. A. (2012). Taming of fluoroform: direct nucleophilic trifluoromethylation of Si, B, S, and C centers. Science, 338(6112), 1324-1327. [Link]
- Prakash, G. K. S., & Yudin, A. K. (1997). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Chemical Reviews, 97(3), 757-786. [Link]
- Chintareddy, V. R., Wadhwa, K., & Verkade, J. G. (2011). Tetrabutylammonium fluoride (TBAF)-catalyzed addition of substituted trialkylsilylalkynes to aldehydes, ketones, and trifluoromethyl ketones. The Journal of Organic Chemistry, 76(11), 4482-4488. [Link]
- Chintareddy, V. R., Wadhwa, K., & Verkade, J. G. (2011). Tetrabutylammonium fluoride (TBAF)-catalyzed addition of substituted trialkylsilylalkynes to aldehydes, ketones, and trifluoromethyl ketones. PubMed. [Link]
- Singh, R. P., Cao, G., Kirchmeier, R. L., & Shreeve, J. M. (1999). Cesium Fluoride Catalyzed Trifluoromethylation of Esters, Aldehydes, and Ketones with (Trifluoromethyl)trimethylsilane. The Journal of Organic Chemistry, 64(8), 2873-2876. [Link]
- Organic Chemistry Portal. (n.d.). Tetrabutylammonium Fluoride (TBAF)-Catalyzed Addition of Substituted Trialkylsilylalkynes to Aldehydes, Ketones, and Trifluoromethyl Ketones. [Link]
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Application Notes and Protocols: The Synthetic Utility of Organosilanes in Pharmaceutical Development
Introduction
In the landscape of modern pharmaceutical development, the quest for novel molecular entities with optimized therapeutic profiles is relentless. Medicinal chemists are constantly seeking innovative strategies to fine-tune the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds. Among the most powerful yet nuanced tools in this endeavor is the strategic incorporation of silicon into organic molecules. Organosilanes, compounds containing at least one carbon-silicon bond, have transitioned from being niche curiosities to indispensable mainstays in the synthetic chemist's toolkit.[1]
The unique physicochemical properties of silicon, stemming from its position in Group 14 of the periodic table directly below carbon, are at the heart of its utility.[2][3] While sharing the ability to form four covalent bonds in a tetrahedral geometry, silicon differs from carbon in several crucial aspects: it is more electropositive, has a larger atomic radius, forms longer and more polarized bonds with heteroatoms, and can expand its coordination sphere.[3] These fundamental differences are not mere academic points; they translate into tangible benefits in drug design, enabling chemists to modulate properties like metabolic stability, lipophilicity, and receptor binding interactions with remarkable precision.[4][5]
This guide provides an in-depth exploration of the synthetic utility of organosilanes in pharmaceutical development. Moving beyond a simple catalog of reactions, we will delve into the causality behind experimental choices, present validated protocols for key transformations, and illustrate the logical frameworks that guide the application of organosilane chemistry in a drug discovery context.
Section 1: The "Sila-Switch" – Organosilanes as Carbon Bioisosteres
The concept of bioisosterism, the replacement of an atom or group with another that possesses similar physicochemical properties, is a cornerstone of medicinal chemistry.[6] The "sila-switch," or the bioisosteric replacement of a carbon atom with a silicon atom, has emerged as a powerful strategy for optimizing drug-like properties and generating new intellectual property.[2][7]
Rationale and Physicochemical Consequences
The justification for the C/Si exchange lies in their shared valence of four, allowing silicon to seamlessly integrate into the tetrahedral bonding arrangements of organic molecules.[6] However, the subtle yet significant differences between the two elements, summarized in the table below, are what make this substitution a potent tool for molecular engineering.
The most profound consequences of a sila-switch are the changes in bond length and lipophilicity. The longer Si-C bond (approx. 1.87 Å) compared to a C-C bond (approx. 1.54 Å) can alter the three-dimensional shape of a molecule, potentially improving its fit within a target protein's binding pocket or, conversely, disrupting an off-target interaction to enhance selectivity.[4][5] Furthermore, silicon-containing compounds are generally more lipophilic than their carbon counterparts, which can enhance membrane permeability and tissue distribution.[4][5]
| Property | Carbon (C) | Silicon (Si) | Implication in Drug Design |
| Covalent Radius | ~77 pm | ~117 pm | Alters molecular shape and steric interactions.[4] |
| Electronegativity (Pauling) | 2.55 | 1.90 | Increases polarity of Si-X bonds (X=O, N, F). |
| Bond Length (vs. C) | C-C: ~1.54 Å | Si-C: ~1.87 Å | Modifies molecular geometry and dihedral preferences.[5][8] |
| Bond Energy (vs. H) | C-H: ~413 kJ/mol | Si-H: ~323 kJ/mol | Si-H bonds are more susceptible to hydrolysis.[2] |
| Bond Energy (vs. O) | C-O: ~358 kJ/mol | Si-O: ~452 kJ/mol | High thermodynamic stability of the Si-O bond.[2] |
Impact on ADMET Properties
The primary driver for employing a sila-switch is often to overcome ADMET liabilities.
-
Metabolic Stability: A common site of metabolic oxidation by Cytochrome P450 enzymes is an aliphatic carbon. Replacing this carbon with a silicon atom can block this metabolic pathway, as the Si-C bond is not recognized by these enzymes in the same way.[3] This can significantly increase the drug's half-life and bioavailability.[4]
-
Lipophilicity and Permeability: The increased lipophilicity of sila-analogs can improve absorption and allow molecules to cross biological membranes, including the blood-brain barrier.[5] This effect must be carefully balanced, as excessive lipophilicity can lead to poor solubility and non-specific binding.
-
Toxicity Reduction: By blocking the formation of toxic metabolites, a sila-switch can mitigate safety concerns associated with a carbon-based parent drug.[3]
A classic example is sila-ibuprofen, where the replacement of the chiral carbon with a silicon atom resulted in a compound with improved solubility characteristics.[4]
Workflow for Sila-Substitution Strategy
The decision to implement a sila-switch should be data-driven and strategically considered. The following workflow illustrates a typical decision-making process.
Caption: Decision workflow for implementing a C/Si bioisosteric switch.
Section 2: Enabling Complex Syntheses – Organosilanes in C-C Bond Formation
Beyond their role as bioisosteres, organosilanes are workhorse reagents in synthetic organic chemistry, most notably in the formation of carbon-carbon bonds. Their stability, low toxicity, and unique reactivity make them valuable alternatives to other organometallic reagents.[9][10]
The Hiyama Cross-Coupling Reaction
The palladium-catalyzed Hiyama cross-coupling reaction, which joins an organosilane with an organic halide or pseudohalide, is a premier method for constructing C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds.[11]
Causality and Advantage: Unlike highly reactive Grignard or organolithium reagents, organosilanes are generally stable to air and moisture and tolerate a wide variety of functional groups.[11][12] This stability, however, means they require activation to participate in the catalytic cycle. This is typically achieved with a fluoride source (e.g., tetrabutylammonium fluoride, TBAF) or a base, which forms a hypervalent, pentacoordinate silicon species that is sufficiently nucleophilic to undergo transmetalation to the palladium center.[10][12] This "on-demand" activation provides a layer of control not seen with more reactive organometallics.
Hiyama Coupling Catalytic Cycle
The mechanism involves the standard steps of a palladium-catalyzed cross-coupling: oxidative addition, transmetalation, and reductive elimination. The key distinguishing step is the fluoride-mediated activation of the organosilane prior to transmetalation.
Caption: Catalytic cycle of the Hiyama cross-coupling reaction.
Protocol: Palladium-Catalyzed Hiyama Coupling of an Aryl Bromide with an Aryltrimethoxysilane
This protocol describes a general procedure for the synthesis of a biaryl compound, a common scaffold in pharmaceuticals.
Self-Validation: The success of this reaction is validated by the consumption of starting materials (monitored by TLC or LC-MS) and the formation of the desired product, confirmed by characterization (¹H NMR, ¹³C NMR, MS). The protocol includes a stable catalyst system and a well-established activator, ensuring high reproducibility.
Materials:
-
Aryl Bromide (e.g., 4-bromoanisole): 1.0 mmol, 1.0 equiv.
-
Aryltrimethoxysilane (e.g., phenyltrimethoxysilane): 1.2 mmol, 1.2 equiv.
-
Palladium(II) Acetate (Pd(OAc)₂): 0.02 mmol, 2 mol%.
-
Tricyclohexylphosphine (PCy₃): 0.04 mmol, 4 mol%.
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF: 1.5 mmol, 1.5 equiv.
-
Anhydrous Dioxane: 5 mL.
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol), palladium(II) acetate (2 mol%), and tricyclohexylphosphine (4 mol%).
-
Solvent and Reagent Addition: Add anhydrous dioxane (5 mL) via syringe, followed by the aryltrimethoxysilane (1.2 mmol). Stir the mixture for 5 minutes at room temperature.
-
Initiation: Add the TBAF solution (1.5 mL of 1M solution in THF) dropwise to the stirring mixture.
-
Causality Note: The fluoride ion is crucial for activating the C-Si bond, forming a pentavalent silicate that is competent for transmetalation.[10] TBAF is chosen for its high solubility in organic solvents.
-
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Section 3: Strategic Protection and Deprotection in Multistep Synthesis
In the synthesis of complex pharmaceutical targets, the selective masking and unmasking of reactive functional groups is paramount. Organosilanes, particularly as silyl ethers, are the most widely used protecting groups for alcohols due to their ease of installation, stability, and tunable cleavage conditions.[2][9][13]
Silyl Ethers as Protecting Groups for Alcohols
The choice of silyl group is a strategic decision based on the required stability and the conditions for its eventual removal. The steric bulk around the silicon atom dictates its lability: less hindered silyl ethers (like TMS) are easily cleaved, while more hindered ones (like TBDPS) are significantly more robust.[13]
Causality of Selection:
-
For temporary protection and mild cleavage: Use Trimethylsilyl (TMS).
-
For general use with good stability: Use tert-Butyldimethylsilyl (TBDMS). It is stable to a wide range of conditions but readily cleaved by fluoride ions.
-
For high stability and orthogonal cleavage: Use tert-Butyldiphenylsilyl (TBDPS) or Triisopropylsilyl (TIPS). These are very bulky and resistant to many reagents that would cleave less hindered silyl ethers.
Orthogonal Deprotection Strategies
The true power of silyl ethers lies in their capacity for orthogonal deprotection—the selective removal of one protecting group in the presence of another.[13] This is critical in syntheses where multiple hydroxyl groups must be differentiated. This selectivity is typically achieved by exploiting differences in steric hindrance and lability towards acidic or fluoride-based reagents.
| Silyl Group | Abbreviation | Relative Steric Bulk | Common Cleavage Conditions |
| Trimethylsilyl | TMS | Low | Mild acid (e.g., AcOH), K₂CO₃/MeOH, H₂O.[9] |
| Triethylsilyl | TES | Moderate | Mild acid, fluoride (TBAF).[9] |
| tert-Butyldimethylsilyl | TBDMS | High | Fluoride (TBAF), strong acid (TFA).[9] |
| Triisopropylsilyl | TIPS | Very High | Fluoride (TBAF), strong acid. More stable than TBDMS. |
| tert-Butyldiphenylsilyl | TBDPS | Very High | Fluoride (TBAF). Very stable to acid. |
Protocol: Selective Deprotection of a Primary TBDMS Ether in the Presence of a Secondary TIPS Ether
This protocol demonstrates an orthogonal deprotection strategy, a common challenge in natural product and complex molecule synthesis.
Self-Validation: The reaction's selectivity is validated by ¹H NMR analysis of the crude product, which should show the disappearance of the TBDMS signals (tert-butyl and dimethyl singlets) while the signals for the TIPS group remain intact.
Materials:
-
Substrate with primary TBDMS and secondary TIPS ethers: 0.5 mmol, 1.0 equiv.
-
Acetic Acid (AcOH): 3 mL.
-
Tetrahydrofuran (THF): 1 mL.
-
Water (H₂O): 1 mL.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substrate (0.5 mmol) in a mixture of THF (1 mL) and water (1 mL).
-
Deprotection: Add acetic acid (3 mL) to the solution.
-
Causality Note: This mildly acidic condition (AcOH/THF/H₂O, often called "TFA-lite") is carefully chosen. The less sterically hindered primary TBDMS ether is susceptible to acid-catalyzed hydrolysis, while the bulkier secondary TIPS ether is stable under these conditions. Using a stronger acid like HCl or TFA would likely cleave both groups.
-
-
Monitoring: Stir the reaction at room temperature for 4-8 hours. Monitor the disappearance of the starting material by TLC, staining with p-anisaldehyde or potassium permanganate to visualize the newly formed alcohol.
-
Workup: Once the reaction is complete, carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the product via flash column chromatography to isolate the desired mono-protected alcohol.
Section 4: Advanced Applications in Pharmaceutical Development
The utility of organosilanes extends into cutting-edge areas of pharmaceutical science, including advanced drug delivery and diagnostic imaging.
Organosilane-Based Drug Delivery Systems
Organoalkoxysilanes (e.g., tetraethyl orthosilicate, TEOS, and aminopropyl-trimethoxysilane, APTES) are key precursors for creating silica-based nanomaterials via the sol-gel process.[14] These materials, particularly mesoporous silica nanoparticles (MSNs), are exceptional drug delivery vehicles due to their high surface area, tunable pore size, and biocompatibility.[15][16]
Causality of Application: The organosilane precursors undergo hydrolysis and condensation to form a stable, porous silica network (Si-O-Si).[17] The organic functional groups on the silane (e.g., amino groups from APTES) can be used to load drugs, attach targeting ligands, or modify the surface properties of the nanoparticle for improved circulation time and targeted delivery.[15][18] The release of the entrapped drug can be controlled by the degradation of this silica matrix or through stimuli-responsive gates.[18][19]
Workflow for MSN-Based Drug Delivery System
Caption: Workflow for synthesizing a targeted drug delivery system using MSNs.
Radiopharmaceuticals: ¹⁸F-Labeled Organosilanes for PET Imaging
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that requires molecules to be labeled with a positron-emitting radionuclide, most commonly Fluorine-18 (¹⁸F).[20] The direct formation of C-¹⁸F bonds can be challenging. Silicon radiochemistry offers an elegant solution.[21]
Causality of Application: The high bond energy of the Si-F bond makes it a stable anchor for the ¹⁸F radiolabel. The labeling process often involves a simple isotopic exchange reaction on a suitable organosilane precursor. A key challenge is ensuring the hydrolytic stability of the Si-¹⁸F bond under physiological conditions, which is achieved by designing precursors with bulky substituents around the silicon atom to sterically hinder the approach of water.[21][22] This strategy has enabled the development of novel PET tracers for imaging peptides, proteins, and other biomolecules.[22]
Conclusion
Organosilanes are far more than simple carbon analogs. Their distinct chemical properties provide a rich platform for innovation across the entire spectrum of pharmaceutical development. From the strategic fine-tuning of ADMET profiles via the "sila-switch" to enabling the synthesis of complex architectures through robust cross-coupling and protection strategies, their impact is profound. Furthermore, their role as precursors to advanced drug delivery systems and next-generation PET imaging agents demonstrates their continued relevance at the cutting edge of medicinal science. A deep understanding of the principles governing organosilane reactivity and stability is not just beneficial—it is essential for the modern researcher aiming to design the safe and effective medicines of the future.
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- Organosilane Technology in Coating Applications : Review and Perspectives By. Semantic Scholar.
- Organosilane Technology in Coating Applications: Review and Perspectives.
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step-by-step guide for ipso-desilylation of (2-Fluorophenyl)trimethylsilane
An Application Guide to the Ipso-Desilylation of (2-Fluorophenyl)trimethylsilane
Introduction: The Strategic Utility of the Carbon-Silicon Bond
In the landscape of modern organic synthesis, the strategic functionalization of aromatic rings is a cornerstone of molecular construction, particularly in the fields of medicinal chemistry and materials science. Among the myriad of synthetic tools available, the use of organosilanes as versatile intermediates has gained significant prominence. The carbon-silicon (C-Si) bond, while robust under many conditions, can be selectively cleaved, offering a powerful handle for the introduction of a wide array of functional groups. This process, known as desilylation, often proceeds via an ipso-substitution mechanism, where an incoming electrophile directly replaces the silyl group on the aromatic ring.[1][2]
The trimethylsilyl (-SiMe₃) group is an exemplary directing group for such transformations. Its electropositive nature and the ability of silicon to stabilize a positive charge in the β-position (the "β-silicon effect") strongly favor electrophilic attack at the carbon atom to which it is attached.[1] This predictable regioselectivity makes aryltrimethylsilanes, such as this compound, highly valuable precursors for synthesizing specifically substituted aromatic compounds that might be challenging to access through classical electrophilic aromatic substitution methods.
This application note provides a comprehensive, step-by-step guide for researchers, chemists, and drug development professionals on performing the ipso-desilylation of this compound. We will delve into the underlying mechanism, present a detailed and validated laboratory protocol for a representative iodination reaction, offer troubleshooting advice, and outline essential safety precautions.
Mechanistic Overview: Electrophilic Ipso-Substitution
The desilylation of an arylsilane is a classic example of an electrophilic aromatic substitution (SEAr) reaction. The term "ipso attack" refers to the electrophile adding to the ring position already bearing a substituent—in this case, the trimethylsilyl group.[1][3] This pathway is kinetically and thermodynamically favored over attack at a hydrogen-bearing carbon due to the unique properties of the C-Si bond.
The reaction proceeds via a two-step mechanism:
-
Formation of the Sigma Complex (Arenium Ion): An electrophile (E⁺) attacks the electron-rich π-system of the aromatic ring at the carbon atom bonded to the silicon. This forms a resonance-stabilized carbocation intermediate, known as a Wheland or sigma complex. The presence of the silicon atom at the β-position to the developing positive charge provides significant stabilization, lowering the activation energy for this step.[2]
-
Elimination of the Silyl Group: The C-Si bond is cleaved, and the trimethylsilyl group departs, typically as a stable species like trimethylsilyl bromide (Me₃SiBr) or trimethylsilanol (Me₃SiOH) after workup.[1] This step restores the aromaticity of the ring, yielding the substituted product.
For the specific case of converting this compound to 2-Fluoroiodobenzene, the electrophile is an iodinating agent such as Iodine Monochloride (ICl).
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing (2-Fluorophenyl)trimethylsilane Coupling Reactions
Welcome to the technical support center for improving yields in coupling reactions involving (2-Fluorophenyl)trimethylsilane. This guide is designed for researchers, scientists, and drug development professionals seeking to troubleshoot and optimize their synthetic protocols. Here, we move beyond simple step-by-step instructions to provide in-depth, mechanistically-grounded advice to overcome common challenges and enhance the efficiency of your Hiyama and Suzuki-Miyaura type cross-coupling reactions.
Frequently Asked Questions (FAQs)
This section addresses high-level questions about the use of this compound and the foundational principles of its reactivity.
Q1: Why choose this compound over a corresponding boronic acid?
A1: While Suzuki-Miyaura couplings with boronic acids are incredibly powerful, organosilanes like this compound offer distinct advantages. They exhibit greater stability towards air and moisture, often have lower toxicity, and are typically stable to chromatographic purification.[1][2] This robustness can be particularly beneficial in complex, multi-step syntheses where sensitive functional groups are present.[3]
Q2: What is the fundamental role of the fluoride activator (e.g., TBAF, CsF)?
A2: The Carbon-Silicon (C-Si) bond in arylsilanes is relatively inert due to its low polarization.[4] The role of the fluoride ion is to act as a potent activator. It attacks the silicon atom, forming a hypervalent, pentacoordinate silicate intermediate.[5][6] This process significantly increases the nucleophilicity of the phenyl group, making it competent for the crucial transmetalation step onto the palladium catalyst.[7]
Q3: Can I perform this coupling without a fluoride source?
A3: Yes, fluoride-free Hiyama couplings are possible and highly desirable, especially when fluoride-sensitive protecting groups (like silyl ethers) are present in the substrate.[4][5] These methods often rely on activation with a strong base like NaOH or by using specialized organosilanes such as organosilanols or siloxanes, a strategy pioneered by Denmark and others.[3][8]
Q4: How does the ortho-fluoro substituent affect the reaction?
A4: The fluorine atom at the ortho position exerts a strong electron-withdrawing inductive effect. This can influence the electronic properties of the aromatic ring, potentially facilitating the oxidative addition step with the palladium catalyst. Furthermore, its presence can introduce unique steric and electronic environments in the resulting biaryl product, which is often desirable in medicinal chemistry.
Q5: Which organic halides are the best coupling partners?
A5: The reactivity of the organic halide coupling partner generally follows the trend: I > Br > OTf > Cl.[9] Aryl and vinyl iodides typically give the best yields under milder conditions.[5] However, with the development of advanced phosphine ligands and robust palladium precatalysts, the coupling of more economical and widely available aryl chlorides has become increasingly efficient.[8][10]
Troubleshooting Guide: From Low Yields to Optimized Protocols
This section provides a problem-oriented approach to resolving common experimental issues.
Problem 1: Low to No Product Conversion
Low conversion is a frequent issue stemming from several potential root causes. A systematic approach to diagnosis is key.
Potential Cause A: Inefficient Silane Activation
The formation of the hypervalent silicate is the rate-limiting step in many cases. If activation is poor, the catalytic cycle will stall before transmetalation.
Recommended Solutions:
-
Choice of Fluoride Source: Tetrabutylammonium fluoride (TBAF) is a common and highly effective activator due to its solubility in organic solvents.[8] However, it is hygroscopic, and the presence of water can lead to side reactions. If proto-desilylation is an issue, consider using anhydrous TBAF or switching to a solid fluoride source like cesium fluoride (CsF) or potassium fluoride (KF), often in a polar aprotic solvent like DMF or THF.[8]
-
Activator Stoichiometry: Ensure at least a stoichiometric amount of the activator is used. Often, using a slight excess (1.2-2.5 equivalents) can significantly improve reaction rates and yields.[8]
-
Solvent Effects: The choice of solvent can dramatically impact the efficacy of the activator. Polar aprotic solvents like THF, DMF, or 1,4-dioxane are generally preferred as they help to solubilize the fluoride salt and promote the formation of the active silicate species.
Potential Cause B: Catalyst and Ligand Issues
The palladium catalyst and its associated ligands are the heart of the reaction. Suboptimal selection or deactivation can halt the process entirely.
Recommended Solutions:
-
Catalyst Precursor: While Pd(PPh₃)₄ can be effective, modern palladium precatalysts often provide higher activity and stability. Consider using Pd(OAc)₂ or Pd₂(dba)₃ in combination with a suitable phosphine ligand.[8][9]
-
Ligand Selection: The ligand stabilizes the palladium center and facilitates both oxidative addition and reductive elimination. For challenging couplings, especially with aryl chlorides, electron-rich and sterically bulky phosphine ligands are often required.[11] Ligands like XPhos, SPhos, or bulky N-heterocyclic carbenes (NHCs) have shown great success in promoting difficult cross-coupling reactions.[9][10]
-
Degassing: Palladium(0) species are sensitive to oxidation. Ensure all solvents are thoroughly degassed and the reaction is run under an inert atmosphere (Argon or Nitrogen) to prevent catalyst death.[12]
Troubleshooting Workflow for Low Conversion
Sources
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- 12. researchgate.net [researchgate.net]
Technical Support Center: (2-Fluorophenyl)trimethylsilane Cross-Coupling Reactions
Welcome to the technical support center for (2-Fluorophenyl)trimethylsilane. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this sterically hindered and electronically deactivated substrate in cross-coupling reactions. Here, we provide in-depth troubleshooting guides, optimized protocols, and answers to frequently asked questions to help you overcome its inherent low reactivity.
Fundamental Challenges: Understanding the Low Reactivity
Question: Why is my cross-coupling reaction with this compound failing or giving low yields?
Answer: The low reactivity of this compound stems from a combination of electronic and steric factors, which impede key steps in the catalytic cycle of common cross-coupling reactions like the Hiyama, Suzuki-Miyaura, and Stille couplings.
-
Strong, Non-Polar Carbon-Silicon Bond: The C(sp²)–Si bond in aryl(trimethyl)silanes is strong and possesses low polarity. This makes the crucial transmetalation step, where the aryl group is transferred from silicon to the palladium catalyst, energetically unfavorable without a potent activator.[1]
-
Electronic Deactivation: The ortho-fluoro substituent is strongly electron-withdrawing. This reduces the electron density of the aryl ring, making the initial oxidative addition of the palladium(0) catalyst to the coupling partner (the aryl halide/triflate) more difficult. While the silane itself isn't the substrate for oxidative addition, this electronic effect can be relevant when considering the overall reaction kinetics and catalyst compatibility.
-
Steric Hindrance: The fluorine atom and the bulky trimethylsilyl group are positioned ortho to the point of coupling. This steric congestion hinders the approach of the bulky palladium catalyst complex, further slowing down the transmetalation step.
To overcome these challenges, the reaction strategy must focus on effectively activating the C–Si bond to facilitate transmetalation while using a sufficiently active catalyst system to manage the sterically demanding environment.
Troubleshooting Guide: Hiyama-Type Coupling Reactions
The Hiyama coupling is the most direct application for organosilanes. However, simple aryl(trimethyl)silanes are notoriously poor substrates.[1] Success with this compound requires significant optimization.
Question: I'm trying a Hiyama coupling with this compound and an aryl bromide, but I see no product. What's the first thing I should check?
Answer: The most critical component for activating a trimethylsilane is the fluoride source.[1][2] Without proper activation, the transmetalation step will not proceed.
-
Choice of Activator: Tetrabutylammonium fluoride (TBAF) is the most common activator. Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) is a potent, anhydrous alternative that can sometimes be more effective.
-
Activator Quality (Anhydrous vs. Hydrated): The hydration level of your fluoride source is crucial.[3] While some water can be beneficial in certain silanol-based couplings, for activating a robust trimethylsilane, an anhydrous source is often preferred to generate the highly nucleophilic pentacoordinate silicate intermediate required for transmetalation.[1][4] If using TBAF, consider using a solution in THF or drying the solid hydrate by azeotropic distillation with toluene.
Question: I've tried both TBAF and TASF, but my yield is still below 20%. What should I optimize next?
Answer: If activation isn't the sole issue, your catalyst system (palladium precursor and ligand) is likely not robust enough for this challenging substrate.
-
Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) are often insufficient. You need a bulky, electron-rich phosphine ligand that promotes both oxidative addition and the difficult reductive elimination step while stabilizing the active Pd(0) species.
-
Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) are common and effective precatalysts that are reduced in situ to the active Pd(0) species.
Troubleshooting Flowchart for Hiyama Coupling
This decision tree can guide your optimization process when faced with a low-yielding reaction.
Caption: Troubleshooting decision tree for Hiyama coupling.
Alternative Strategies & FAQs
Question: My Hiyama coupling is still problematic. Are there more reliable alternatives to using this compound directly?
Answer: Yes. A highly effective strategy is to convert the robust trimethylsilane into a more reactive organosilicon species before the cross-coupling reaction.
-
Conversion to a Silanol: Trimethylsilanes can be converted to dimethylsilanols. Silanols are significantly more reactive in cross-coupling reactions and can often be coupled under fluoride-free conditions using a simple base like NaOH or K₃PO₄.[1][3][7] This approach, often referred to as the Hiyama-Denmark coupling, avoids the potential side reactions associated with aggressive fluoride activators.[1][8]
-
Conversion to a Trifluorosilane: Another powerful method is the conversion of the trimethylsilane to the corresponding aryltrifluorosilane using a fluoride source. Aryltrifluorosilanes are highly activated and couple efficiently with a wide range of electrophiles, including less reactive aryl chlorides.[5][9]
Question: Can I use this compound in a Suzuki-Miyaura or Stille-type reaction?
Answer: Not directly. The Suzuki-Miyaura reaction requires an organoboron species (like a boronic acid or ester), and the Stille reaction requires an organotin species (an organostannane).[8][10][11] You would first need to convert the this compound into the corresponding boronic acid or stannane via an intermediate, typically through lithiation or Grignard formation followed by quenching with a boron or tin electrophile. Given the stability of organosilanes, this is often a less direct route than optimizing a Hiyama-type coupling.
Question: What are the most common side reactions to watch for?
Answer:
-
Protodesilylation: This is the cleavage of the C–Si bond and its replacement with a C–H bond, forming fluorobenzene. It is often caused by trace amounts of water in the presence of the fluoride activator. Using rigorously anhydrous conditions can minimize this.
-
Homocoupling: The aryl halide coupling with itself to form a biaryl byproduct. This is often a sign of catalyst decomposition or suboptimal reaction conditions. Using a more robust ligand or lowering the reaction temperature can help.[12]
Optimized Protocols & Data
Protocol: Optimized Hiyama Coupling of this compound with 4-Bromoanisole
This protocol provides a robust starting point for coupling this compound with a representative aryl bromide using a modern catalyst system.
1. Reagent and Glassware Preparation:
-
All glassware should be oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).
-
Solvents (e.g., THF) must be anhydrous and degassed.
-
Tetrabutylammonium fluoride (TBAF) should be from a reliable source, preferably a 1.0 M solution in THF.
-
All solid reagents should be dried in a vacuum oven before use.
2. Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Palladium(II) acetate (Pd(OAc)₂, 4.5 mg, 0.02 mmol, 4 mol%).
-
Add XPhos (19.1 mg, 0.04 mmol, 8 mol%).
-
Add 4-bromoanisole (93.5 mg, 0.5 mmol, 1.0 equiv).
-
Add this compound (101.4 mg, 0.55 mmol, 1.1 equiv).
-
Add 3 mL of anhydrous, degassed THF.
-
Stir the mixture for 5 minutes at room temperature.
3. Reaction Execution:
-
Add TBAF (1.0 M solution in THF, 1.0 mL, 1.0 mmol, 2.0 equiv) dropwise via syringe.
-
Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
4. Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2-fluoro-4'-methoxybiphenyl.
Comparative Data: Effect of Reaction Parameters
The following table summarizes typical outcomes for the coupling of this compound and 4-bromoanisole under various conditions, demonstrating the importance of ligand and activator choice.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Activator (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (4) | PPh₃ (8) | TBAF (2.0) | THF | 80 | < 10 |
| 2 | Pd(OAc)₂ (4) | None | TBAF (2.0) | THF | 80 | < 5 |
| 3 | Pd(OAc)₂ (4) | XPhos (8) | KF (2.0) | Dioxane | 100 | ~25 |
| 4 | Pd(OAc)₂ (4) | XPhos (8) | TBAF (2.0) | THF | 80 | ~85 |
| 5 | Pd(OAc)₂ (4) | XPhos (8) | NaOH (2.0) | Dioxane/H₂O | 100 | < 5 |
Yields are approximate and for illustrative purposes. Actual results may vary.
Hiyama Coupling Catalytic Cycle
The diagram below illustrates the key steps in the palladium-catalyzed Hiyama coupling, highlighting the crucial role of the fluoride activator.
Caption: Simplified catalytic cycle for the fluoride-activated Hiyama cross-coupling.
References
- Gelest. (n.d.). Cross-Coupling Reactions, Silicon-Based. Gelest Technical Library.
- Denmark, S. E., & Smith, R. C. (2007). Silicon-Based Cross-Coupling Reactions in the Total Synthesis of Natural Products. Accounts of Chemical Research, 40(6), 497-507.
- Cadwallader, D., Shevchuk, D., Tiburcio, T. R., & Le, C. M. (2023). Fluoride-Catalyzed Cross-Coupling of Carbamoyl Fluorides and Alkynylsilanes. Organic Letters, 25(40), 7369–7373.
- ResearchGate. (n.d.). Nucleophilic activation of the C−Si bond.
- ResearchGate. (n.d.). Cross-Coupling of C—Si Bond by Using of Silyl Electrophiles.
- Denmark, S. E., & Sweis, R. F. (2002). Cross-coupling reactions of alkenylsilanols with fluoroalkylsulfonates. Organic Letters, 4(21), 3771–3774.
- Denmark, S. E., & Sweis, R. F. (2002). Fluoride-Promoted Cross-Coupling Reactions of Alkenylsilanols. Elucidation of the Mechanism through Spectroscopic and Kinetic Analysis. Journal of the American Chemical Society.
- Organic Chemistry Portal. (n.d.). Hiyama Coupling.
- Puke, C., & Wagner, S. (2021). Reactions of Benzylsilicon Pyridine-2-olate BnSi(pyO)3 and Selected Electrophiles—PhCHO, CuCl, and AgOTos. Molecules, 26(11), 3326.
- Nakao, Y. (2021). Catalytic Reactions Involving the Oxidative Addition of Si Halogen and Si Pseudohalogen Bonds as a Key Step. The Journal of Organic Chemistry, 86(1), 15-26.
- Denmark, S. E., & Sweis, R. F. (2003). Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process. Journal of the American Chemical Society, 125(42), 12974-12985.
- Wikipedia. (n.d.). Stille reaction.
- Wikipedia. (n.d.). Hiyama coupling.
- Gauthier, D. R., Jr., & Szostak, M. (2011). Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides. Organic Letters, 13(21), 5778-5781.
- Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Stille Coupling Made Easier—The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angewandte Chemie International Edition, 43(9), 1132-1136.
- Lau, Y. K., Tse, M. H., Choy, P. Y., & Kwong, F. Y. (2016). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 93, 14-27.
- Sharma, S., & Singh, B. (2020). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. Catalysts, 10(11), 1275.
- Alacid, E., & Nájera, C. (2015). The Hiyama Cross-Coupling Reaction: New Discoveries. Current Organic Chemistry, 19(8), 706-724.
- Nolan, S. P., & Organ, M. G. (2022). Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts. The Journal of Organic Chemistry, 87(22), 15250-15260.
- Maleczka, R. E., Jr., & Gallagher, W. P. (2005). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Organic Letters, 7(19), 4169-4172.
- Chemistry LibreTexts. (2023). Stille Coupling.
- Chemistry Solved. (2025, January 25). Hiyama Cross-Coupling |Basics|Mechanism|Catalytic Cycle| Examples. YouTube.
- Watson, D. A., & O'Brien, A. G. (2021). Lewis Basic Salt-Promoted Organosilane Coupling Reactions with Aromatic Electrophiles. Nature Chemistry, 13(5), 459-466.
- Zhang, L., & Wu, J. (2008). Palladium-Catalyzed Hiyama Cross-Couplings of Aryl Arenesulfonates with Arylsilanes. Journal of the American Chemical Society, 130(37), 12250–12251.
- Kumar, A., & Singh, A. (2024). Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. Journal of Sulfur Chemistry, 45(3), 293-305.
- Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Canadian Journal of Chemistry, 100(10), 785-790.
- Szostak, M., & Gauthier, D. R., Jr. (2022). Suzuki-Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Broad Platform for C-O Cross-Coupling of Stable Phenolic Electrophiles. The Journal of Organic Chemistry, 87(22), 15250-15260.
- Buchwald, S. L., & Fors, B. P. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075.
- Hiyama, T., & Hatanaka, Y. (2004). Cross-Coupling of Triallyl(aryl)silanes with Aryl Bromides and Chlorides: An Alternative Convenient Biaryl Synthesis. Synlett, 2004(12), 2229-2232.
- Maciejewska, G., & Marciniec, B. (2022). Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. Molecules, 27(19), 6537.
- Wang, F., & He, Z. (2023). Transition-metal-free silylboronate-mediated cross-couplings of organic fluorides with amines. Nature Communications, 14(1), 1879.
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- 4. Cross-coupling reactions of alkenylsilanols with fluoroalkylsulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Hiyama Cross-Couplings of Aryl Arenesulfonates with Arylsilanes [organic-chemistry.org]
- 7. Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hiyama coupling - Wikipedia [en.wikipedia.org]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Hiyama Coupling of (2-Fluorophenyl)trimethylsilane
Welcome to the technical support center for the Hiyama coupling, with a specific focus on the unique challenges presented by (2-Fluorophenyl)trimethylsilane. This guide is designed for researchers, scientists, and drug development professionals who utilize cross-coupling reactions and seek to optimize their outcomes by mitigating common side reactions.
The Hiyama coupling is a powerful palladium-catalyzed method for forming carbon-carbon bonds, valued for the low toxicity and stability of its organosilicon reagents.[1][2] However, like any sophisticated chemical transformation, its success hinges on a nuanced understanding of the reaction mechanism and potential off-target pathways. The use of this compound introduces specific considerations due to the electronic nature of the fluoro substituent and the inherent reactivity of the arylsilane.
This document provides in-depth troubleshooting guides and frequently asked questions to address the formation of key side products, helping you enhance yield, purity, and reproducibility.
Part 1: Troubleshooting Guide for Common Side Products
This section addresses the most frequently encountered issues during the Hiyama coupling of this compound in a direct question-and-answer format.
Question 1: My reaction has a low yield of the desired 2-fluorobiaryl product, and my crude NMR/GC-MS is complex. Where do I start troubleshooting?
Answer: A low yield of the target product accompanied by a complex mixture of byproducts points to one or more competing side reactions or suboptimal reaction conditions. A systematic approach is crucial for diagnosis.
The primary culprits are often protodesilylation, homocoupling, or catalyst decomposition.[3] Before delving into specific side products, validate the core components of your reaction system using the following workflow.
Caption: Troubleshooting workflow for Hiyama coupling reactions.
If your reagents, catalyst, and general conditions are sound, proceed to the specific issues outlined below.
Question 2: I am detecting a significant amount of fluorobenzene in my reaction mixture. What is causing this and how can I prevent it?
Answer: The formation of fluorobenzene is a classic case of protodesilylation , a major side reaction where the trimethylsilyl group is replaced by a proton.[1][4] This consumes your this compound starting material, directly reducing the maximum possible yield.
Causality: The C-Si bond is cleaved by a proton source. In fluoride-activated Hiyama couplings, the most common proton source is water, often introduced by the fluoride activator itself, such as tetrabutylammonium fluoride trihydrate (TBAF·3H₂O).[5] The basicity of the fluoride ion can also facilitate protonolysis by abstracting a proton from any available source.
Caption: Mechanism of protodesilylation side reaction.
Troubleshooting & Optimization:
-
Use Anhydrous Fluoride Source: Switch from hydrated TBAF (TBAF·3H₂O) to anhydrous TBAF (1.0 M in THF). This is the most effective single change to suppress protodesilylation.[5] Alternatively, tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) is an excellent, albeit more expensive, anhydrous fluoride source.[1]
-
Dry Solvents and Reagents: Ensure all solvents are rigorously dried and reagents are handled under a strictly inert atmosphere (N₂ or Argon) to exclude atmospheric moisture.
-
Consider Fluoride-Free Conditions: If protodesilylation remains problematic, especially with sensitive substrates, explore fluoride-free activation methods. Activating the coupling with a base like NaOH can be effective, particularly with aryl(trialkoxy)silanes.[2][5] The Hiyama-Denmark coupling, which uses organosilanols, completely bypasses the need for a fluoride activator.[6]
Question 3: My analysis shows the presence of 2,2'-difluorobiphenyl and/or the homocoupled product of my electrophile. How do I suppress this?
Answer: The formation of symmetrical biaryls (e.g., 2,2'-difluorobiphenyl from the organosilane or R-R from an R-X electrophile) is due to homocoupling . This side reaction competes with the desired cross-coupling pathway and is often related to catalyst kinetics.
Causality: Homocoupling can occur through several mechanisms. For instance, the transmetalation step might be slow, allowing two organopalladium(II) intermediates (Ar-Pd-X) to undergo a separate coupling pathway or allowing two organosilane molecules to react with the palladium center.
Troubleshooting & Optimization:
-
Optimize Catalyst Loading: While counterintuitive, excessively high catalyst loading can sometimes favor homocoupling. Screen catalyst loading (e.g., 0.5 mol%, 1 mol%, 2 mol%) to find the optimal balance.
-
Choice of Ligand: The ligand plays a critical role in stabilizing the palladium center and modulating its reactivity. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can promote the desired reductive elimination step over side reactions.[2]
-
Control Reaction Temperature: Higher temperatures can accelerate catalyst decomposition and side reactions. Run the reaction at the lowest temperature that allows for a reasonable conversion rate. A temperature screen (e.g., 60 °C, 80 °C, 100 °C) is recommended.
-
Slow Addition: In some cases, slow addition of the organosilane reagent to the reaction mixture can maintain its low concentration, disfavoring homocoupling.
Part 2: Frequently Asked Questions (FAQs)
Question 1: Why is a fluoride source or other activator required for the Hiyama coupling?
Answer: The silicon-carbon (Si-C) bond in neutral tetraorganosilanes like this compound is strong and not polarized enough to readily participate in transmetalation with the palladium center.[1][7] An activator, typically a fluoride ion, is required to render the silicon atom hypervalent (pentacoordinate).[8][9] This coordination dramatically increases the nucleophilicity of the carbon atom attached to silicon, making it "active" for transfer to the palladium(II) center in the transmetalation step of the catalytic cycle.[2][10]
Caption: The catalytic cycle of the Hiyama coupling.
Question 2: What are the best practices for selecting and handling a fluoride activator?
Answer: The choice and handling of the fluoride source are critical for success and can directly impact the prevalence of side reactions like protodesilylation.
| Fluoride Source | Formula | Common Form | Key Considerations |
| TBAF | (n-Bu)₄NF | 1.0 M solution in THF (anhydrous) or as trihydrate (TBAF·3H₂O) | Anhydrous form is strongly preferred to minimize protodesilylation.[5] Highly hygroscopic; handle under inert gas. |
| TASF | [ (Me₂N)₃S ]⁺ [ Me₃SiF₂ ]⁻ | Solid | Anhydrous and less basic than TBAF, making it an excellent but costly alternative for sensitive substrates.[7] |
| Cesium Fluoride | CsF | Solid | Less soluble than TBAF in organic solvents. Often requires higher temperatures or additives to be effective. Less hygroscopic than TBAF.[5] |
| Potassium Fluoride | KF | Solid | Similar to CsF, its low solubility can be a challenge. Often used in combination with a phase-transfer catalyst (e.g., 18-crown-6). |
Best Practice: For the coupling of this compound, start with commercially available anhydrous 1.0 M TBAF in THF. Ensure it is a fresh bottle and use anhydrous techniques for transfer.
Question 3: How does the ortho-fluoro substituent on the arylsilane affect the reaction?
Answer: The fluorine atom at the ortho position has two main effects:
-
Electronic Effect: Fluorine is an electron-withdrawing group, which can slightly decrease the nucleophilicity of the aromatic ring. However, in the context of Hiyama couplings, this effect is generally minor and the reaction proceeds efficiently.
-
Steric Effect: The ortho substituent provides some steric hindrance around the C-Si bond. This can potentially slow down the rate of transmetalation compared to an unsubstituted phenylsilane. This is why ensuring efficient activation and optimal catalyst performance is particularly important for this substrate.
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for Hiyama Coupling of this compound
This protocol provides a robust starting point for coupling with a generic aryl bromide.
Reagents & Equipment:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
This compound
-
Aryl bromide
-
Anhydrous Tetrabutylammonium fluoride (TBAF), 1.0 M in THF
-
Anhydrous, degassed THF
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2 mol%) and PCy₃ (4 mol%).
-
Add anhydrous, degassed THF to dissolve the catalyst and ligand.
-
Add the aryl bromide (1.0 equiv).
-
Add this compound (1.2 equiv).
-
Using a syringe, add the anhydrous TBAF solution (1.5 equiv) dropwise to the stirred mixture.
-
Heat the reaction mixture to 65-80 °C and monitor by TLC or GC-MS until the aryl bromide is consumed.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Minimizing Protodesilylation
This modified protocol emphasizes the exclusion of water.
Key Modifications from Protocol 1:
-
Fluoride Source: Use a fresh, sealed bottle of anhydrous TBAF (1.0 M in THF). Do not use TBAF trihydrate or any solution that has been exposed to air for extended periods.
-
Solvent: Use a freshly distilled or commercially available anhydrous solvent from a sealed bottle.
-
Atmosphere: Maintain a positive pressure of dry nitrogen or argon throughout the setup and reaction. Use septa and syringe techniques for all liquid transfers.
-
Temperature: Consider starting at a lower temperature (e.g., 50 °C) and slowly warming if the reaction is sluggish. This can disfavor the protonolysis side reaction relative to the productive coupling.
By implementing these rigorous anhydrous techniques, you can significantly shift the reaction equilibrium away from protodesilylation and towards the desired cross-coupled product.
References
- Hiyama coupling - Wikipedia.
- Synthetic Methods in Drug Discovery: Volume 1. (2016). Royal Society of Chemistry.
- Sha, S. C., & Mailybayev, B. (2017). Development of a General Method for the Hiyama-Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes. National Institutes of Health.
- Malik, A., et al. (2022). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. PMC - NIH.
- Hiyama Coupling - Organic Chemistry Portal.
- Patil, M. (2012). Palladium-Catalyzed Hiyama Couplings of r-Silylenoates and r-Silylenamides. American Chemical Society.
- Hiyama-Denmark Coupling - Organic Chemistry Portal.
- Malik, A., et al. (2022). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. MDPI.
- The Hiyama Cross-Coupling Reaction: New Discoveries - CORE.
- Amatore, C., & Jutand, A. (2000). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. Organometallics, 19(16), 3019-3023.
- Hiyama Coupling - SynArchive.
- Hiyama Coupling Reaction #Organic Name Reaction Mechanism #Organometallic Coupling Reaction -4 - YouTube. (2025).
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- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hiyama-Denmark Coupling [organic-chemistry.org]
- 7. Hiyama Coupling [organic-chemistry.org]
- 8. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Optimization of Catalyst Loading for (2-Fluorophenyl)trimethylsilane Reactions
Welcome to the technical support center for optimizing reactions with (2-Fluorophenyl)trimethylsilane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst loading in cross-coupling and functionalization reactions involving this versatile building block. Our focus is on providing practical, causality-driven advice to troubleshoot common issues and enhance experimental success.
This compound is a valuable reagent, primarily utilized in Hiyama cross-coupling reactions and as a precursor for directed C-H activation. The presence of both a reactive C-Si bond and a robust C-F bond presents unique challenges and opportunities in synthesis. Achieving optimal reaction outcomes—high yield, selectivity, and reproducibility—is critically dependent on the precise loading of the catalyst. This guide provides a framework for systematic optimization.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding catalyst loading for reactions involving aryl silanes.
Q1: Why is optimizing catalyst loading so critical for my this compound reaction?
A1: Catalyst loading directly impacts reaction kinetics, cost, and purity.
-
Too Low: Insufficient catalyst leads to slow or incomplete conversion, resulting in low product yield.[1]
-
Too High: While it may drive the reaction to completion, excessive catalyst increases costs, complicates product purification due to residual metal contamination, and can sometimes promote undesired side reactions or catalyst decomposition, paradoxically lowering the yield.[2] Optimization ensures the most efficient use of expensive and often toxic transition metals, leading to a more sustainable and cost-effective process, a concept central to green chemistry.[3]
Q2: What is a typical starting catalyst loading range for cross-coupling reactions with aryl silanes?
A2: For many palladium-catalyzed cross-coupling reactions, a general starting point for the palladium source is between 0.5–2.5 mol% .[4] However, this is highly dependent on the specific reaction type and the reactivity of the coupling partners. For highly active pre-catalyst systems, loadings can often be reduced to the parts-per-million (ppm) level.[3]
Table 1: Representative Catalyst Systems and Starting Loadings for Aryl Silane Reactions
| Reaction Type | Catalyst System (Example) | Typical Loading (mol%) | Key Considerations |
| Hiyama Coupling | [Pd(OAc)₂] / Ligand or Allylpalladium Chloride Dimer | 1 - 5% | Requires a fluoride source (e.g., TBAF) or base to activate the silane.[5][6] |
| Suzuki-Miyaura | Pd Pre-catalyst (e.g., XPhos Pd G3) | 0.5 - 2% | Requires conversion of the silane to a silanol or silanolate first.[7][8] |
| C-H Activation/Arylation | Rhodium or Ruthenium catalysts | 1 - 3% | The trimethylsilyl group can act as a directing group.[9] |
| C-F Bond Borylation | Palladium or Iron catalysts | 2 - 5% | Often requires specific promoting agents like LiHMDS.[10] |
Q3: How do ligands influence the required catalyst loading?
A3: Ligands are crucial for stabilizing the active metal center and facilitating the catalytic cycle (oxidative addition, transmetalation, reductive elimination).[4] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) can significantly enhance catalyst stability and activity.[11] This enhanced stability often allows for lower catalyst loadings because the catalyst remains active for a longer duration, achieving a higher turnover number (TON) before deactivating.[4][11]
Q4: When should I use a pre-catalyst versus generating the active catalyst in-situ?
A4: The choice depends on the need for reproducibility, convenience, and cost-effectiveness.
-
In-situ Generation (e.g., mixing Pd(OAc)₂ with a ligand): This method is flexible and cost-effective, allowing for easy screening of different ligand-to-metal ratios.[4] However, it can suffer from variability, as the efficiency of active catalyst generation can be inconsistent.[2]
-
Pre-catalysts (e.g., XPhos Pd G3, PEPPSI™): These are well-defined, stable complexes that reliably generate the active Pd(0) species under reaction conditions.[2][4] They provide superior reproducibility, which is critical for complex substrates or process scale-up, and often permit the use of lower catalyst loadings.
Part 2: Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the optimization process.
Issue 1: Low or No Product Yield
This is the most common problem. A logical, step-by-step investigation is key to identifying the root cause.
Potential Causes & Solutions:
-
Inefficient Catalyst Activation/Decomposition: The active Pd(0) species may not be forming efficiently or may be decomposing rapidly.
-
Inhibition by Substrate/Reagents: The fluorine atom on the this compound ring can, in some contexts, interact with the metal center. More commonly, if converting the silane to a silanol, residual fluoride activators or the nature of the base can inhibit the catalyst.[6]
-
Solution: Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvents.[13] If using a fluoride activator like TBAF for a Hiyama coupling, ensure it is anhydrous, as water can affect the reaction.
-
-
Suboptimal Catalyst Loading: The initial catalyst loading may simply be too low for the reaction to proceed at a reasonable rate.
-
Solution: Perform a systematic catalyst loading screen. A modest increase (e.g., from 1 mol% to 2-3 mol%) can sometimes overcome minor deactivation pathways.[12]
-
Experimental Protocol 1: Systematic Catalyst Loading Screen
-
Setup: In an array of oven-dried reaction vials under an inert atmosphere (e.g., in a glovebox), add the this compound (1.0 equiv), the coupling partner (1.2 equiv), and the base (2.0 equiv).[11]
-
Catalyst Addition: Prepare a stock solution of the palladium pre-catalyst in a degassed solvent. Add varying amounts of the stock solution to each vial to achieve a range of catalyst loadings (e.g., 0.5, 1.0, 1.5, 2.0, 2.5 mol%).
-
Reaction: Add the final degassed solvent to each vial to reach the desired concentration. Seal the vials and stir at the optimized temperature for a set period (e.g., 12 hours).
-
Analysis: After the reaction, quench each vial, and analyze the crude reaction mixture by LC-MS or GC-MS to determine the conversion and yield for each catalyst loading.
Issue 2: Poor Chemoselectivity
With this compound, there is a potential for competition between C-Si bond cleavage (desired for Hiyama coupling) and C-F bond activation (an undesired side reaction).[10][14]
Potential Causes & Solutions:
-
Harsh Reaction Conditions: High temperatures or highly reactive catalysts can sometimes promote the activation of the strong C-F bond.[10][15]
-
Incorrect Catalyst/Ligand System: The chosen ligand dictates the steric and electronic environment around the metal, influencing which bond is preferentially activated.
-
Solution: For selective C-Si activation, standard cross-coupling catalysts are typically effective. If C-F activation is observed, consider using a less reactive catalyst system or ligands that are known to be less effective for C-F activation.
-
Issue 3: Catalyst Deactivation & Formation of Palladium Black
The appearance of a black precipitate (palladium black) is a clear visual indicator of catalyst deactivation.[11]
Potential Causes & Solutions:
-
Presence of Oxygen: This is a primary cause, leading to the oxidation of Pd(0) to inactive Pd(II) and subsequent aggregation.[12]
-
Solution: Use robust inert atmosphere techniques. Ensure solvents are thoroughly degassed using methods like freeze-pump-thaw or by sparging with argon or nitrogen for at least 30 minutes.
-
-
Insufficient Ligand-to-Metal Ratio: The ligand stabilizes the palladium nanoparticles, preventing their aggregation into palladium black.[11]
-
Solution: When generating the catalyst in-situ, ensure a slight excess of the ligand (e.g., Pd:Ligand ratio of 1:1.1 to 1:2). For pre-catalysts, this ratio is already optimized.
-
-
High Temperatures: Excessive heat can accelerate the decomposition of the catalyst complex.[11]
-
Solution: Determine the minimum temperature required for the reaction to proceed efficiently. Run a temperature screen (e.g., 60 °C, 80 °C, 100 °C) to find the optimal balance between reaction rate and catalyst stability.
-
Issue 4: Poor Reproducibility
Inconsistent results from batch to batch are often due to subtle variations in experimental setup and reagent quality.
Potential Causes & Solutions:
-
Variable Reagent Quality: Impurities in solvents, bases, or starting materials can act as catalyst poisons.[2][11] Moisture is a particularly common culprit.
-
Solution: Use high-purity, anhydrous solvents. Use freshly opened or properly stored bases.[1] If necessary, purify starting materials before use.
-
-
Inconsistent Catalyst Handling: The method of adding and handling the catalyst can introduce variability.
Part 3: Data Presentation & Visualization
Table 2: Example of a Catalyst Loading Optimization Study
Reaction: Hiyama coupling of this compound with 4-bromoanisole.
| Entry | Pd Pre-catalyst (mol%) | Ligand (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
| 1 | 0.5 | 1.0 | 100 | 12 | 45 | 40 |
| 2 | 1.0 | 2.0 | 100 | 12 | 88 | 85 |
| 3 | 1.5 | 3.0 | 100 | 12 | 99 | 96 |
| 4 | 2.0 | 4.0 | 100 | 12 | 99 | 95 |
| 5 | 1.5 | 3.0 | 80 | 12 | 75 | 72 |
Diagram 1: General Workflow for Catalyst Loading Optimization
This diagram outlines the logical flow for a systematic optimization experiment, starting from initial screening to final validation.
Caption: A three-phase workflow for systematic catalyst loading optimization.
Diagram 2: Troubleshooting Decision Tree for Low Yield
This flowchart provides a logical path for diagnosing the cause of low reaction yield.
Caption: A decision tree for troubleshooting low yield in cross-coupling reactions.
References
- Catalyst handling best practice guide. (2018).
- Expression of Reaction Selectivity and the Substituent Effect in Ullmann, Suzuki, Hiyama, and Allylic Arylation Reactions Caused by Reducing Catalyst Loading. (2020). Molecules. [Link]
- Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. (2020). Molecules. [Link]
- Cross-Coupling Reactions, Silicon-Based. Gelest Technical Library.
- Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling of Vinyl Trifl
- Cross-Coupling Reactions Guide. MilliporeSigma.
- Advances in Catalytic C–F Bond Activation and Transformation of Arom
- Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions with 2-(Trifluoromethoxy)aniline. (2025). BenchChem.
- Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. (2007). Journal of the American Chemical Society. [Link]
- Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. (2007). Accounts of Chemical Research. [Link]
- Cross-Coupling Reactions, Continued. Gelest Technical Library.
- Transition-Metal-Mediated and -Catalyzed C-F Bond Activation by Fluorine Elimination. (2019).
- Miniaturised cross-coupling reactions: Solid dispensing approach for high-throughput screening. (2020). University of Johannesburg Repository.
- Cross-Coupling Reaction Manual: Desk Reference. (2015). Sigma-Aldrich.
- Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines. (2025). BenchChem.
- Direct and selective arylation of tertiary silanes with rhodium catalyst. (2008). The Journal of Organic Chemistry. [Link]
- Catalyst deactivation issues in palladium-catalyzed synthesis of 2-(4-fluorophenyl)thiophene. (2024). BenchChem.
- Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. (2023).
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- 5. Cross-Coupling Reactions, Silicon-Based - Gelest [technical.gelest.com]
- 6. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cross-Coupling Reactions, Continued - Gelest [technical.gelest.com]
- 9. Direct and selective arylation of tertiary silanes with rhodium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
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- 13. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 14. Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides [ouci.dntb.gov.ua]
- 15. Transition-Metal-Mediated and -Catalyzed C-F Bond Activation by Fluorine Elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pure.uj.ac.za [pure.uj.ac.za]
- 17. catalystseurope.org [catalystseurope.org]
Technical Support Center: Purification of Arylsilane Reaction Products
Introduction: The versatility of arylsilane cross-coupling reactions, such as the Hiyama, Denmark, and Murahashi couplings, has made them indispensable tools in modern synthetic chemistry.[1] However, the unique nature of the silicon-based reagents often introduces specific challenges during product purification. The presence of silicon-containing byproducts, residual catalyst, and unreacted starting materials can complicate isolation, demanding tailored purification strategies. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common purification issues and offers robust, field-proven protocols to ensure the isolation of high-purity products.
Section 1: Troubleshooting Guide
This section addresses specific, frequently encountered problems during the purification of products from arylsilane reactions in a practical question-and-answer format.
Question 1: My desired product is co-eluting with a polar impurity on my silica gel column. I suspect it's a siloxane or silanol byproduct. How can I resolve this?
Probable Cause: Arylsilane reactions, particularly those activated by fluoride or involving water, often generate highly polar silicon-containing byproducts such as silanols (R₃SiOH) and disiloxanes (R₃Si-O-SiR₃).[2][3] These byproducts can have polarities similar to functionalized biaryl products, leading to difficult separation on standard silica gel.
Solution & Expert Insight:
-
Aqueous Base Wash: Before chromatography, wash the crude reaction mixture with a mild aqueous base (e.g., 1M NaOH or Na₂CO₃). Silanols are weakly acidic and can be converted to their more water-soluble silanolate salts, which are then extracted into the aqueous phase.[4][5] Disiloxanes can sometimes be hydrolyzed back to silanols under these conditions, aiding their removal.
-
Fluoride Treatment and Wash: If your product is stable to fluoride, a wash with aqueous potassium fluoride (KF) can be effective.[6] The fluoride ion can react with residual silanes and siloxanes to form highly polar and water-soluble fluorosilicates.
-
Chromatography Modification:
-
Change Solvent System Polarity: Sometimes, a subtle change in the eluent system (e.g., switching from ethyl acetate/hexanes to ether/hexanes or dichloromethane/methanol) can alter the selectivity and improve separation.
-
Use of Alumina: For basic products that may be interacting with acidic silica, switching to an alumina stationary phase can be beneficial.[7]
-
Question 2: After chromatography, my product's NMR spectrum shows broad peaks, and a black precipitate is visible, indicating palladium contamination. How do I remove it?
Probable Cause: Homogeneous palladium catalysts can leach into the product during workup and purification. Palladium nanoparticles or colloidal palladium can be particularly troublesome as they may pass through standard filtration media and even co-elute with the product.
Solution & Expert Insight:
-
Adsorbent Treatment: Before concentrating the final column fractions, pass the solution through a plug of a palladium scavenger. Commercially available silica-based scavengers with thiol or amine functionalities are highly effective. Alternatively, a simple plug of Celite® or activated carbon can often adsorb a significant amount of residual palladium.
-
Aqueous Washes: Washing the crude organic layer with an aqueous solution of ammonium chloride or sodium sulfide can help precipitate or complex the palladium, facilitating its removal.[6]
-
Heterogeneous Catalysis: For future reactions, consider using a heterogeneous catalyst like Palladium on Carbon (Pd/C), which can be removed by simple filtration and often results in minimal leaching into the final product.[2]
Question 3: I am performing a Hiyama coupling, and my product, which contains a silyl ether (e.g., TBS, TIPS) protecting group, is being cleaved during the workup or purification. Why is this happening and how can I prevent it?
Probable Cause: The most common cause of this issue is the fluoride activator (e.g., TBAF, TASF) used in traditional Hiyama couplings.[3] Fluoride is a potent nucleophile for silicon and will readily cleave silyl ether protecting groups.[1][8]
Solution & Expert Insight:
-
Switch to a Fluoride-Free Protocol (Hiyama-Denmark Coupling): The most robust solution is to avoid fluoride activators altogether. The Hiyama-Denmark protocol utilizes organosilanols or their corresponding silanolates, which do not require fluoride for activation.[3][5] This makes the reaction compatible with silyl-based protecting groups.
-
Minimize Contact Time with Fluoride: If you must use a traditional Hiyama protocol, ensure the reaction is fully quenched with water immediately upon completion. Perform the aqueous workup quickly to minimize the time the silyl-protected compound is exposed to the fluoride source.
-
Buffered or Non-Aqueous Workup: Use a buffered aqueous solution for the workup to control the pH, as basic conditions can sometimes accelerate silyl ether cleavage.
Question 4: My product is a highly polar or basic (e.g., containing an amine or pyridine moiety) arylsilane derivative, and it is streaking badly or irreversibly sticking to my silica gel column.
Probable Cause: Basic compounds can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor peak shape (tailing/streaking) and in some cases, complete retention.[7] Highly polar compounds in general can bind very tightly to silica.[9]
Solution & Expert Insight:
-
Deactivate the Silica Gel: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-2% triethylamine (Et₃N) or ammonium hydroxide is sufficient to neutralize the acidic sites on the silica, leading to vastly improved peak shape.[10][11]
-
Switch to a Different Stationary Phase:
-
Reverse-Phase (C18) Chromatography: This is an excellent alternative for purifying polar compounds. The separation occurs in a polar mobile phase (e.g., water/acetonitrile or water/methanol), and elution is driven by decreasing solvent polarity.[9][12]
-
Alumina (Neutral or Basic): Alumina is a less acidic support than silica and is often a better choice for purifying basic compounds.[7][13]
-
Amine-Functionalized Silica: For particularly challenging separations, pre-functionalized amine columns can provide excellent results under normal-phase conditions.[9]
-
Section 2: Frequently Asked Questions (FAQs)
FAQ 1: What are the primary byproducts to anticipate in arylsilane cross-coupling reactions?
The byproduct profile depends on the specific type of arylsilane reaction.
-
Hiyama & Denmark Couplings: The most common byproducts are derived from the silicon reagent. These include silanols and disiloxanes, formed from the reaction of the organosilane with water or upon activation.[3][4] Homocoupling of the organic halide or the organosilane can also occur, though it's often minimized under optimized conditions.[8]
-
Murahashi Coupling: This reaction uses highly reactive organolithium reagents.[14] Therefore, byproducts can arise from side reactions such as protonolysis of the organolithium by acidic protons in the substrate or solvent, or from undesired reactions due to the high reactivity of the nucleophile.[15]
FAQ 2: How do I decide between normal-phase (silica) and reverse-phase (C18) chromatography?
The choice is primarily dictated by the polarity of your target compound.
-
Normal-Phase (e.g., Silica, Alumina): Best suited for non-polar to moderately polar compounds that are soluble in organic solvents like hexanes, ethyl acetate, or dichloromethane.[16] Elution strength increases with increasing solvent polarity.
-
Reverse-Phase (e.g., C18): The preferred method for polar, water-soluble compounds.[9][17] Elution strength increases with decreasing solvent polarity (i.e., by increasing the percentage of the organic modifier like acetonitrile or methanol in water).
| Feature | Normal-Phase (Silica) | Reverse-Phase (C18) |
| Stationary Phase | Polar (e.g., SiO₂) | Non-polar (e.g., C18 alkyl chains) |
| Mobile Phase | Non-polar (e.g., Hexane/EtOAc) | Polar (e.g., H₂O/Acetonitrile) |
| Elution Order | Non-polar compounds elute first | Polar compounds elute first |
| Best For | Non-polar to moderately polar compounds | Polar to very polar compounds |
FAQ 3: When is an acid-base extraction a useful purification step?
An acid-base extraction is a powerful and simple technique when your crude mixture contains acidic or basic impurities (or if your product itself is acidic or basic) and your desired product is neutral.[18] By washing with an aqueous acid or base, you can ionize the impurity, making it soluble in the aqueous layer, while your neutral product remains in the organic layer.[19][20] For example, unreacted carboxylic acid starting material can be easily removed from a neutral ester product by washing with aqueous sodium bicarbonate.[18]
FAQ 4: What is the role of fluoride in the workup, and how can I remove the excess?
In traditional Hiyama couplings, a fluoride source (like TBAF) is a stoichiometric activator, not just a catalyst. Its role is to coordinate to the silicon atom, forming a hypercoordinate, pentavalent silicate.[1][3] This process increases the nucleophilicity of the carbon group attached to silicon, facilitating the crucial transmetalation step in the catalytic cycle. Excess fluoride and fluoride-containing byproducts are highly polar and are readily removed by performing several washes with water or brine during the aqueous workup.
Section 3: Detailed Experimental Protocols
Protocol 1: Standard Flash Column Chromatography for a Moderately Polar Biaryl Product
This protocol assumes a moderately polar product with a good separation from impurities observed by TLC analysis (e.g., product Rf ≈ 0.3).[10]
-
Slurry Preparation: In a beaker, add silica gel (typically 50-100 times the mass of the crude product) to your starting eluent (e.g., 10% Ethyl Acetate in Hexanes). Stir to create a uniform slurry.
-
Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand. Pour the silica slurry into the column. Use gentle air pressure to push the solvent through, compacting the silica bed into a stable column.[10]
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice).
-
Wet Loading: Carefully add the dissolved sample directly to the top of the silica bed using a pipette.[10]
-
Dry Loading (Recommended for better resolution): Add a small amount of silica gel to your dissolved crude product and remove the solvent by rotary evaporation to get a free-flowing powder. Carefully add this powder to the top of the packed column.[11]
-
-
Elution: Gently add your eluent to the column. Apply positive pressure (using a pump or regulated air line) to achieve a solvent flow rate of approximately 2 inches per minute.[10]
-
Fraction Collection: Collect fractions in test tubes. Monitor the elution process by TLC, spotting from each fraction to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Rationale: Dry loading the sample onto silica gel before adding it to the column ensures that the entire sample starts as a very narrow band, which is critical for achieving high resolution and sharp peaks during elution.[11]
Protocol 2: Acid-Base Extraction to Remove an Acidic Impurity
This protocol is designed to remove an acidic impurity (e.g., unreacted benzoic acid) from a neutral product.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., diethyl ether or ethyl acetate, ~50 mL) in a separatory funnel.
-
Basic Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.[21] Stopper the funnel, invert, and vent frequently to release CO₂ gas produced from the acid-base reaction. Shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer.[22]
-
Repeat: Repeat the basic wash (Step 2 & 3) one more time to ensure complete removal of the acidic impurity.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous NaCl (brine). This helps to remove residual water and break up any minor emulsions.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified neutral product.
Section 4: Visual Guides
Diagram 1: Decision Tree for Purification Strategy
Sources
- 1. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 2. A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon [organic-chemistry.org]
- 3. Hiyama Coupling [organic-chemistry.org]
- 4. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hiyama-Denmark Coupling [organic-chemistry.org]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. labex.hu [labex.hu]
- 10. Chromatography [chem.rochester.edu]
- 11. Chromatography [chem.rochester.edu]
- 12. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Murahashi coupling - Wikipedia [en.wikipedia.org]
- 15. par.nsf.gov [par.nsf.gov]
- 16. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 17. theanalyticalscientist.com [theanalyticalscientist.com]
- 18. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. youtube.com [youtube.com]
- 21. people.chem.umass.edu [people.chem.umass.edu]
- 22. people.chem.umass.edu [people.chem.umass.edu]
troubleshooting protodesilylation in (2-Fluorophenyl)trimethylsilane reactions
Welcome to the technical support center for researchers utilizing (2-Fluorophenyl)trimethylsilane. This guide is designed to provide in-depth, field-proven insights into the common challenges associated with this versatile reagent, with a primary focus on troubleshooting and preventing unwanted protodesilylation. As your partner in research, we aim to explain not just the how, but the why behind these experimental phenomena, empowering you to optimize your synthetic outcomes.
Section 1: Understanding the Core Challenge: Protodesilylation
Before troubleshooting, it's crucial to understand the underlying mechanism of protodesilylation. This side reaction involves the cleavage of a carbon-silicon (C-Si) bond and its replacement with a carbon-hydrogen (C-H) bond, effectively converting your valuable silylated starting material into a simple, and often undesired, arene (in this case, fluorobenzene).
Q1: What is protodesilylation and why does it happen with arylsilanes?
Protodesilylation is the protonolysis of a C-Si bond. For arylsilanes like this compound, this reaction is typically facilitated by electrophilic attack at the carbon atom bearing the silyl group. The C-Si bond is polarized towards carbon, making it susceptible to attack by a proton (or an electrophile in general). The stability of the silyl group as a leaving group makes this process kinetically accessible under various conditions. The reaction can be catalyzed by acids, bases, or fluoride ions, each proceeding through a slightly different mechanistic pathway.
Q2: What are the primary mechanisms driving protodesilylation?
There are three main pathways that can lead to the cleavage of the C-Si bond in your reactions:
-
Acid-Catalyzed Protodesilylation: In the presence of a Brønsted or Lewis acid, the aromatic ring is activated towards electrophilic attack. A proton acts as the electrophile, attacking the ipso-carbon (the carbon attached to the silicon). This forms a cationic intermediate, which then loses the silyl group to restore aromaticity. Protic solvents like methanol or ethanol can be a source of protons, accelerating this decomposition.[1]
-
Base-Catalyzed Protodesilylation: This pathway involves the nucleophilic attack of a base (e.g., hydroxide, alkoxide) at the silicon atom. This forms a pentacoordinate silicon intermediate, often referred to as a silicate.[2][3] This hypervalent intermediate weakens the C-Si bond, making it susceptible to cleavage by a proton source, which is often trace water present in the reaction mixture.[2][4][5] Optimization studies have shown that solvents like DMSO in the presence of a catalytic base and a proton source (water) can efficiently drive this reaction.[2]
-
Fluoride-Mediated Desilylation: Fluoride ions have a very high affinity for silicon, forming a strong Si-F bond. This is the principle behind the Hiyama cross-coupling reaction, where fluoride is used to activate the organosilane for transmetalation.[6][7] However, the pentacoordinate silicate intermediate formed upon fluoride attack is also highly susceptible to protonolysis.[3][8] If a proton source is available, the intermediate can be intercepted to yield the protodesilylated product instead of participating in the desired catalytic cycle.[9][10]
Section 2: Troubleshooting Guide for Common Experimental Issues
This section addresses specific problems you may encounter in a direct question-and-answer format.
Q3: I'm performing a Suzuki or Stille cross-coupling and my main byproduct is fluorobenzene. What is causing this and how do I stop it?
This is a classic case of protodesilylation competing with your desired cross-coupling reaction. The likely culprits are the base and the presence of water.
-
Causality: Strong bases like NaOH, KOH, or even alkoxides can catalyze the cleavage of the C-Si bond, especially at elevated temperatures.[11] Many cross-coupling reactions require a base, creating a fine balance between activating your catalyst and destroying your starting material. If your solvent or reagents contain even trace amounts of water, it can serve as the proton source to complete the desilylation process.[2]
-
Actionable Solutions:
-
Switch to a Milder Base: Replace strong, nucleophilic bases with milder, non-nucleophilic alternatives. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices as they are less likely to attack the silicon atom directly but are still effective in the cross-coupling catalytic cycle.[11]
-
Ensure Anhydrous Conditions: This is critical. Use freshly distilled, anhydrous solvents. Dry your reagents thoroughly. If possible, assemble your reaction under an inert atmosphere (Nitrogen or Argon).[11]
-
Lower the Reaction Temperature: Protodesilylation often has a higher activation energy than the desired productive steps of the catalytic cycle. Running your reaction at the lowest effective temperature can significantly favor the cross-coupling pathway. Consider performing a temperature screen to find the optimal balance.[11]
-
Q4: I am attempting a Hiyama cross-coupling using TBAF as an activator, but the reaction is low-yielding and I isolate mostly fluorobenzene. How can I improve this?
This is a common pitfall in Hiyama couplings. The issue lies in the kinetics of the reaction: the rate of protodesilylation of the fluoride-activated silicate intermediate is competing with, or exceeding, the rate of transmetalation to the palladium center.
-
Causality: Commercially available TBAF (tetrabutylammonium fluoride) is often sold as a hydrate, meaning you are adding a potent fluoride source and a proton source (water) simultaneously. This is a perfect recipe for rapid protodesilylation. The fluoride activates the silane, and the water immediately quenches the intermediate.[8]
-
Actionable Solutions:
-
Use Anhydrous Fluoride Sources: Switch to an anhydrous source of fluoride. Anhydrous TBAF can be purchased or prepared, though it is highly hygroscopic. An excellent, easier-to-handle alternative is tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF).[10]
-
Control Stoichiometry: Use the fluoride source catalytically or, if stoichiometric amounts are needed, add it slowly via syringe pump to keep its instantaneous concentration low. This favors the bimolecular transmetalation step over the competing protonolysis.
-
Optimize the Palladium Catalyst/Ligand: The rate of transmetalation is highly dependent on the palladium complex. A more electron-rich or sterically accessible palladium center may undergo transmetalation more rapidly. Experiment with different phosphine ligands to accelerate this step.
-
Q5: During an electrophilic bromination of the aromatic ring, I am losing the -SiMe₃ group and forming 2-bromo-1-fluorobenzene. Why is the silyl group being replaced?
This is not protodesilylation but a related and important pathway called ipso-substitution.
-
Causality: The trimethylsilyl group is an excellent "electrofuge" – a leaving group in an electrophilic aromatic substitution reaction. The C-Si bond can be attacked by a strong electrophile (like Br⁺ from Br₂ with a Lewis acid). The attack occurs at the carbon bearing the silyl group (ipso-position), and the subsequent loss of the silyl cation is often kinetically faster than attack at a C-H position.[11]
-
Actionable Solutions:
-
Use Milder Reagents: Switch to a less reactive electrophile. For bromination, instead of using Br₂ with a strong Lewis acid like AlCl₃ or FeCl₃, consider using N-Bromosuccinimide (NBS) with a milder activator.[11]
-
Reduce Catalyst Strength/Loading: If a Lewis acid is necessary, choose a weaker one or significantly reduce its stoichiometric loading.
-
Change Reaction Conditions: Lowering the temperature can sometimes temper the reactivity of the electrophile, potentially favoring substitution at a different position over ipso-substitution.
-
Section 3: Proactive Strategies & Best Practices
Preventing protodesilylation starts before the reaction begins.
-
Reagent Handling: this compound should be stored in a cool, dry place under an inert atmosphere.[12] Avoid frequent opening of the bottle in a humid environment.
-
Reaction Planning: When designing a synthesis, if you anticipate harsh acidic or basic conditions, or the mandatory use of aqueous fluoride, consider if a bulkier silyl group, such as triisopropylsilyl (TIPS), might be more robust. The increased steric hindrance around the silicon atom can significantly slow the rate of nucleophilic attack that initiates the desilylation cascade.[11]
Section 4: Data Presentation & Visualizations
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving issues related to protodesilylation.
Caption: A decision tree for troubleshooting undesired desilylation.
Table 1: Influence of Reaction Parameters on Protodesilylation
| Parameter | Risk of Protodesilylation | Recommendation & Rationale |
| Solvent | High with protic solvents (MeOH, H₂O) | Use aprotic, anhydrous solvents (THF, Dioxane, Toluene). Protic solvents provide a ready source of protons for C-Si bond cleavage.[1] |
| Base | High with strong, nucleophilic bases (NaOH, KOtBu) | Use milder, non-nucleophilic bases (K₃PO₄, Cs₂CO₃). Strong bases can initiate desilylation by attacking the silicon atom.[2][11] |
| Temperature | Increases significantly with higher temperatures | Run reactions at the lowest effective temperature. Desilylation is often kinetically disfavored at lower temperatures.[11] |
| Fluoride Activator | Very high with aqueous fluoride (TBAF·xH₂O) | Use anhydrous fluoride sources (e.g., TASF) or add activators slowly. This minimizes the concentration of the reactive silicate intermediate.[8][10] |
| Atmosphere | Higher in open-flask setups (moisture ingress) | Run reactions under an inert atmosphere (N₂ or Ar) to rigorously exclude moisture, a key proton source.[11] |
Section 5: Experimental Protocol Example
Protocol: Optimized Hiyama Coupling with Minimized Protodesilylation
This protocol for coupling this compound with 4-iodoanisole incorporates best practices to suppress the protodesilylation side reaction.
-
Glassware Preparation: All glassware must be oven-dried at 120 °C for at least 4 hours and allowed to cool to room temperature in a desiccator or under a stream of dry nitrogen.
-
Reagent Preparation:
-
This compound (1.2 equiv)
-
4-Iodoanisole (1.0 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) (1.5 equiv)
-
Anhydrous 1,4-Dioxane
-
-
Reaction Assembly (under Inert Atmosphere):
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add Pd(OAc)₂ and SPhos.
-
Seal the flask with a septum and purge with dry nitrogen for 10 minutes.
-
Add 4-iodoanisole, followed by this compound via syringe.
-
Add anhydrous 1,4-dioxane via syringe.
-
In a separate flame-dried flask, dissolve the TASF in anhydrous 1,4-dioxane.
-
-
Reaction Execution:
-
Begin stirring the reaction mixture at room temperature.
-
Using a syringe pump, add the TASF solution to the reaction mixture over a period of 2 hours. Rationale: Slow addition maintains a low concentration of the fluoride activator, favoring transmetalation over premature protonolysis.
-
After the addition is complete, gently heat the reaction to 60 °C and monitor its progress by TLC or GC-MS. Rationale: A moderate temperature is chosen to balance reaction rate with the stability of the starting material.
-
-
Workup and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography.
-
This self-validating protocol incorporates multiple checks—anhydrous conditions, a non-aqueous fluoride source, and slow addition—to systematically minimize the risk of protodesilylation.
References
- Yao, W., Li, R., Jiang, H., & Han, D. (2018). An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes. The Journal of Organic Chemistry, 83(4), 2250-2255. [Link][2][4][5]
- Fiveable. (n.d.). Fluoride-Mediated Deprotection Definition. Fiveable Organic Chemistry. [Link][6]
- Request PDF. (n.d.). An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes.
- Request PDF. (n.d.). The Rate Enhancement Effect of Protodesilylation of Arylsilane Derivatives.
- Fleming, I., & Langley, J. A. (1981). The mechanism of the protodesilylation of allylsilanes and vinylsilanes. Journal of the Chemical Society, Perkin Transactions 1, 1421-1423. [Link]
- Chemistry Stack Exchange. (2020).
- Request PDF. (2021). Desilylation Induced by Metal Fluoride Nanocrystals Enables Cleavage Chemistry In Vivo.
- Reich, H. J., &ANCIAL, J. E. (2007). Studies on the Reactive Species in Fluoride-Mediated Carbon−Carbon Bond-Forming Reactions: Carbanion Formation by Desilylation with Fluoride and Enolates. The Journal of Organic Chemistry, 72(22), 8335-8347. [Link][10]
- Yao, W., Li, R., Jiang, H., & Han, D. (2018). An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes. The Journal of Organic Chemistry. [Link]
- PubMed. (2018). An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes.
- Degl'Innocenti, A., Capperucci, A., & Nocentini, A. (2016). Fluoride-induced proto- and carbo-desilylation of S,S-, O,O- and O,S-silylated acetals: an insight into the chemical and stereochemical reaction outcome. Journal of Sulfur Chemistry, 37(6), 656-671. [Link][3]
- Kuhlmann, J. H., Uygur, M., & García Mancheño, O. (2022). Protodesilylation of Arylsilanes by Visible-Light Photocatalysis. Organic Letters, 24(8), 1689-1694. [Link]
- Gelest, Inc. (2014).
Sources
- 1. researchgate.net [researchgate.net]
- 2. An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes [organic-chemistry.org]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fiveable.me [fiveable.me]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. gelest.com [gelest.com]
Technical Support Center: Solvent Effects on the Reactivity of (2-Fluorophenyl)trimethylsilane
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the critical role of solvents in modulating the reactivity of (2-Fluorophenyl)trimethylsilane. Understanding and controlling these effects is paramount for achieving desired reaction outcomes, improving yields, and preventing the formation of unexpected byproducts.
Section 1: Core Concepts & Frequently Asked Questions
This section addresses fundamental questions regarding the reactivity of this compound and the overarching influence of the reaction medium.
Question 1: What are the primary reaction pathways for this compound, and why is solvent choice so critical?
Answer: this compound primarily undergoes two major types of reactions involving the cleavage of its silicon-carbon (Si-C) bond:
-
Electrophilic Aromatic Substitution (SEAr): In this pathway, an electrophile (E⁺) attacks the aromatic ring, replacing the trimethylsilyl (-SiMe₃) group. This is a common reaction for aryltrimethylsilanes. The reaction proceeds through a positively charged, high-energy intermediate known as a Wheland intermediate or arenium ion.[1][2][3] The stability of this charged intermediate is profoundly influenced by the solvent.
-
Fluoride-Induced Desilylation: This pathway is initiated by a nucleophilic fluoride source (e.g., TBAF, CsF). Fluoride's high affinity for silicon leads to the formation of a hypercoordinate, anionic siliconate species (penta- or hexa-coordinate).[4][5][6] This "activation" weakens the Si-C bond, making it susceptible to cleavage and enabling subsequent reactions, such as the generation of highly reactive aryne intermediates.[7][8]
Solvent choice is critical because it dictates the rate and even the mechanism of these transformations. A solvent can stabilize or destabilize key intermediates, solvate and alter the reactivity of reagents, or in some cases, participate directly in the reaction.[7][9]
Question 2: How does solvent polarity generally impact the rate of Electrophilic Aromatic Substitution (SEAr) reactions?
Answer: For SEAr reactions, increasing solvent polarity generally increases the reaction rate.[10] The rate-determining step is the formation of the cationic Wheland intermediate.[11] Polar solvents excel at stabilizing this charged species through dipole-dipole interactions or solvation, which lowers the activation energy of the transition state leading to it.[1][2] In contrast, nonpolar solvents offer poor stabilization for the charged intermediate, resulting in a higher activation barrier and a significantly slower reaction.
Question 3: What is the difference between a protic and an aprotic solvent, and why does it matter for fluoride-induced reactions?
Answer: The key difference is the presence of acidic protons.
-
Protic Solvents (e.g., water, methanol, ethanol) have protons attached to electronegative atoms (like oxygen) and can form strong hydrogen bonds.
-
Aprotic Solvents (e.g., THF, DMF, DMSO, acetonitrile) lack these acidic protons.
This distinction is crucial for fluoride-induced reactions. Protic solvents can severely hinder the reaction by forming strong hydrogen bonds with the fluoride anion, creating a solvation shell that reduces its nucleophilicity and availability to attack the silicon center.[9][12] Therefore, polar aprotic solvents are almost always the preferred choice for these transformations, as they can dissolve the fluoride salt without deactivating the anion.[13]
Section 2: Troubleshooting Guide for Electrophilic Desilylation
This section focuses on issues encountered during SEAr reactions, such as protodesilylation (cleavage by a proton source), halogenation, or acylation.
Issue: My electrophilic substitution reaction is slow, incomplete, or fails to proceed.
This is a common issue often traced directly back to the reaction medium.
Causality Analysis: The SEAr mechanism hinges on the formation of the Wheland intermediate. If this cationic species is not sufficiently stabilized, its formation will be slow, and the overall reaction will stall. The choice of a nonpolar solvent like hexane or toluene for a reaction that generates a charged intermediate is a frequent cause of failure.[1]
Troubleshooting Steps & Solutions:
-
Assess Solvent Polarity: The primary solution is to increase the polarity of the reaction medium.
-
Recommended Solvents: Consider switching to polar aprotic solvents like Dichloromethane (DCM) or Acetonitrile (ACN), or polar protic solvents like acetic acid, which can also serve as the electrophile source in protodesilylation.
-
Solvent Mixtures: If reactant solubility is an issue, a mixture of a nonpolar solvent with a polar one can be effective.
-
-
Verify Electrophile Strength: While solvent is key, ensure your electrophile is sufficiently reactive. For some reactions, a Lewis acid catalyst may be required to activate the electrophile, and the solvent must be compatible with this catalyst.[11]
Experimental Protocol: Model Protodesilylation of this compound
This protocol demonstrates the use of a polar protic solvent system for efficient protodesilylation.
-
Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in a mixture of acetic acid (5 parts) and water (1 part).
-
Reagent Addition: Add a catalytic amount of a strong mineral acid (e.g., H₂SO₄ or HCl) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the starting material by TLC or GC-MS. The reaction is typically complete within 1-4 hours.
-
Workup: Upon completion, dilute the reaction mixture with water and extract the product (fluorobenzene) with a suitable organic solvent like diethyl ether. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid, followed by brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product.
Visualization: The Role of Solvent in SEAr
Caption: SEAr mechanism showing stabilization of the Wheland intermediate by a polar solvent.
Section 3: Troubleshooting Guide for Fluoride-Induced Reactions
This section addresses challenges in reactions where fluoride is used to activate the silicon-carbon bond.
Issue: My fluoride-induced reaction is inefficient, requiring high temperatures or long reaction times.
Inefficiency in these reactions points to two likely culprits: poor fluoride source solubility/activity or the presence of inhibiting species.
Causality Analysis: The reaction is initiated by a nucleophilic attack of F⁻ on the silicon atom.[4] If the fluoride anion is not "free" and reactive in solution, the initial activation step cannot occur. As discussed, protic impurities or solvents will sequester the fluoride via hydrogen bonding.[9][12] Furthermore, inorganic fluoride salts like CsF or KF have limited solubility in many organic solvents.
Troubleshooting Steps & Solutions:
-
Ensure Anhydrous Conditions: This is the most critical parameter.
-
Solvent: Use freshly distilled, anhydrous polar aprotic solvents (e.g., THF, DMF, Acetonitrile).
-
Glassware: Rigorously dry all glassware in an oven or by flame-drying under an inert atmosphere (Nitrogen or Argon).
-
Reagents: Use anhydrous grade fluoride sources.
-
-
Optimize Fluoride Source and Solubility:
-
TBAF: Tetrabutylammonium fluoride (TBAF) is a common choice as its organic cation enhances solubility in organic solvents. It is often supplied as a solution in THF.
-
CsF or KF with Crown Ethers: For less soluble salts like Cesium Fluoride (CsF), the addition of a crown ether (e.g., 18-crown-6) is highly effective. The crown ether complexes the cation (Cs⁺), leaving a "naked," highly reactive fluoride anion in the solution.[14]
-
Experimental Protocol: Model Fluoride-Induced Generation of Benzyne Precursor
This protocol describes the generation of benzyne from a suitable precursor, initiated by fluoride-induced desilylation.[8]
-
Preparation: Under an inert atmosphere of Argon, add anhydrous Cesium Fluoride (CsF, 2.0 eq) and 18-crown-6 (2.0 eq) to a flame-dried flask.
-
Solvent & Reagents: Add anhydrous Acetonitrile (ACN) and stir to form a slurry. Add the trapping agent (e.g., furan) followed by a solution of 2-(trimethylsilyl)phenyl triflate (1.0 eq) in ACN via syringe pump over 1 hour.
-
Reaction Conditions: Maintain the reaction at the specified temperature (e.g., 60 °C). The slow addition prevents the buildup of the highly reactive benzyne intermediate.
-
Monitoring & Workup: Monitor the reaction by GC-MS for the formation of the trapped product. Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate.
-
Purification: Purify the crude product via column chromatography.
Visualization: Fluoride-Induced C-Si Bond Activation
Caption: Mechanism of fluoride-induced activation of the silicon-carbon bond.
Section 4: Predictive Data Summary
To aid in experimental design, the following table summarizes the properties of common solvents and their expected impact on the two primary reaction pathways of this compound.
| Solvent | Dielectric Constant (ε) | Type | Expected Effect on SEAr Rate | Expected Effect on Fluoride-Induced Rate | Rationale |
| Hexane | 1.9 | Nonpolar Aprotic | Very Slow | Very Slow | Poor stabilization of charged intermediates; poor solubility for fluoride salts. |
| Toluene | 2.4 | Nonpolar Aprotic | Very Slow | Very Slow | Similar to hexane; unsuitable for either pathway. |
| DCM | 9.1 | Polar Aprotic | Moderate to Fast | Moderate | Good for SEAr by stabilizing the Wheland intermediate. Less ideal for fluoride reactions due to moderate polarity. |
| THF | 7.6 | Polar Aprotic | Moderate | Fast | Good general-purpose solvent. Excellent for fluoride reactions when anhydrous.[9] |
| Acetonitrile | 37.5 | Polar Aprotic | Fast | Very Fast | Highly polar, strongly accelerates SEAr. Excellent for dissolving fluoride salts and promoting nucleophilic attack.[7] |
| DMSO | 46.7 | Polar Aprotic | Very Fast | Very Fast | Highly polar, excellent for both pathways, particularly for dissolving inorganic fluoride salts like CsF.[13][14] |
| Acetic Acid | 6.2 | Polar Protic | Fast | Inhibited | Ideal for protodesilylation (acts as solvent and reagent). Inhibits fluoride reactions by solvating the F⁻ anion. |
| Methanol | 32.7 | Polar Protic | Fast | Inhibited | Polar nature accelerates SEAr, but protic nature deactivates fluoride nucleophiles.[12] |
References
- Solvent‐dependent switching in the reaction of propargyltrimethylsilane 10 with Tf2C=CH2. (n.d.). ResearchGate.
- Effect of Substrates, Leaving Group and the Solvent Polarity on the Reactivity. (n.d.). Dalal Institute.
- Tamao, K. (2008). Discovery and synthetic applications of novel silicon-carbon bond cleavage reactions based on the coordination number change of organosilicon compounds. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 84(5), 133-146.
- Various Authors. (2017). What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction? For example: using solvent acetic acid and cyclohexane. Quora.
- LibreTexts. (2020). 14.1: Overview. Chemistry LibreTexts.
- Tamao, K. (2008). Discovery and synthetic applications of novel silicon-carbon bond cleavage reactions based on the coordination number change of organosilicon compounds. ResearchGate.
- Eaborn, C. (2015). The cleavage of some silicon-carbon bonds. University of Leicester - Figshare.
- Tamao, K. (2008). Discovery and synthetic applications of novel silicon-carbon bond cleavage reactions based on the coordination number change of organosilicon compounds. Semantic Scholar.
- Lumen Learning. (n.d.). 14.1. Overview. Organic Chemistry II.
- Lumen Learning. (n.d.). 14.2. Examples of electrophilic aromatic substitution. Organic Chemistry II.
- Mahmoud, F. M., Al-Nuri, M. A., & Daraghmah, J. A. (2004). Solvent Effect on Nucleophilic Cleavage of p-Chlorobenzyltrimethylsilane Using Tetrabutylammonium Fluoride in ROH-DMSO Media. Science Alert.
- Villa, J. A., et al. (2021). Lewis Basic Salt-Promoted Organosilane Coupling Reactions with Aromatic Electrophiles. Chem.
- Zuccaccia, D., et al. (2019). Role of Solvent Coordination on the Structure and Dynamics of ansa-Zirconocenium Ion Pairs in Aromatic Hydrocarbons. Organometallics.
- Sowlati-Hashjin, S., & Karton, A. (2016). Solvent Effects on Methyl Transfer Reactions. 2. The Reaction of Amines with Trimethylsulfonium Salts. ResearchGate.
- Himeshima, Y., Sonoda, T., & Kobayashi, H. (1983). FLUORIDE-INDUCED 1,2-ELIMINATION OF O-TRIMETHYLSILYLPHENYL TRIFLATE TO BENZYNE UNDER MILD CONDITIONS. Semantic Scholar.
- Um, I.-H., et al. (2015). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. PMC - NIH.
- Alarcón-Espósito, J., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry.
- Mahmoud, F. M., Al-Nuri, M. A., & Daraghmah, J. A. (2004). Solvent Effect on Nucleophilic Cleavage of p-Chlorobenzyltrimethylsilane Using Tetrabutylammonium Fluoride in ROH-DMSO Media. Science Alert.
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 14.1. Overview | Organic Chemistry II [courses.lumenlearning.com]
- 4. Discovery and synthetic applications of novel silicon-carbon bond cleavage reactions based on the coordination number change of organosilicon compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 8. FLUORIDE-INDUCED 1,2-ELIMINATION OF O-TRIMETHYLSILYLPHENYL TRIFLATE TO BENZYNE UNDER MILD CONDITIONS | Semantic Scholar [semanticscholar.org]
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Technical Support Center: Managing Homocoupling Side Reactions of Arylsilanes
Welcome to the Technical Support Center for managing homocoupling side reactions of arylsilanes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize cross-coupling reactions involving arylsilanes, such as the Hiyama coupling. Here, you will find in-depth technical guidance in a question-and-answer format to address specific challenges encountered during your experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is arylsilane homocoupling, and why is it a problem in my cross-coupling reaction?
A1: Arylsilane homocoupling is an undesired side reaction where two molecules of the arylsilane reagent couple with each other to form a symmetrical biaryl compound (Ar-Ar). This reaction competes with the desired cross-coupling reaction, where the arylsilane (Ar-SiR₃) is intended to couple with an organic halide or triflate (R'-X) to form an unsymmetrical biaryl (Ar-R').
This side reaction is problematic for several reasons:
-
Reduced Yield: It consumes the arylsilane reagent, leading to a lower yield of the desired cross-coupled product.
-
Complicated Purification: The homocoupled product often has similar physical properties (e.g., polarity) to the desired product, making purification by chromatography challenging.
-
Inaccurate Mechanistic Studies: The presence of side reactions can complicate the interpretation of reaction kinetics and mechanistic investigations.
Q2: What are the primary mechanistic pathways that lead to arylsilane homocoupling?
A2: Homocoupling of arylsilanes in palladium-catalyzed cross-coupling reactions can occur through several mechanisms, often influenced by the specific reaction conditions:
-
Oxidative Homocoupling: This is a common pathway, particularly in the presence of an oxidant. In this mechanism, two arylsilane molecules can be oxidatively coupled at the metal center.[1]
-
Reductive Elimination from a Diaryl-Palladium Complex: If two aryl groups from the arylsilane transmetalate to the palladium center, a diaryl-palladium intermediate can form. Reductive elimination from this species yields the homocoupled product.
-
Transmetalation-Mediated Homocoupling: In some cases, the interaction between the activated arylsilane and the palladium catalyst can lead to the formation of a dimeric aryl-palladium species that then undergoes reductive elimination.
Understanding these pathways is crucial for designing effective strategies to suppress this side reaction.
Q3: How does the choice of catalyst and ligand influence the extent of homocoupling?
A3: The catalyst and ligand system is a critical factor in controlling the selectivity between cross-coupling and homocoupling.
-
Palladium Precursor: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) can influence the formation of the active Pd(0) catalyst and its propensity to promote side reactions.[2]
-
Ligand Properties: The electronic and steric properties of the phosphine ligand play a pivotal role.
-
Sterically Bulky Ligands: Ligands with significant steric hindrance, such as tri-tert-butylphosphine (P(t-Bu)₃) or biaryl phosphines (e.g., XPhos), can favor the cross-coupling pathway by discouraging the formation of diaryl-palladium intermediates that lead to homocoupling.[3][4]
-
Electron-Rich Ligands: Electron-donating ligands can stabilize the active Pd(0) species, potentially reducing catalyst decomposition pathways that might lead to homocoupling.
-
Bidentate Ligands: In some cases, bidentate ligands like BINAP have been shown to suppress the formation of homocoupling products.[5]
-
A screening of different ligands is often necessary to identify the optimal choice for a specific substrate combination.
Q4: What is the role of the activator (e.g., fluoride source) in promoting or suppressing homocoupling?
A4: The activator is essential for the Hiyama coupling as it cleaves the Si-C bond, forming a hypervalent silicate species that is competent for transmetalation.[6][7] However, the choice and amount of activator can significantly impact the reaction outcome.
-
Fluoride Sources: Tetrabutylammonium fluoride (TBAF) is a common activator, but its high reactivity can sometimes lead to increased rates of side reactions, including homocoupling.[8][9] Using less activating fluoride sources like sodium fluoride (NaF) or cesium fluoride (CsF) can sometimes mitigate this issue.[8]
-
Fluoride-Free Conditions: To avoid issues associated with fluoride, fluoride-free protocols have been developed. These often use bases like NaOH or K₃PO₄, or employ organosilanols that do not require a strong activator.[6][7] These conditions can sometimes offer better selectivity against homocoupling.
II. Troubleshooting Guide
This section provides a structured approach to diagnosing and solving issues related to arylsilane homocoupling.
Issue: Significant formation of arylsilane homocoupling product observed.
Below is a decision tree to guide your troubleshooting process.
Caption: Troubleshooting workflow for arylsilane homocoupling.
Detailed Troubleshooting Steps & Explanations
| Possible Cause | Troubleshooting Step | Scientific Rationale & Expected Outcome |
| Oxygen in the Reaction Mixture | Ensure rigorous degassing of solvents and reagents. Perform the reaction under a strict inert atmosphere (e.g., Argon or Nitrogen). | Oxygen can promote oxidative homocoupling pathways. Removing oxygen will reduce this side reaction.[2] |
| Inappropriate Catalyst or Ligand | Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands. Sterically bulky, electron-rich ligands can be beneficial. | The ligand modulates the steric and electronic environment of the palladium center, directly influencing the relative rates of cross-coupling versus homocoupling. A more robust ligand can also prevent catalyst decomposition.[2][10][11] |
| Suboptimal Reaction Temperature | Vary the reaction temperature. Lowering the temperature may disfavor the homocoupling pathway. | Homocoupling and cross-coupling often have different activation energies. Lowering the temperature can sometimes selectively slow the undesired homocoupling reaction more than the desired cross-coupling.[2][8] |
| Incorrect Activator/Base | If using a fluoride activator (e.g., TBAF), ensure it is anhydrous. For fluoride-free methods, optimize the base (e.g., NaOH, K₃PO₄) concentration and type. | The activator's role is to generate the active nucleophile for transmetalation. An overly reactive activator can increase the concentration of the active species, potentially leading to more homocoupling.[2][6][8] |
| Slow Catalyst Activation or Decomposition | Use a pre-catalyst or an efficient catalyst activation protocol. Ensure the chosen ligand stabilizes the active Pd(0) species throughout the reaction. | If the active Pd(0) catalyst is not formed efficiently or decomposes, other palladium species may be present that preferentially promote homocoupling.[2][12] |
| High Concentration of Arylsilane | Consider slow addition of the arylsilane to the reaction mixture using a syringe pump. | Maintaining a low concentration of the activated arylsilane at any given time can kinetically disfavor the bimolecular homocoupling reaction relative to the cross-coupling reaction with the organic halide.[2] |
III. Experimental Protocols
Protocol 1: General Procedure for a Hiyama-Type Cross-Coupling with Minimized Homocoupling
This protocol provides a starting point and may require optimization for specific substrates.
-
Reagent and Glassware Preparation:
-
Oven-dry all glassware and cool under a stream of inert gas (Argon or Nitrogen).
-
Ensure all reagents are of high purity and solvents are anhydrous and degassed.
-
If using TBAF, use an anhydrous solution or dry the solid under high vacuum.
-
-
Reaction Setup (under inert atmosphere):
-
To a Schlenk flask, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Add the organic halide (1.0 mmol, 1.0 equiv) and the arylsilane (1.2 mmol, 1.2 equiv).
-
Add the anhydrous, degassed solvent (e.g., THF, 5 mL).
-
Finally, add the activator (e.g., TBAF, 1.5 mmol) or base.
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (e.g., start at room temperature and gradually increase if no reaction is observed).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS), paying close attention to the formation of the homocoupled byproduct.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Diagram: The Catalytic Cycle and Intervention Points for Homocoupling
Caption: Palladium catalytic cycle for cross-coupling and the competing homocoupling pathway.
This guide provides a comprehensive framework for understanding, troubleshooting, and ultimately minimizing arylsilane homocoupling side reactions. By systematically evaluating and optimizing the reaction parameters outlined above, researchers can significantly improve the efficiency and selectivity of their cross-coupling reactions.
IV. References
-
Copper-Mediated C–N Coupling of Arylsilanes with Nitrogen Nucleophiles. PMC, NIH. [Link]
-
Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. PMC, NIH. [Link]
-
Ligand-promoted oxidative cross-coupling of aryl boronic acids and aryl silanes by palladium catalysis. PubMed. [Link]
-
Oxidative Homocoupling Reaction of Aryltrimethylsilanes by Pd/ o -Chloranil Catalysis. Synfacts. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: Practical Alternatives to Boron- and Tin-Based Methods. ACS Publications. [Link]
-
A general copper catalytic system for cross-coupling of aryl iodides with chlorosilanes under reductive conditions. Chemical Science (RSC Publishing). [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
-
Cross-coupling reactions of arylsilanols with substituted aryl halides. PubMed, NIH. [Link]
-
Palladium(0) Nanoparticle Catalyzed Cross-Coupling of Allyl Acetates and Aryl and Vinyl Siloxanes. Organic Chemistry Portal. [Link]
-
Hiyama Coupling. Organic Chemistry Portal. [Link]
-
Ligand-enabled cross-coupling of C(sp(3))-H bonds with arylsilanes. PubMed. [Link]
-
Hiyama coupling. Wikipedia. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. [Link]
-
Palladium-Catalyzed Cross-Coupling of Aryl Chlorides with Arylsilatranes. ResearchGate. [Link]
-
Ligand-Enabled Cross-Coupling of C(sp 3 )–H Bonds with Arylsilanes. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand-promoted oxidative cross-coupling of aryl boronic acids and aryl silanes by palladium catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hiyama Coupling [organic-chemistry.org]
- 7. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 8. Copper-Mediated C–N Coupling of Arylsilanes with Nitrogen Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium(0) Nanoparticle Catalyzed Cross-Coupling of Allyl Acetates and Aryl and Vinyl Siloxanes [organic-chemistry.org]
- 10. Ligand-enabled cross-coupling of C(sp(3))-H bonds with arylsilanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Activation Methods for Unreactive Arylsilanes
Welcome to the technical support center for the activation of unreactive arylsilanes. As a Senior Application Scientist, I have designed this guide to provide you with in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions that researchers, scientists, and drug development professionals commonly encounter. This resource is structured to explain the "why" behind experimental choices, ensuring you can confidently navigate the challenges of working with these stable yet powerful synthetic building blocks.
PART 1: Frequently Asked Questions - The Fundamentals of Arylsilane Activation
This section addresses the foundational concepts of arylsilane reactivity and the necessity for activation in cross-coupling reactions.
Q1: What are arylsilanes and why are they often considered "unreactive" in cross-coupling reactions?
A1: Arylsilanes are a class of organosilicon compounds where a silicon atom is directly bonded to an aryl group. They are highly valued in organic synthesis due to their stability, low toxicity, and the natural abundance of silicon.[1][2] The C(sp²)–Si bond in a typical arylsilane, such as an aryl(trialkyl)silane, is strong and has low polarization. This inherent stability makes them "unreactive" under standard cross-coupling conditions because they do not readily undergo transmetalation with a palladium (or other transition metal) center, which is a critical step in the catalytic cycle.[1][2][3]
Q2: If arylsilanes are unreactive, why is an activator necessary for reactions like the Hiyama coupling?
A2: An activator is crucial to polarize the C–Si bond, making the silicon center more Lewis acidic and the aryl group more nucleophilic and thus competent for transmetalation.[4] The most common activation strategy involves converting the neutral tetracoordinate silicon into a hypervalent pentacoordinate silicate species.[1][5] This negatively charged silicate is significantly more reactive and readily transfers its aryl group to the palladium catalyst. Without an activator, the transmetalation step is prohibitively slow, and the coupling reaction does not proceed efficiently.[1]
Q3: What is the general catalytic cycle for a palladium-catalyzed cross-coupling of an arylsilane?
A3: The generally accepted mechanism for a Hiyama-type cross-coupling reaction involves three key steps, as illustrated below:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate.[2][3]
-
Transmetalation: The activated arylsilane (as a pentacoordinate silicate) transfers its aryl group to the Pd(II) center, displacing the halide. This is the activation-dependent step.[6]
-
Reductive Elimination: The two aryl groups on the palladium center couple to form the new biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][7][8]
Caption: General Hiyama Coupling Catalytic Cycle
PART 2: Troubleshooting Guide - Common Problems & Solutions
This section is formatted as a practical Q&A to directly address specific issues you might encounter during your experiments.
Problem Cluster 1: Low or No Product Formation
Q: My reaction with an aryl(trimethyl)silane isn't working. I see only starting material. What is the likely issue?
A: The primary issue is the low reactivity of the C-Si bond in aryl(trialkyl)silanes. The alkyl groups on the silicon are electron-donating and do not sufficiently polarize the silicon atom to facilitate activation.[1] Even with a strong fluoride activator, these substrates are notoriously sluggish.
Solution Pathway:
-
Switch Silicon Substituents: If possible, synthesize an arylsilane with at least one electron-withdrawing group on the silicon, such as an alkoxy (e.g., -OMe, -OEt) or a hydroxyl group (-OH).[4][9] Aryltrialkoxysilanes are significantly more reactive.
-
Increase Activator Stoichiometry: For a trialkylsilane, ensure you are using a highly active and anhydrous fluoride source, such as tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) or cesium fluoride (CsF). You may need to use more than a stoichiometric amount.
-
Elevate Temperature: These unreactive substrates often require higher reaction temperatures (e.g., >100 °C) to drive the reaction forward.
Q: I am trying to couple an aryl chloride, but the yield is poor. How can I improve this?
A: Aryl chlorides are less reactive than the corresponding bromides or iodides in the oxidative addition step of the catalytic cycle.[10] This is often the rate-limiting step for these substrates.
Solution Pathway:
-
Ligand Selection is Critical: Standard phosphine ligands like PPh₃ may not be effective. Switch to more electron-rich and bulky ligands that are known to facilitate the activation of C-Cl bonds.[11] Examples include biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).
-
Catalyst System: A combination of Pd(OAc)₂ with a specialized ligand like XPhos has been shown to be effective for coupling aryl chlorides with arylsilatranes.[10]
-
Consider a Nickel Catalyst: For particularly challenging C-Cl bond activations, nickel-based catalysts can sometimes outperform palladium.[12][13]
Problem Cluster 2: Side Reactions and Substrate Decomposition
Q: My substrate contains silyl ether protecting groups (e.g., TBS, TIPS), and they are being cleaved during the reaction. How do I prevent this?
A: This is a classic problem when using fluoride-based activators like TBAF.[3] The fluoride ion is a potent desilylating agent and will readily cleave silyl ethers.
Solution Pathway: Fluoride-Free Activation
-
Hiyama-Denmark Coupling: The most robust solution is to switch to a fluoride-free protocol. The Hiyama-Denmark coupling utilizes an organosilanol as the coupling partner, which is activated by a mild base (e.g., KOSiMe₃, Cs₂CO₃, or even water in some cases).[3][14][15] This method is fully compatible with silyl protecting groups.
-
Alkoxysilane with Mild Base: If you are using an aryl(alkoxy)silane, a mild base like NaOH or even water can be sufficient for activation, avoiding the need for a fluoride source.[3]
Q: My starting materials are degrading, and I suspect it's due to the basicity of the activator. What are my options?
A: Both fluoride sources (which are basic) and strong hydroxide bases can cause issues with base-sensitive functional groups (e.g., esters, enolizable ketones).
Solution Pathway:
-
Use Organosilanols: As in the previous case, the Hiyama-Denmark protocol is an excellent choice, as it can often be run under mildly basic conditions that are compatible with a wider range of functional groups.[14]
-
Strained Silacyclobutanes: Arylsilacyclobutanes can be activated under very mild conditions, sometimes without any external activator.[1][4] The driving force is the release of ring strain upon formation of the pentacoordinate intermediate.[4]
-
Intramolecular Activation: If your molecular design allows, installing a chelating group ortho to the silyl moiety, such as a 2-(hydroxymethyl)phenyl group, can enable activation with a very mild base like K₂CO₃.[2]
PART 3: Advanced Protocols & Method Selection
Choosing the correct activation method is critical for success. This section provides a decision-making framework and detailed protocols for key activation strategies.
How do I choose the right activation method?
The optimal method depends on the nature of your arylsilane and the functional groups present in your coupling partners. Use the following decision tree to guide your choice.
Caption: Decision tree for selecting an activation method.
Experimental Protocols
Protocol 1: Classical Fluoride-Mediated Hiyama Coupling
-
Best For: Simple, robust substrates without fluoride-sensitive functional groups. Particularly for less reactive aryl(trialkyl)silanes where strong activation is needed.
-
Description: This protocol uses a fluoride source, typically TBAF, to generate the hypervalent silicate in situ.[1][4]
-
Step-by-Step Methodology:
-
To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 equiv), the arylsilane (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the ligand if required.
-
Add anhydrous solvent (e.g., THF, dioxane).
-
Add the fluoride activator (e.g., TBAF, 1.0 M in THF, 1.2-2.0 equiv) dropwise via syringe. Caution: Ensure the TBAF solution is as anhydrous as possible, as water can affect reproducibility.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) and monitor by TLC or GC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent. Purify by column chromatography.
-
-
Key Causality: The high affinity of fluoride for silicon drives the formation of the pentacoordinate silicate, which is the key reactive intermediate for transmetalation.[1]
Protocol 2: Fluoride-Free Hiyama-Denmark Coupling with Organosilanols
-
Best For: Substrates with sensitive functional groups, especially silyl ethers, that are incompatible with fluoride.[14]
-
Description: This powerful method uses a stable, often crystalline, organosilanol as the nucleophilic partner, activated by a Brønsted base.[15]
-
Step-by-Step Methodology:
-
To a flask under an inert atmosphere, add the aryl halide (1.0 equiv), the organodimethylsilanol (1.1 equiv), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., t-Bu₃P, 4 mol%).
-
Add the solvent (e.g., toluene, THF).
-
Add the base (e.g., KOSiMe₃, 1.2 equiv, or Cs₂CO₃, 1.5 equiv).
-
Heat the reaction mixture (typically 80-100 °C) and monitor for completion.
-
Workup involves cooling, filtering through a pad of celite, concentrating, and purifying by chromatography.
-
-
Key Causality: The base deprotonates the silanol to form a silanolate. This silanolate coordinates to the palladium center (forming a key Si-O-Pd linkage), which facilitates a rapid intramolecular transmetalation of the aryl group without requiring a hypervalent silicate.[3][15]
PART 4: Data Summaries & Reference Tables
For quick reference, the following tables summarize key information regarding activators and the influence of silicon substituents.
Table 1: Comparison of Common Activation Strategies
| Activation Method | Typical Activator | Substrate Compatibility | Pros | Cons |
| Fluoride-Mediated | TBAF, TASF, CsF | Tolerant of many groups, but NOT silyl ethers or very base-sensitive groups. | Strong activation for unreactive silanes. | Fluoride basicity and nucleophilicity can cause side reactions.[3] |
| Hiyama-Denmark | KOSiMe₃, Cs₂CO₃, NaOH | Excellent. Compatible with silyl ethers and many sensitive functionalities. | Mild, fluoride-free, highly versatile.[14] | Requires synthesis of the organosilanol precursor. |
| Alkoxysilane Activation | NaOH, KOH, H₂O | Good. Generally milder than fluoride activation. | Uses readily available alkoxysilanes and inexpensive bases.[3] | Less potent activation than fluoride; may not work for the most unreactive substrates. |
| Strain-Release | None or mild activator | Excellent. Can be performed under neutral conditions. | Very mild activation, avoids stoichiometric activators.[4] | Requires synthesis of strained silacyclobutanes. |
Table 2: Effect of Silicon Substituents on Reactivity
| Silicon Substituent (R in Ar-SiR₃) | Relative Reactivity | Rationale |
| -Alkyl (e.g., -Me, -Et) | Low | Electron-donating groups reduce the Lewis acidity of the silicon, making it harder to activate.[1] |
| -Alkoxy (e.g., -OMe, -OEt) | High | The inductive effect of the oxygen atom increases the polarity of the Si-C bond and the Lewis acidity of the silicon.[4] |
| -Fluoro (-F) | High | Fluorine is highly electronegative, strongly polarizing the silicon center and facilitating nucleophilic attack by an activator.[12] |
| -Hydroxyl (-OH) | High (as silanolate) | Enables the fluoride-free Hiyama-Denmark pathway via formation of a reactive silanolate.[14] |
References
- Rayment, E. J., Summerhill, N., & Anderson, E. A. (2012). Synthesis of Phenols via Fluoride-free Oxidation of Arylsilanes and Arylmethoxysilanes. PubMed. [Link]
- Organic Chemistry Portal. (n.d.). Hiyama Coupling. Organic Chemistry Portal. [Link]
- Rayment, E. J., Summerhill, N., & Anderson, E. A. (2012). Synthesis of phenols via fluoride-free oxidation of arylsilanes and arylmethoxysilanes. PubMed. [Link]
- Chem-Station. (2014). Hiyama Cross Coupling.
- Various Authors. (2012-2024). Arylsilane Oxidation - New Routes to Hydroxylated Aromatics.
- Wikipedia. (n.d.). Hiyama coupling. Wikipedia. [Link]
- Various Authors. (n.d.). Metal-catalyst- and fluoride-free oxidative desilylation of arylsilanes and its application.
- Zhao, Q., et al. (n.d.). Emerging Applications of Acylsilanes in Organic Synthesis and Beyond. RSC Publishing. [Link]
- Denmark, S. E., & Smith, R. C. (n.d.).
- Gelest. (n.d.). Cross-Coupling Reactions, Continued. Technical Library - Gelest. [Link]
- Gelest. (n.d.). Cross-Coupling Reactions, Silicon-Based. Technical Library - Gelest. [Link]
- Various Authors. (n.d.). Metal‐mediated activation of a C−Si bond in acylsilanes and its application to catalytic reactions.
- Various Authors. (n.d.). Metal‐mediated activation of a C Si bond in acylsilanes: background and this work.
- Organic Chemistry Portal. (n.d.). Arylsilane synthesis. Organic Chemistry Portal. [Link]
- Various Authors. (n.d.). The Hiyama Cross-Coupling Reaction: New Discoveries. CORE. [Link]
- Various Authors. (n.d.). Nucleophilic activation of the C−Si bond by a) introducing an electron‐withdrawing group on the silicon atom or b) introducing an aryl group on the silicon center.
- Itami, K., & Yoshida, J. I. (n.d.). Developments in the Synthesis of Allylsilanes by Transition Metal-Catalyzed Silylation of 1,3-Dienes with Disilanes. Thieme. [Link]
- Various Authors. (2020).
- Various Authors. (n.d.). An intramolecular ortho-assisted activation of the silicon–hydrogen bond in arylsilanes: an experimental and theoretical study. Dalton Transactions (RSC Publishing). [Link]
- Organic Chemistry Portal. (n.d.). Hiyama-Denmark Coupling. Organic Chemistry Portal. [Link]
- Various Authors. (n.d.). Recent Advances in Transition-Metal-Catalyzed Silylations of Arenes with Hydrosilanes: C–X Bond Cleavage or C–H Bond Activation Synchronized with Si–H Bond Activation.
- Denmark, S. E., & Sweis, R. F. (n.d.). Cross-Coupling Reactions of Organosilicon Compounds: New Concepts and Recent Advances.
- Various Authors. (n.d.). Cross‐coupling reactions of vinyl silanes.
- Murata, M., & Masuda, Y. (n.d.). Transition Metal-catalyzed Silylation of Organic Halides with Hydrosilanes. J-STAGE. [Link]
- Various Authors. (n.d.). Progress in the Preparation and Application of Arylsilane.
- Various Authors. (2023). Progress in the Preparation and Application of Arylsilane. Ingenta Connect. [Link]
- Denmark, S. E., & Regens, C. S. (n.d.).
- Denmark, S. E., & Sweis, R. F. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. NIH. [Link]
- Ball, L. T. (2011).
- Various Authors. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. [Link]
- Various Authors. (n.d.). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides with Arylsilatranes.
- Dey, R., Chattopadhyay, K., & Ranu, B. C. (2008). Palladium(0) Nanoparticle Catalyzed Cross-Coupling of Allyl Acetates and Aryl and Vinyl Siloxanes. Organic Chemistry Portal. [Link]
- Various Authors. (n.d.). Synthesis of Arylsilanes via Palladium(0)
- Various Authors. (n.d.). Nickel-Catalyzed Monofluoroalkylation of Arylsilanes via Hiyama Cross-Coupling.
- Various Authors. (n.d.).
- Magano, J., & Dunetz, J. R. (2020). Advances in Cross-Coupling Reactions. PMC - NIH. [Link]
- Various Authors. (n.d.).
- YouTube. (2020). HIYAMA COUPLING REACTION. YouTube. [Link]
- Various Authors. (n.d.). Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines.
- Various Authors. (2021).
- YouTube. (2019). catalytic cycle for coupling reactions. YouTube. [Link]
- Various Authors. (n.d.). Oxidative cross-coupling of allyl(trimethyl)silanes with aryl boronic acids by palladium catalysis.
- Quigley, C. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. [Link]
- Various Authors. (2019). Highly Enantioselective Hiyama Cross-Coupling via Rh-Catalyzed Allylic Arylation of Racemic Allyl Chlorides.
- Various Authors. (2016). Hiyama Coupling. Synthetic Methods in Drug Discovery: Volume 1 - Books. [Link]
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Technical Support Center: Scaling Up Reactions with (2-Fluorophenyl)trimethylsilane
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2-Fluorophenyl)trimethylsilane. This guide is designed to provide expert advice and troubleshooting assistance for scaling up reactions involving this versatile reagent. As a Senior Application Scientist, my goal is to equip you with the knowledge to anticipate and overcome common challenges, ensuring a safe, efficient, and successful scale-up process.
Introduction: From Bench to Plant with this compound
This compound is a valuable building block in organic synthesis, prized for its role in introducing the 2-fluorophenyl group in a variety of transformations. However, transitioning a reaction from the laboratory bench (milligram to gram scale) to pilot plant or manufacturing scale (kilogram to ton scale) introduces a new set of challenges that are often not apparent at a smaller scale.[1][2] These challenges primarily revolve around reaction kinetics, heat management, mass transfer, and safety. This guide will provide a structured approach to identifying and mitigating these risks.
Part 1: Troubleshooting Guide - Common Scale-Up Issues
This section addresses specific problems you may encounter during the scale-up of reactions involving this compound.
Issue 1: Uncontrolled Exotherm and Thermal Runaway Risk
Q: My reaction with this compound was well-behaved on a 1g scale, but on a 100g scale, I observed a significant and difficult-to-control exotherm. What is happening and how can I mitigate this?
A: This is a classic scale-up challenge related to the surface-area-to-volume ratio. As the reactor size increases, the volume of the reaction mixture (which generates heat) increases cubically, while the surface area of the reactor (which dissipates heat) only increases squarely. This fundamental principle means that heat removal becomes significantly less efficient at a larger scale, leading to a potential for thermal runaway.[3]
Causality and Mitigation Strategies:
-
Understanding the Exotherm: Many reactions involving arylsilanes can be exothermic. It is crucial to characterize the thermal profile of your specific reaction using techniques like reaction calorimetry (RC1) before attempting a large-scale synthesis.
-
Control the Rate of Addition: Instead of adding reagents all at once, a controlled, slow addition of one of the reactants (often the most reactive one) is a standard method to manage the heat evolution.[3]
-
Improve Heat Transfer:
-
Reactor Choice: Jacketed glass reactors with a high-performance heat transfer fluid are essential.
-
Agitation: Ensure efficient stirring to promote heat transfer from the reaction mixture to the reactor walls. Baffles within the reactor can prevent vortexing and improve mixing.
-
-
Consider Flow Chemistry: For highly exothermic reactions, transitioning from batch to a continuous flow process can be a transformative solution. Flow reactors have a much higher surface-area-to-volume ratio, allowing for near-instantaneous heat removal and precise temperature control.[3]
Experimental Protocol: Basic Exotherm Control in a Batch Reactor
-
Setup: Use a jacketed reactor connected to a circulating chiller/heater. Ensure the reactor is equipped with an overhead stirrer, a temperature probe, and a pressure-equalizing addition funnel.
-
Initial Cooldown: Cool the reactor and the main reaction mixture to a temperature significantly lower than the target reaction temperature.
-
Slow Addition: Add the second reagent dropwise via the addition funnel. Monitor the internal temperature closely.
-
Maintain Temperature: Adjust the addition rate to maintain the internal temperature within a narrow, safe range.
-
Emergency Preparedness: Have an ice bath or other cooling medium on standby to quickly cool the reactor in case of an unexpected temperature spike.
Issue 2: Formation of Unexpected Byproducts
Q: On a larger scale, I am observing the formation of new, silicon-containing impurities that were not significant in my small-scale trials. What are these and how can I prevent them?
A: The appearance of new byproducts on scale-up can often be attributed to longer reaction times, localized "hot spots" due to poor mixing, or the increased concentration of reactive intermediates. For reactions with this compound, potential byproducts could arise from side reactions of the trimethylsilyl group or reactions involving the fluorophenyl moiety.
Potential Byproduct Pathways and Prevention:
-
Hydrolysis of the C-Si Bond: The trimethylsilyl group can be sensitive to moisture and acidic or basic conditions, leading to the formation of 2-fluorobenzene.
-
Prevention: Ensure all reagents and solvents are scrupulously dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Side Reactions of Reactive Intermediates: In reactions that proceed via highly reactive intermediates (e.g., benzyne precursors), poor mixing at scale can lead to localized high concentrations of these intermediates, which can then self-react or react with the solvent.
-
Prevention: Improve agitation and consider a semi-batch process where the precursor to the reactive intermediate is added slowly to the other reactants.
-
-
Thermal Decomposition: At elevated temperatures, this compound or other reaction components may decompose.
-
Prevention: As with exotherm control, maintain a strict temperature profile. Thermal stability studies (e.g., using Differential Scanning Calorimetry - DSC) on the starting materials and reaction mixture can provide crucial information on decomposition temperatures.[4]
-
Workflow for Byproduct Identification and Mitigation
Caption: A logical workflow for identifying and mitigating byproduct formation.
Issue 3: Challenges in Product Purification
Q: My product is an oil, and purification by column chromatography, which worked on a small scale, is not practical for a multi-kilogram batch. What are my options?
A: This is a very common and significant hurdle in industrial chemistry. Column chromatography is generally avoided for large-scale purification due to high solvent consumption, cost, and time.[5] The preferred methods for purifying non-solid products at scale are distillation and liquid-liquid extraction.
Large-Scale Purification Strategies:
| Purification Method | Principle | Best Suited For | Key Considerations |
| Distillation | Separation based on differences in boiling points. | Thermally stable liquids with significantly different boiling points from impurities. | Requires vacuum for high-boiling compounds to prevent thermal decomposition. |
| Liquid-Liquid Extraction | Separation based on differential solubility in two immiscible liquid phases. | Products that can be selectively extracted into an organic or aqueous phase, leaving impurities behind. | Choice of solvent is critical for efficiency and ease of removal. |
| Crystallization/Precipitation | Inducing the formation of a solid from a solution. | Products that can be crystallized directly or as a salt/derivative. | Even if the final product is an oil, an intermediate in the synthesis might be a solid that can be purified by crystallization. |
Protocol: General Liquid-Liquid Extraction for an Oily Product
-
Quench and Dilute: After the reaction is complete, carefully quench any reactive species. Dilute the reaction mixture with a suitable organic solvent that is immiscible with water (e.g., methyl tert-butyl ether, toluene).
-
Aqueous Wash: Transfer the mixture to a separatory funnel or a jacketed reactor with a bottom outlet valve. Wash the organic layer with water, brine, or a specific aqueous solution (e.g., dilute acid or base) to remove water-soluble impurities.
-
Phase Separation: Allow the layers to separate completely. Drain the aqueous layer.
-
Repeat if Necessary: Repeat the washing step as needed to achieve the desired purity.
-
Drying and Concentration: Dry the organic layer over a drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to isolate the purified oily product.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound at scale?
A: While specific hazard data for this compound should always be consulted from the Safety Data Sheet (SDS), general concerns for arylsilanes at scale include:
-
Flammability: Many organosilanes are flammable. Ensure the process is conducted in a well-ventilated area, away from ignition sources, and consider inerting the reactor atmosphere.
-
Reactivity with Water: Some organosilanes can react with water, potentially releasing flammable gases. Always handle in a dry environment.
-
Toxicity: The toxicological properties may not be fully characterized. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For larger quantities, respiratory protection may be necessary.
Q2: How does the fluoro-substituent in this compound affect its reactivity and stability compared to non-fluorinated analogs?
A: The fluorine atom is highly electronegative and can influence the reactivity of the aromatic ring and the stability of the C-Si bond.
-
Electronic Effects: The fluorine atom is electron-withdrawing, which can affect the rates of electrophilic or nucleophilic aromatic substitution reactions.
-
Thermal Stability: Fluorinated organic compounds often exhibit higher thermal stability. However, decomposition pathways can be complex, potentially leading to the formation of hazardous byproducts like hydrogen fluoride (HF) under certain conditions. It is crucial to perform thermal stability analysis if the reaction is to be run at elevated temperatures.
Q3: Can I use this compound in a one-pot, multi-step synthesis at scale?
A: "Telescoping" reactions, where the product of one step is used directly in the next without isolation, can be very efficient at scale.[5] However, this approach requires careful planning:
-
Compatibility: Ensure that the reagents and byproducts from the first step do not interfere with the chemistry of the second step.
-
Solvent System: A single solvent or a compatible solvent mixture must be suitable for all reaction steps.
-
Impurity Profile: Understand how impurities from the first step might be carried over and affect the final product's purity. A small-scale trial of the telescoped process is essential before attempting it at a large scale.
Decision Logic for Telescoping a Reaction
Caption: A decision-making diagram for telescoping reaction steps.
References
- AM Technology. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. [Link]
- Prime Scholars. (2021). How to deal with scale-up challenges of Chemistry?. Journal of Chemical Engineering and Process Technology. [Link]
- Reddit. (2022). Purification of oily products in industrial chemistry. r/OrganicChemistry. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Thermal Decomposition Pathways and Rates for Silane, Chlorosilane, Dichlorosilane, and Trichlorosilane. [Link]
Sources
Validation & Comparative
A Comparative Guide for Synthetic Chemists: (2-Fluorophenyl)trimethylsilane vs. (2-Fluorophenyl)boronic acid
In the landscape of modern synthetic chemistry, the formation of carbon-carbon bonds via cross-coupling reactions is a cornerstone for the construction of complex molecules, particularly in the fields of pharmaceuticals and materials science. Among the plethora of reagents available, organoboronic acids and organosilanes have emerged as highly versatile and widely used nucleophilic partners. This guide provides an in-depth, objective comparison of two specific reagents used for the introduction of a 2-fluorophenyl moiety: (2-Fluorophenyl)trimethylsilane for the Hiyama coupling and (2-Fluorophenyl)boronic acid for the Suzuki-Miyaura coupling.
This analysis is designed for researchers, scientists, and drug development professionals, offering field-proven insights to inform the rational selection of reagents based on reaction mechanism, stability, performance, and practical handling considerations.
Physicochemical and Handling Properties: A First Look
Before delving into reactivity, a comparison of the fundamental properties of these reagents reveals key differences that impact their storage, handling, and safety profiles.
| Property | This compound | (2-Fluorophenyl)boronic acid | Rationale & Implications for Researchers |
| Molecular Formula | C₉H₁₃FSi | C₆H₆BFO₂ | The higher carbon content of the silane is due to the three methyl groups on the silicon atom. |
| Molecular Weight | 168.29 g/mol [1] | 139.92 g/mol [2][3][4] | Differences in molecular weight are important for calculating molar equivalents in reaction setups. |
| Physical Form | Colorless to yellow liquid[1] | White to light yellow crystalline powder/solid[5] | The physical state dictates handling procedures; liquids are easily transferred via syringe, while solids require weighing. |
| Boiling/Melting Point | BP: 63 °C @ 15 Torr[1] | MP: 101-110 °C[3][4] | The silane's volatility requires careful handling to prevent evaporation, while the boronic acid is a stable solid at room temperature. |
| Air & Moisture Stability | Generally stable, non-hygroscopic.[6] | Prone to decomposition via protodeboronation, especially in the presence of moisture and base. Can form anhydrides (boroxines) upon heating or prolonged storage. | This is a critical distinction. The silane offers superior benchtop stability, reducing the need for strictly anhydrous conditions during storage and setup. The boronic acid requires more careful handling and storage, often under inert atmosphere, to prevent degradation which can lead to inconsistent reaction outcomes. |
| Toxicity & Byproducts | Low toxicity. Byproducts (siloxanes) are generally considered environmentally benign and have low biological toxicity.[7] | Generally low toxicity. Byproduct (boric acid) is considered a "green compound". However, boron-containing compounds can have complex biological effects. | Both reagents are considered safer alternatives to organotin or organozinc compounds. The low toxicity profile of siloxane byproducts can simplify purification and waste disposal. |
| Storage | Store sealed in a dry place at room temperature.[1] | Keep in a dark place, sealed in dry conditions, often refrigerated or in a desiccator to minimize decomposition.[5] | The less stringent storage requirements for the silane offer greater convenience and potentially longer shelf-life. |
Reactivity & Mechanistic Considerations
The fundamental difference in reactivity between these two compounds lies in the mechanism of their respective palladium-catalyzed cross-coupling reactions.
(2-Fluorophenyl)boronic acid and the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction. Its utility stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids.
Mechanism: The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst adds to the organic halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium center, displacing the halide. This is often the rate-determining step.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Causality Behind Experimental Choices: The choice of base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃) is critical. Its role is to activate the boronic acid by forming a more nucleophilic "ate" complex (e.g., [Ar-B(OH)₃]⁻), which facilitates the transmetalation step. However, this same base can also promote the undesired side reaction of protodeboronation , where the C-B bond is cleaved by a proton source (like water), leading to the formation of fluorobenzene and reducing the yield. This is a significant drawback, especially for electron-deficient or sterically hindered arylboronic acids.
Caption: Suzuki-Miyaura Catalytic Cycle.
This compound and the Hiyama Coupling
The Hiyama coupling utilizes organosilanes as the nucleophilic partner. While less common than the Suzuki coupling, it offers distinct advantages, primarily related to the stability of the starting material.
Mechanism: The C-Si bond in this compound is highly stable and requires activation to participate in the catalytic cycle. This is the defining feature of the Hiyama coupling.
-
Silicon Activation: A stoichiometric activator, typically a fluoride source like tetrabutylammonium fluoride (TBAF), coordinates to the silicon atom. This forms a hypervalent, pentacoordinate silicate species which is significantly more nucleophilic.
-
Transmetalation: The activated silicate transfers the 2-fluorophenyl group to the Pd(II) center (formed after oxidative addition).
-
Reductive Elimination: As in the Suzuki coupling, the final step forms the biaryl product and regenerates the Pd(0) catalyst.
Causality Behind Experimental Choices: The necessity of an activator is the central principle. Fluoride ions are highly effective due to the high strength of the Si-F bond formed, which drives the formation of the reactive silicate. However, this requirement can be a limitation, as fluoride can cleave common silicon-based protecting groups (e.g., silyl ethers) used elsewhere in the molecule. This has led to the development of fluoride-free Hiyama protocols that use strong bases (like NaOH) or specialized organosilanols, which can be activated under milder basic conditions.
Caption: Hiyama Catalytic Cycle.
Performance and Experimental Protocols: A Data-Driven Analysis
Representative Suzuki Protocol: (2-Fluorophenyl)boronic acid
Fluorinated arylboronic acids are known to be susceptible to decomposition. Successful protocols often employ highly active catalysts that promote the desired C-C bond formation at a rate significantly faster than the competing protodeboronation.
Reaction: Coupling of 2-Fluorophenylboronic acid with 4-Chloroanisole.
| Parameter | Condition | Rationale |
| Aryl Halide | 4-Chloroanisole (1.0 equiv) | A moderately reactive, electron-rich aryl chloride. |
| Boronic Acid | 2-Fluorophenylboronic acid (1.5 equiv) | Excess is used to compensate for potential decomposition. |
| Catalyst | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | A highly active catalyst system for challenging couplings. |
| Base | K₃PO₄ (2.0 equiv) | A strong base effective at promoting transmetalation. |
| Solvent | Toluene/H₂O | Biphasic system is common for Suzuki reactions. |
| Temperature | 100 °C | Elevated temperature is often required for aryl chlorides. |
| Time | 2-4 h | Reaction times are typically moderate. |
| Typical Yield | >90% | High yields are achievable with optimized catalyst systems. |
Protocol:
-
To a reaction vial, add 4-chloroanisole (1.0 mmol), 2-fluorophenylboronic acid (1.5 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Seal the vial, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add degassed toluene (3 mL) and degassed water (0.3 mL).
-
Stir the mixture vigorously at 100 °C for 2-4 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Representative Hiyama Protocol: this compound
The key to a successful Hiyama coupling is the effective activation of the stable C-Si bond without compromising other functional groups.
Reaction: Coupling of this compound with 4-Bromoanisole.
| Parameter | Condition | Rationale |
| Aryl Halide | 4-Bromoanisole (1.0 equiv) | Aryl bromides are generally more reactive than chlorides. |
| Organosilane | This compound (1.2 equiv) | A slight excess is typically sufficient due to its high stability. |
| Catalyst | Pd(OAc)₂ (3 mol%) / P(4-FC₆H₄)₃ (6 mol%) | Palladium catalyst with an electron-deficient phosphine ligand. |
| Activator | TBAF (1.5 equiv) | Tetrabutylammonium fluoride is a common and effective fluoride source. |
| Solvent | Toluene (anhydrous) | Anhydrous conditions are preferred to prevent hydrolysis of the activator and silane. |
| Temperature | 120 °C | Hiyama couplings often require elevated temperatures. |
| Time | 12-16 h | Reaction times can be longer compared to efficient Suzuki couplings. |
| Typical Yield | 80-90% | Good to excellent yields are achievable. |
Protocol:
-
To a flame-dried reaction vial, add Pd(OAc)₂ (0.03 mmol) and tris(4-fluorophenyl)phosphine (0.06 mmol).
-
Seal the vial, and evacuate and backfill with Argon three times.
-
Add anhydrous toluene (2 mL), followed by 4-bromoanisole (1.0 mmol) and this compound (1.2 mmol).
-
Finally, add a 1.0 M solution of TBAF in THF (1.5 mL, 1.5 mmol).
-
Stir the mixture at 120 °C for 12-16 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool to room temperature, and quench the reaction by adding saturated aqueous NaHCO₃.
-
Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion and Recommendations: Which Reagent to Choose?
The choice between this compound and (2-Fluorophenyl)boronic acid is not merely a matter of preference but a strategic decision based on the specific demands of the synthesis.
Choose (2-Fluorophenyl)boronic acid (Suzuki Coupling) when:
-
Speed is critical: Highly active, modern catalyst systems can drive Suzuki couplings to completion in a few hours.
-
Mild conditions are a priority: Many Suzuki reactions can be run at or near room temperature, especially with more reactive aryl bromides or iodides.
-
The substrate is stable to basic conditions: The reaction requires a base, which could be detrimental to sensitive functional groups.
-
Fluoride-sensitive groups are absent: While not a direct concern for the boronic acid itself, it's a key differentiator from the Hiyama coupling.
Choose this compound (Hiyama Coupling) when:
-
Reagent stability is paramount: The silane is significantly more stable to storage and handling, ensuring reagent integrity and reproducibility, especially for library synthesis or long-term projects.
-
The corresponding boronic acid is known to be unstable: For substrates prone to rapid protodeboronation, the Hiyama coupling provides a robust and reliable alternative.
-
The substrate contains silicon-based protecting groups: This is a major caveat. The standard fluoride-based activation will likely cleave groups like TBS, TIPS, etc. In such cases, a fluoride-free Hiyama variant must be employed.
-
Toxicity of byproducts is a major concern: While both are relatively safe, siloxane byproducts are considered exceptionally benign.
Ultimately, (2-Fluorophenyl)boronic acid remains the more common, go-to reagent due to the vast optimization and literature precedent for the Suzuki-Miyaura reaction. However, for challenging substrates where boronic acid instability is a known or suspected issue, the superior stability of This compound makes it an invaluable tool in the synthetic chemist's arsenal.
References
- PubChem. 2-Fluorophenylboronic acid. [Link]
- Hoffman Fine Chemicals. CAS 1842-26-8 | 2-Fluorophenyl trimethylsilane. [Link]
- Sigma-Aldrich. This compound (Chinese). [Link]
- Organic Chemistry Portal. Hiyama Coupling. [Link]
- Wikipedia. Hiyama coupling. [Link]
- Seven Chongqing Chemdad Co., Ltd. 2-Fluorophenylboronic acid. [Link]
- Frontiers.
- NIH National Library of Medicine. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
- ResearchGate.
- NIH National Library of Medicine.
- ChemRxiv. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
- NIH National Library of Medicine.
- CORE. The Hiyama Cross-Coupling Reaction: New Discoveries. [Link]
- NIH National Library of Medicine. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. [Link]
- ResearchGate. Direct Hiyama Cross-Coupling of Enaminones With Triethoxy(aryl)silanes and Dimethylphenylsilanol. [Link]
- Pharmacy 180. Silicon-based drugs versus carbon-based analogues. [Link]
- PubMed.
- MDPI.
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- 3. 2-FLUOROPHENYLBORONIC ACID CAS#: 1193-03-9 [m.chemicalbook.com]
- 4. 2-氟苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
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- 7. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Arylsilanes in Cross-Coupling: The Advantage of Stability, Safety, and Tunability
As the demand for molecular complexity and synthetic efficiency grows, particularly in pharmaceutical and materials science, the choice of organometallic reagent in cross-coupling reactions has become a critical strategic decision. While traditional reagents like organoborons and organotins have been mainstays of the synthetic chemist's toolbox, arylsilanes are emerging as a superior alternative, offering a compelling blend of stability, low toxicity, and remarkable functional group tolerance.
This guide provides a detailed comparison of arylsilanes against other common organometallic reagents, supported by mechanistic insights and practical experimental protocols. We will explore the causality behind their advantages, demonstrating why they are an increasingly indispensable tool for researchers and drug development professionals aiming for cleaner, more reliable, and more versatile synthetic routes.
The Arylsilane Advantage: Beyond a Simple Reagent Swap
The utility of arylsilanes, primarily in the Hiyama cross-coupling, stems from the unique properties of the carbon-silicon bond. Unlike the more polarized bonds in Grignard or organozinc reagents, the Si-C bond is remarkably covalent and stable, rendering the arylsilane unreactive until "activated" on demand. This inherent stability is the foundation of its primary advantages.
-
Low Toxicity and Environmental Sustainability : One of the most significant drawbacks of traditional cross-coupling reactions is the toxicity of the reagents and byproducts. Stille coupling, for instance, utilizes highly toxic organotin compounds, which are difficult to remove from final products and pose significant environmental hazards.[1][2] Arylsilanes, in contrast, are generally considered non-toxic, and their byproducts (siloxanes) are environmentally benign, aligning with the principles of green chemistry.[3][4] This is a paramount consideration in pharmaceutical manufacturing, where impurity profiles are strictly regulated.
-
Superior Stability and Ease of Handling : Arylsilanes are robust compounds that are typically stable to air and moisture.[4] This contrasts sharply with Grignard and organozinc reagents, which are highly sensitive and often require stringent anhydrous and anaerobic conditions for their preparation and use. The benchtop stability of arylsilanes simplifies experimental setup, reduces the need for specialized equipment, and enhances reproducibility, making them more amenable to high-throughput screening and large-scale synthesis.
-
Exceptional Functional Group Tolerance : The low intrinsic reactivity of the Si-C bond means that arylsilanes do not react with a wide array of sensitive functional groups, such as esters, ketones, nitriles, and amides.[4][5] This tolerance allows for the coupling of complex, highly functionalized molecules without the need for extensive protecting group strategies, ultimately shortening synthetic sequences and improving overall efficiency.[6][7] More reactive reagents, like organomagnesium or organolithium compounds, would readily attack these functionalities.
-
Controlled Activation and Tunable Reactivity : The Hiyama coupling relies on the activation of the arylsilane, typically with a fluoride source (e.g., TBAF) or a base, to form a hypervalent pentacoordinate silicon species.[8] This step is crucial as it polarizes the Si-C bond, making the aryl group sufficiently nucleophilic to engage in transmetalation with the palladium catalyst. This requirement for an external activator provides a layer of control not present with other organometallics; the reaction is only initiated when desired. Furthermore, the reactivity can be fine-tuned by modifying the substituents on the silicon atom (e.g., alkoxy or fluoro groups), which can accelerate the activation step.[8]
Comparative Analysis: Arylsilanes vs. Other Organometallics
While arylsilanes offer numerous benefits, a balanced comparison is essential for making informed decisions in synthetic planning.
| Feature | Arylsilanes (Hiyama) | Organoborons (Suzuki) | Organotins (Stille) | Organozincs (Negishi) | Organomagnesium (Kumada) |
| Toxicity | Low | Low | Very High | Moderate | Low |
| Stability (Air/Moisture) | High | Moderate (some are unstable) | High | Very Low | Very Low |
| Functional Group Tolerance | Excellent | Good | Excellent | Good | Poor |
| Need for Activator/Base | Yes (Fluoride/Base) | Yes (Base) | No | No | No |
| Key Advantage | Low toxicity, high stability, excellent functional group tolerance.[4] | Broad scope, readily available reagents.[9] | High functional group tolerance. | High reactivity, good for sp³ centers. | High reactivity, low cost. |
| Key Disadvantage | Requires activator, can have slower kinetics. | Potential for protodeboronation, requires base. | Toxic byproducts, purification challenges.[1][2] | Air/moisture sensitive, often prepared in situ. | Low functional group tolerance, very reactive. |
Mechanistic Insights: The Hiyama Coupling Catalytic Cycle
The power of the Hiyama coupling lies in a well-defined catalytic cycle that leverages the unique properties of silicon. The process begins with the activation of the stable arylsilane, a step that sets it apart from other cross-coupling reactions.
Caption: Catalytic cycle of the Hiyama cross-coupling reaction.
Experimental Protocols: A Practical Comparison
To illustrate the practical differences in handling and execution, we provide representative protocols for Hiyama and Suzuki couplings of the same substrates.
Workflow: General Cross-Coupling Procedure
Caption: General experimental workflow for cross-coupling reactions.
Protocol 1: Palladium-Catalyzed Hiyama Coupling
Reaction: 4-Bromoanisole + Phenyltrimethoxysilane → 4-Methoxybiphenyl
Rationale: This protocol uses a common palladium source (Pd(OAc)₂), a phosphine ligand to stabilize the catalyst, and TBAF as the fluoride activator. The choice of THF as a solvent is standard for its ability to dissolve organic reagents and its appropriate boiling point.
Materials:
-
4-Bromoanisole (187 mg, 1.0 mmol)
-
Phenyltrimethoxysilane (238 mg, 1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 4.5 mg, 0.02 mmol, 2 mol%)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃, 8.1 mg, 0.04 mmol, 4 mol%)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 mL, 1.5 mmol, 1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF), 5 mL
Procedure:
-
Setup: To an oven-dried Schlenk flask, add Pd(OAc)₂ and P(t-Bu)₃.
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.
-
Reagent Addition: Add anhydrous THF (3 mL), followed by 4-bromoanisole and phenyltrimethoxysilane via syringe.
-
Activation: Add the TBAF solution dropwise to the stirring mixture at room temperature. Causality: The TBAF is essential to form the reactive pentacoordinate silicate, initiating the catalytic cycle.
-
Reaction: Heat the reaction mixture to 65 °C and stir for 12-18 hours, monitoring by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature and quench with 10 mL of water. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the product.
Protocol 2: Comparative Suzuki-Miyaura Coupling
Reaction: 4-Bromoanisole + Phenylboronic Acid → 4-Methoxybiphenyl
Rationale: This protocol uses a common palladium precatalyst and a strong base (potassium carbonate) to activate the boronic acid for transmetalation. The two-phase solvent system (toluene/water) is typical for Suzuki couplings.
Materials:
-
4-Bromoanisole (187 mg, 1.0 mmol)
-
Phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 23 mg, 0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃, 414 mg, 3.0 mmol, 3.0 equiv)
-
Toluene (6 mL)
-
Water (2 mL)
Procedure:
-
Setup: To a round-bottom flask, add 4-bromoanisole, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Solvent Addition: Add toluene and water.
-
Inert Atmosphere: Purge the mixture by bubbling nitrogen through the solution for 15 minutes.
-
Reaction: Heat the reaction mixture to 90 °C under a nitrogen atmosphere and stir vigorously for 6-12 hours, monitoring by TLC or GC-MS. Causality: The base is required to form the boronate species, which is more nucleophilic than the neutral boronic acid and facilitates transmetalation.
-
Workup: Cool the reaction to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with toluene (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude residue by flash column chromatography to yield the product.
Conclusion: Adopting a Superior Synthetic Strategy
Arylsilanes represent a significant advancement in cross-coupling technology. Their combination of low toxicity, high stability, and broad functional group tolerance makes them an ideal choice for complex syntheses where reliability and safety are paramount.[4] While other methods like the Suzuki coupling remain powerful and widely used, the operational simplicity and green credentials of the Hiyama coupling position arylsilanes as a strategic advantage, particularly in the demanding landscape of modern drug development. By understanding the underlying mechanistic principles and practical benefits, researchers can leverage arylsilanes to build complex molecules more efficiently and sustainably.
References
- Lee, J.-Y., & Fu, G. C. (2003). Room-Temperature Hiyama Cross-Couplings of Arylsilanes with Alkyl Bromides and Iodides. Journal of the American Chemical Society, 125(19), 5616–5617. [Link]
- Shi, S., & Zhang, Y. (2007). A Pd(OAc)₂-catalyzed, mild, fluoride-free cross-coupling between aryl bromides and arylsiloxanes in good to high yields has been achieved in aqueous medium. The Journal of Organic Chemistry, 72(15), 5927–5930. [Link]
- Denmark, S. E., & Ambrosi, A. (2015). A Unified View of the Hiyama, Stille, Suzuki, and Negishi Cross-Coupling Reactions. Angewandte Chemie International Edition, 54(38), 11179-11187. [Link]
- Hiyama, T. (2002). Organosilicon Compounds in Cross-Coupling Reactions. In Metal-Catalyzed Cross-Coupling Reactions (pp. 421-453). Wiley-VCH. [Link]
- Frontiers in Chemistry. (2022).
- Organic Chemistry Portal. (n.d.). Hiyama Coupling. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Al-Nahrain Journal of Science. (2021). Chemistry of Some Organotin Compounds. Al-Nahrain University.[Link]
- Wikipedia. (n.d.). Organotin chemistry. [Link]
- Reachem. (2024). The Role of Custom Synthesis in Cost-effective Drug Production. [Link]
- SCL Lifescience. (n.d.). Custom Synthesis for Cost-Effective Drug Manufacturing. [Link]
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- 3. Room-Temperature Hiyama Cross-Couplings of Arylsilanes with Alkyl Bromides and Iodides [organic-chemistry.org]
- 4. Frontiers | Copper-Promoted Hiyama Cross-Coupling of Arylsilanes With Thiuram Reagents: A Facile Synthesis of Aryl Dithiocarbamates [frontiersin.org]
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- 9. Suzuki Coupling [organic-chemistry.org]
A Senior Application Scientist's Guide to the Analytical Characterization of (2-Fluorophenyl)trimethylsilane and its Synthetic Progeny
Introduction: The Synthetic Utility and Analytical Demands of (2-Fluorophenyl)trimethylsilane
In the landscape of modern organic synthesis, particularly in the development of pharmaceuticals and advanced materials, the formation of carbon-carbon bonds is a cornerstone. This compound has emerged as a valuable and versatile building block, primarily serving as a stable, less toxic, and easily handled precursor for palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling.[1] Its structure, featuring a fluorine atom and a trimethylsilyl (TMS) group, imparts unique reactivity and provides distinct analytical handles for characterization.[2]
The fluorine substituent can significantly influence a molecule's pharmacokinetic properties, such as metabolic stability and binding affinity, making this reagent particularly attractive to drug development professionals. However, the successful synthesis and application of its products are critically dependent on rigorous analytical characterization. Verifying the structure of the final coupled product, quantifying its purity, and monitoring the reaction's progress to completion are non-negotiable steps that demand a multi-faceted analytical approach.
This guide provides an in-depth comparison of the essential analytical techniques for characterizing this compound and its reaction products. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights to ensure the generation of reliable and robust data.
Core Analytical Methodologies: A Comparative Overview
The characterization of organosilane and organofluorine compounds relies on a synergistic combination of spectroscopic and chromatographic techniques. The primary tools in the analytical chemist's arsenal are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Chromatography (Gas and Liquid). Each provides a unique piece of the puzzle, and their collective data build an unassailable case for a product's identity and quality.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Compass
NMR spectroscopy is unparalleled for the unambiguous structural elucidation of organic molecules. For compounds derived from this compound, multinuclear NMR experiments are not just beneficial; they are essential.
-
¹H NMR: Provides information on the proton environment. The trimethylsilyl group gives a sharp, strong singlet, typically integrating to 9 protons, in the upfield region (around 0.2-0.4 ppm). The aromatic protons will appear in the downfield region (typically 6.8-7.8 ppm), with their splitting patterns and coupling constants revealing the substitution pattern on the aromatic ring.
-
¹³C NMR: Complements the proton data by showing the carbon skeleton. The TMS carbons are highly shielded, appearing upfield. The carbon atom directly attached to the silicon (ipso-carbon) shows a characteristic chemical shift, and its coupling to both fluorine and silicon can sometimes be observed.
-
¹⁹F NMR: The Analytical Linchpin: Fluorine-19 NMR is arguably the most powerful technique for this class of compounds.[3][4] The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, resulting in high sensitivity.[5] Its chemical shifts are exquisitely sensitive to the electronic environment, spanning a wide range (hundreds of ppm) that minimizes signal overlap.[6] This allows for precise tracking of the starting material's disappearance and the appearance of the product, each having a distinct ¹⁹F chemical shift.
-
²⁹Si NMR: While less common due to the low natural abundance (4.7%) and lower sensitivity of the ²⁹Si nucleus, this technique can provide direct evidence of the silicon environment and confirm the presence of the Si-C bond.
The interplay between these nuclei provides a self-validating system. For instance, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments can correlate the ¹H and ¹³C signals, while ¹H-¹⁹F and ¹³C-¹⁹F couplings provide definitive proof of through-bond proximity, cementing the structural assignment.
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is critical for confirming the molecular weight of the starting material and its products, providing an essential cross-validation of the NMR data. When coupled with a chromatographic inlet (GC-MS or LC-MS), it becomes a powerful tool for analyzing complex reaction mixtures.
The key strength of MS in this context is the identification of characteristic fragmentation patterns for trimethylsilylated compounds.[7][8] Under electron ionization (EI), common in GC-MS, two fragments are particularly diagnostic:
-
[M-15]⁺: A peak corresponding to the loss of a methyl radical (•CH₃) from the parent molecular ion. This is often one of the most abundant ions in the spectrum.
-
[Si(CH₃)₃]⁺: A base peak or at least a very prominent peak at m/z = 73, corresponding to the trimethylsilyl cation.
High-Resolution Mass Spectrometry (HRMS) elevates this analysis by providing a highly accurate mass measurement, allowing for the determination of the elemental formula and distinguishing between isobaric species (molecules with the same nominal mass but different elemental compositions).[9]
Chromatographic Techniques: Separating and Quantifying
Chromatography is the workhorse for assessing reaction completion, determining product purity, and isolating products.
-
Gas Chromatography (GC): Given the volatility of this compound and many of its initial coupling products, GC is an ideal technique.[10] Coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification, GC provides excellent separation efficiency. The choice of the capillary column is critical; a non-polar column (e.g., DB-5 or equivalent) is often a good starting point for separating based on boiling points, while a mid-polarity column may be needed for more polar products. Silylation is a common derivatization technique used in GC-MS to increase the volatility and thermal stability of analytes, a property inherent to our starting material.[11][12]
-
High-Performance Liquid Chromatography (HPLC): For larger, less volatile, or more polar biaryl products that are common outcomes of cross-coupling reactions, reversed-phase HPLC is the method of choice.[13] A C18 column is typically used with a mobile phase consisting of a water/acetonitrile or water/methanol gradient. A Diode Array Detector (DAD) or UV-Vis detector is standard, allowing for quantification and peak purity assessment by analyzing the UV spectrum across the entire peak.
Comparative Analysis of Techniques for Key Analytical Goals
The choice of technique is dictated by the analytical question being asked. The following table provides a comparative guide.
| Analytical Goal | Primary Technique | Secondary/Confirmatory Technique | Rationale & Key Considerations |
| Structural Elucidation | Multinuclear NMR (¹H, ¹³C, ¹⁹F) | High-Resolution MS (HRMS) | NMR provides unambiguous connectivity data. HRMS confirms the elemental formula. |
| Reaction Monitoring | ¹⁹F NMR or GC-MS | Thin-Layer Chromatography (TLC) | ¹⁹F NMR is fast, quantitative, and highly specific. GC-MS is excellent for tracking multiple species. TLC provides a quick qualitative check. |
| Purity Assessment | HPLC-DAD or GC-FID | Quantitative NMR (qNMR) | Chromatographic methods provide the percentage area purity. qNMR with an internal standard provides absolute purity. |
| Impurity Identification | LC-MS/MS or GC-MS | Preparative HPLC followed by NMR | MS techniques can identify impurities by mass. Isolation via preparative HPLC allows for full structural characterization by NMR. |
Performance Comparison: Hiyama Coupling vs. Alternative Cross-Coupling Reactions
This compound is a reagent for Hiyama coupling. Analytically, it presents advantages over reagents used in other common cross-coupling reactions.
| Coupling Reaction | Key Reagent | Analytical Advantages | Analytical Challenges |
| Hiyama | Organosilane | Reagents are often volatile and GC-amenable. Stable and easy to handle. Distinctive MS fragmentation.[7][14] | Silicon can sometimes interfere with certain catalysts or downstream processes. |
| Suzuki | Organoboronic Acid | Generally stable reagents. | Boronic acids can be non-volatile and require derivatization for GC. They can form cyclic anhydrides (boroxines) which complicate NMR and chromatographic analysis. |
| Stille | Organostannane | Versatile and robust reaction. | Tin byproducts are highly toxic and must be completely removed and accounted for, requiring techniques like ICP-MS for trace analysis. |
| Negishi | Organozinc | Highly reactive. | Reagents are often highly air- and moisture-sensitive, requiring stringent inert handling for both synthesis and sample preparation for analysis. |
The stability and distinct spectroscopic handles of organosilanes make them analytically straightforward partners compared to the alternatives.
Visualizing the Analytical Workflow
A robust analytical strategy is a logical, multi-step process.
Caption: A typical workflow for the synthesis and analytical characterization of a product derived from this compound.
Experimental Protocols
Protocol 1: Reaction Monitoring by ¹⁹F NMR
This protocol assumes the cross-coupling reaction is performed in an NMR-compatible deuterated solvent (e.g., THF-d₈). For other solvents, an aliquot must be taken and prepared.
-
Initial Scan (t=0): Before adding the catalyst or initiating the reaction, acquire a ¹⁹F NMR spectrum of the reaction mixture containing this compound and the coupling partner.
-
Establish Reference: Identify the chemical shift of the starting material, this compound. This will be your reference peak.
-
Initiate Reaction: Add the catalyst and/or heat as required by the synthetic procedure.
-
Time-Point Analysis: At regular intervals (e.g., every 30 minutes), acquire a new ¹⁹F NMR spectrum.
-
Data Interpretation: Monitor the decrease in the integral of the starting material peak and the corresponding increase in the integral of the new product peak, which will have a different ¹⁹F chemical shift. The reaction is complete when the starting material peak is no longer observed. The ratio of the integrals provides a direct measure of the conversion.
Protocol 2: Purity Assessment and Identification by GC-MS
This protocol is for analyzing the final, purified product.
-
Sample Preparation: Prepare a ~1 mg/mL solution of the purified product in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrument Setup (Typical Conditions):
-
Inlet: Split/splitless, 250 °C, split ratio 50:1.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane phase (e.g., DB-5).
-
Oven Program: Start at 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range m/z 40-500.
-
-
Injection: Inject 1 µL of the sample solution.
-
Data Analysis:
-
Integrate the total ion chromatogram (TIC) to determine the area percent purity.
-
Examine the mass spectrum of the main peak. Look for the molecular ion (M⁺), the [M-15]⁺ fragment, and the characteristic m/z 73 ion.
-
Compare the obtained spectrum with library spectra or predict fragmentation to confirm the identity.
-
Protocol 3: Definitive Structural Elucidation by Multinuclear NMR
This protocol outlines the suite of NMR experiments for the final, purified product.
-
Sample Preparation: Dissolve 5-10 mg of the purified, dry product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire 1D Spectra:
-
¹H NMR: Acquire a standard proton spectrum. Note chemical shifts, integration, and coupling constants.
-
¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum.
-
¹⁹F{¹H} NMR: Acquire a proton-decoupled fluorine spectrum to get a sharp singlet for the fluorine environment.
-
-
Acquire 2D Spectra (if structure is novel or ambiguous):
-
COSY (¹H-¹H): To establish proton-proton coupling networks.
-
HSQC (¹H-¹³C): To correlate protons with their directly attached carbons.
-
HMBC (¹H-¹³C): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting molecular fragments.
-
-
Structural Assembly: Use the combined data from all experiments to piece together the final structure, ensuring all observed correlations and chemical shifts are consistent with the proposed molecule.
Decision-Making in Analytical Technique Selection
Choosing the right tool for the job is paramount for efficiency and data quality.
Caption: A decision tree for selecting the appropriate analytical technique based on the research question.
Conclusion
The characterization of this compound and its synthetic derivatives is a task that requires a thoughtful and integrated analytical approach. While each technique—NMR, MS, and Chromatography—provides valuable information, their true power is realized when they are used in concert. ¹⁹F NMR offers unparalleled precision for reaction monitoring due to the fluorine probe, while GC-MS provides robust purity and identity confirmation based on the characteristic behavior of the TMS group. Finally, a full suite of multinuclear NMR experiments serves as the ultimate arbiter of molecular structure. By understanding the strengths and nuances of each method, researchers, scientists, and drug development professionals can generate the high-quality, self-validating data necessary to drive their projects forward with confidence.
References
- Harvey, D. J. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews, 39(1-2), 105–211. [Link][8]
- Kind, T., et al. (2018). Mass spectral fragmentation of trimethylsilylated small molecules. Mass Spectrometry Reviews, 37(3), 245–257. [Link][15]
- Jaeger, C., et al. (2024). Deciphering Isotopic Fine Structures of Silylated Compounds in Gas Chromatography–Vacuum Photoionization Orbitrap Mass Spectrometry of Bio-Oils. Analytical Chemistry. [Link][10]
- Petersson, G. (1969). Mass spectrometry of alditols as trimethylsilyl derivatives. Tetrahedron, 25(18), 4437-4443. [Link][16]
- Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1, 65-75. [Link][11]
- Butts, T. R., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(5), 2638–2646. [Link][6]
- Smith, A. J. R., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(18), 5353-5362. [Link][4]
- Smith, A. J. R., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Chemical Biology. [Link][7]
- Gerzon, J. & Hriljac, J. A. (2011). An Overview of Fluorine NMR. In Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons. [Link][5]
- da Silva, M. C. C., et al. (2023). Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS. Brazilian Journal of Analytical Chemistry. [Link][13]
- de Souza, C. H. B., et al. (2015). Organosilanes used in the preparation of chemically bonded stationary phases.
- Denmark, S. E., & Smith, R. C. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Accounts of Chemical Research, 41(11), 1512-1522. [Link][1]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Palladium-catalysed cross-coupling of organosilicon reagents. Chemical Society Reviews, 43(1), 412-443. [Link][2]
- Denmark, S. E., & Smith, R. C. (2008). Palladium-catalyzed cross-coupling reactions of organosilanols and their salts: Practical alternatives to boron- and tin-based methods. Illinois Experts. [Link][17]
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yield comparison between different palladium catalysts for arylsilane coupling
An In-Depth Guide to Palladium Catalyst Selection for Arylsilane Cross-Coupling Reactions
For researchers and professionals in synthetic and medicinal chemistry, the construction of carbon-carbon (C-C) bonds is a foundational activity. Among the array of cross-coupling reactions, the Hiyama coupling, which pairs organosilanes with organic halides, stands out due to the low toxicity, high stability, and cost-effectiveness of the silicon reagents.[1][2] The success of this reaction, however, is critically dependent on the choice of the palladium catalyst.
This guide provides an in-depth comparison of common palladium catalyst systems for arylsilane coupling. Moving beyond a simple catalog of options, we will explore the mechanistic rationale behind catalyst performance, present comparative yield data, and offer detailed experimental protocols to empower you to make informed, data-driven decisions in your own research.
A robust understanding of the reaction mechanism is essential for catalyst selection and troubleshooting. The palladium-catalyzed Hiyama coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]
-
Oxidative Addition: A low-valent Palladium(0) species reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond. This oxidizes the catalyst to a high-valent Palladium(II) intermediate.
-
Transmetalation: This is the rate-determining and most nuanced step. The organosilane's aryl group is transferred to the Pd(II) center, displacing the halide. Critically, the C-Si bond is relatively inert and requires activation to facilitate this transfer.[1]
-
Reductive Elimination: The two organic groups on the palladium center couple to form the new biaryl product (Ar-Ar'). This process reduces the palladium back to its Pd(0) state, allowing it to re-enter the catalytic cycle.
The Decisive Role of the Activator
The inertness of the C-Si bond necessitates an activator, most commonly a fluoride source like tetrabutylammonium fluoride (TBAF).[1][4] The fluoride ion coordinates to the silicon atom, forming a hypervalent, pentacoordinate silicate intermediate.[4][5] This coordination weakens the C-Si bond, rendering the organic group sufficiently nucleophilic to undergo transmetalation to the palladium center.
Kinetic studies have revealed a triple role for the fluoride ion: it not only activates the organosilane for the rate-determining transmetalation but can also promote the final reductive elimination step.[6][7] However, an excessively high concentration of fluoride can be detrimental, leading to the formation of unreactive anionic stannate-like species.[6][7]
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A Mechanistic Deep Dive into the Cross-Coupling of (2-Fluorophenyl)trimethylsilane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of carbon-carbon bond formation, the palladium-catalyzed cross-coupling of organosilanes, known as the Hiyama coupling, stands out for its use of stable and less toxic organosilicon reagents.[1] This guide provides a detailed mechanistic comparison of the cross-coupling of (2-Fluorophenyl)trimethylsilane, a substrate of increasing interest for the synthesis of fluorinated biaryls, which are prevalent motifs in pharmaceuticals and agrochemicals. We will explore the nuances of its reactivity compared to other arylsilanes, supported by experimental data, and provide detailed protocols for its application.
The Heart of the Matter: The Hiyama Coupling Catalytic Cycle
The generally accepted mechanism for the Hiyama coupling proceeds through a catalytic cycle involving a palladium catalyst.[1] This cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination. The successful execution of each step is critical for an efficient overall reaction.
The Catalytic Cycle: A Visual Representation
Figure 1: A generalized catalytic cycle for the Hiyama cross-coupling reaction.
The Fluoride Question: Activation of the C-Si Bond
A crucial aspect of the Hiyama coupling is the activation of the relatively inert carbon-silicon bond.[2] This is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), which coordinates to the silicon atom to form a hypervalent, pentacoordinate silicate intermediate.[2] This "ate" complex is significantly more nucleophilic and readily undergoes transmetalation with the palladium(II) center.
Fluoride-Free Alternatives: The Hiyama-Denmark Coupling
A significant advancement in this field is the development of fluoride-free Hiyama couplings, often referred to as the Hiyama-Denmark coupling.[1][3] These methods utilize organosilanols or their corresponding silanolates, which can be generated in situ using a base like NaOH. In this variant, the transmetalation is believed to proceed through a palladium silanolate intermediate, bypassing the need for a pentavalent silicon species.[1][3]
The this compound Advantage: An Electronic Edge
The presence of an electron-withdrawing fluorine atom on the aromatic ring of the organosilane is not merely a synthetic handle for introducing fluorine into the final product. It also imparts distinct electronic properties that can influence the reactivity of the organosilane in the cross-coupling reaction.
Studies on related systems have shown that arylsilanes bearing electron-withdrawing groups exhibit higher reactivity in copper-promoted Hiyama-type couplings. While a direct palladium-catalyzed comparison is less documented, the electron-withdrawing nature of the 2-fluoro substituent is expected to polarize the C-Si bond, potentially facilitating its cleavage during the crucial transmetalation step.
Furthermore, the electron-withdrawing properties of the fluoroaryl group can influence the reductive elimination step, which is the final C-C bond-forming event.[4] Mechanistic studies on related systems have indicated that both steric and electronic factors of the fluoroaryl moiety play a role in determining the rate and selectivity of this step.
Performance Comparison: this compound vs. Unsubstituted Arylsilanes
While comprehensive kinetic data directly comparing this compound with its non-fluorinated counterpart under identical palladium-catalyzed Hiyama conditions is scarce in the literature, we can draw insights from reported yields in similar transformations.
| Organosilane | Coupling Partner | Catalyst System | Activator | Yield (%) | Reference |
| This compound | Aryl Halide (General) | Pd catalyst | Fluoride | Good to Excellent | [5] |
| Phenyltrimethylsilane | Aryl Halide (General) | Pd catalyst | Fluoride | Good to Excellent | [6] |
| (4-Fluorophenyl)trimethoxysilane | Thiuram Reagent | CuF2 | - | High | [7] |
| Phenyltrimethoxysilane | Aryl Tosylate | Pd(OAc)2/PCy3 | TBAF/CuCl | 80 | [8] |
Table 1: Representative yields for the cross-coupling of fluorinated and non-fluorinated arylsilanes. Note that direct comparison is challenging due to variations in reaction conditions and coupling partners.
The available data suggests that this compound is a highly effective coupling partner, providing good to excellent yields in the synthesis of fluorinated biaryls. The enhanced reactivity observed for electron-deficient arylsilanes in related copper-catalyzed systems provides a strong indication that the ortho-fluoro substituent likely plays a beneficial role in the overall efficiency of the palladium-catalyzed reaction.
Experimental Protocols
Here, we provide a detailed, step-by-step methodology for a typical Hiyama cross-coupling reaction using this compound.
Protocol 1: Fluoride-Mediated Hiyama Coupling of this compound with 4-Bromoanisole
This protocol is adapted from established procedures for Hiyama couplings.[9]
Materials:
-
This compound
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous 1,4-dioxane
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (2 mol%) and PCy₃ (4 mol%).
-
Add anhydrous 1,4-dioxane (5 mL) and stir the mixture for 10 minutes at room temperature to form the active catalyst.
-
Add 4-bromoanisole (1.0 mmol, 1.0 equiv) and this compound (1.2 mmol, 1.2 equiv).
-
Add the TBAF solution (1.5 mmol, 1.5 equiv) dropwise to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-fluoro-4'-methoxybiphenyl.
Workflow for Fluoride-Mediated Hiyama Coupling
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- 7. Multiligand-enabled, copper-catalyzed Hiyama coupling of arylsilanes with unactivated secondary alkyl halides: reaction development and mechanistic insights - Chemical Science (RSC Publishing) [pubs.rsc.org]
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized (2-Fluorophenyl)trimethylsilane
For researchers, synthetic chemists, and professionals in drug development, the purity of a reagent is not merely a number on a certificate of analysis; it is the cornerstone of reproducible and reliable results. (2-Fluorophenyl)trimethylsilane, a versatile organosilicon compound, serves as a critical building block in organic synthesis, particularly in cross-coupling reactions and as a precursor for functionalized materials.[1][2] Its utility is directly proportional to its purity. The presence of residual starting materials, byproducts, or solvent can lead to unpredictable reaction yields, catalyst poisoning, and the introduction of unwanted impurities into downstream products.
This guide provides an in-depth, comparative framework for the comprehensive purity assessment of this compound. We move beyond simple checklists, offering a rationale-driven approach to method selection and data interpretation, ensuring that every analysis is a self-validating system.
The Synthetic Context: Anticipating Impurities
Effective purity analysis begins with an understanding of the synthetic route. The most common laboratory-scale synthesis of this compound involves a Grignard reaction.[3][4] In this process, 1-bromo-2-fluorobenzene is reacted with magnesium to form the Grignard reagent, (2-fluorophenyl)magnesium bromide, which then acts as a nucleophile to attack trimethylchlorosilane.
This context allows us to anticipate a specific profile of potential impurities:
-
Unreacted Starting Materials: 1-bromo-2-fluorobenzene and trimethylchlorosilane.
-
Solvent Residues: Typically ethereal solvents like diethyl ether or tetrahydrofuran (THF), which are necessary for Grignard reagent formation.[4][5][6][7]
-
Hydrolysis Products: Hexamethyldisiloxane (HMDSO), formed from the reaction of trimethylchlorosilane with trace water.
-
Homocoupling Byproducts: 2,2'-Difluorobiphenyl, arising from the coupling of two Grignard reagent molecules.
A robust purity assessment strategy must be capable of separating, identifying, and quantifying these specific, anticipated impurities alongside any unexpected ones.
Workflow for Comprehensive Purity Assessment
The following diagram outlines a logical workflow for the rigorous purity assessment of a newly synthesized batch of this compound. This multi-technique approach ensures orthogonal verification, providing the highest confidence in the final purity value.
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A Comparative Guide to the Reactivity of Fluorinated Arylsilanes and Arylboronic Esters in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the incorporation of fluorine atoms into aromatic scaffolds is a widely employed strategy to modulate the physicochemical and biological properties of molecules. The selective formation of carbon-carbon bonds to construct these fluorinated aryl architectures heavily relies on transition-metal-catalyzed cross-coupling reactions. Among the plethora of available organometallic reagents, fluorinated arylsilanes and arylboronic esters have emerged as prominent coupling partners. This guide provides an in-depth, objective comparison of their reactivity, stability, and practical utility in the context of palladium-catalyzed cross-coupling reactions, supported by experimental data and detailed protocols.
The Strategic Importance of Fluorinated Arenes
The introduction of fluorine can lead to profound changes in a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, efficient methods for the synthesis of fluorinated biaryls and related structures are of paramount importance in drug discovery and the development of advanced materials. The Suzuki-Miyaura coupling, utilizing organoboron reagents, and the Hiyama coupling, employing organosilanes, are two of the most powerful tools for forging these critical C-C bonds. However, the presence of fluorine substituents on the aromatic ring can significantly influence the reactivity of the organometallic precursor and the efficiency of the catalytic cycle.
Fluorinated Arylboronic Esters in Suzuki-Miyaura Coupling
Arylboronic acids and their corresponding esters are among the most widely used nucleophilic partners in cross-coupling chemistry due to their commercial availability, general stability, and the mild reaction conditions often employed in the Suzuki-Miyaura reaction.
Reactivity Profile and Mechanistic Considerations
The reactivity of fluorinated arylboronic esters in Suzuki-Miyaura coupling is influenced by the electronic effects of the fluorine substituents. Electron-withdrawing fluorine atoms can enhance the Lewis acidity of the boron center, which can be beneficial for the transmetalation step. However, this can also increase the propensity for protodeboronation, a common side reaction that diminishes the yield of the desired product, particularly with ortho-fluorinated substrates under basic conditions.[1]
The transmetalation step, which involves the transfer of the aryl group from boron to the palladium center, is often the rate-determining step. For highly fluorinated arylboronic esters, the presence of a fluoride source, such as cesium fluoride (CsF), can be crucial. Mechanistic studies have shown that fluoride can form a hypervalent boronate species, which is more nucleophilic and facilitates the transmetalation process. Low-temperature NMR studies have indicated that a palladium-fluorido intermediate can be highly reactive towards the fluorinated arylboronic ester, suggesting a distinct catalytic cycle compared to non-fluorinated analogues.[2]
Advantages and Limitations
Advantages:
-
High Reactivity: Generally exhibit high reactivity under optimized conditions.
-
Broad Substrate Scope: A wide variety of fluorinated arylboronic esters are accessible.
-
Milder Conditions: Often, the reactions can be carried out under relatively mild conditions.
Limitations:
-
Protodeboronation: Increased susceptibility to protodeboronation, especially with electron-deficient and ortho-substituted fluoroarenes.[3]
-
Stability: Can be less stable than the corresponding arylsilanes, particularly during purification and storage.
Fluorinated Arylsilanes in Hiyama Coupling
Organosilanes, the key reagents in the Hiyama coupling, are valued for their stability, low toxicity, and ease of handling.[4]
Reactivity Profile and Mechanistic Considerations
A crucial aspect of the Hiyama coupling is the requirement for an activator to cleave the relatively inert carbon-silicon bond.[5][6] This is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), which forms a hypervalent, pentacoordinate silicate intermediate. This intermediate is significantly more nucleophilic and readily undergoes transmetalation with the palladium(II) center.
The reactivity of fluorinated arylsilanes is also influenced by the substituents on the silicon atom. Aryltrifluorosilanes and aryltrialkoxysilanes are commonly used and are more reactive than their trialkylsilane counterparts.[5] The presence of electron-withdrawing fluorine atoms on the aryl ring can impact the ease of silicate formation and subsequent transmetalation. For some highly activated fluorinated substrates, Hiyama coupling can proceed even in the absence of a fluoride activator, particularly when using more reactive palladium catalysts and ligands.[7]
Advantages and Limitations
Advantages:
-
High Stability: Generally more stable to air and moisture than the corresponding boronic esters, facilitating handling and purification.[4]
-
Low Toxicity: Silicon-based reagents and byproducts are considered to have low toxicity.
-
Orthogonal Reactivity: The need for fluoride activation can provide orthogonal reactivity in complex syntheses where boron-based reagents might be sensitive to the reaction conditions.
Limitations:
-
Requirement for an Activator: The necessity of a fluoride source can be a limitation, as fluoride ions are basic and can interfere with sensitive functional groups or protecting groups.[6]
-
Slower Reaction Rates: In some cases, Hiyama couplings can be slower than Suzuki-Miyaura couplings and may require higher reaction temperatures.
Comparative Performance: A Data-Driven Analysis
To provide a clear comparison, the following tables summarize representative experimental data for the Suzuki-Miyaura coupling of fluorinated arylboronic esters and the Hiyama coupling of fluorinated arylsilanes.
Table 1: Suzuki-Miyaura Coupling of Fluorinated Arylboronic Esters
| Entry | Fluorinated Arylboronic Ester | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Fluorophenylboronic acid pinacol ester | 4-Bromoanisole | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane/H₂O | 80 | 12 | 85 | [8] |
| 2 | 3,5-Difluorophenylboronic acid | 2-Bromopyridine | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 92 | [9] |
| 3 | Pentafluorophenylboronic acid | 4-Iodotoluene | [Pd(PiPr₃)₂] (10) | CsF | Toluene | 100 | 24 | 88 | [2] |
| 4 | 2,3,4,5-Tetrafluorophenylboronic acid | 1-Bromo-4-methoxybenzene | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | [10] |
Table 2: Hiyama Coupling of Fluorinated Arylsilanes
| Entry | Fluorinated Arylsilane | Coupling Partner | Catalyst (mol%) | Activator | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | (4-Fluorophenyl)trimethoxysilane | 4-Chloroanisole | Pd(OAc)₂ (2.5), XPhos (5) | TBAF | t-BuOH | 100 | 24 | 88 | [11] |
| 2 | (Pentafluorophenyl)trimethoxysilane | 4-Bromoiodobenzene | Pd/C (0.5), (4-FC₆H₄)₃P (1) | TBAF·3H₂O | Toluene/H₂O | 120 | 12 | 82 | [12] |
| 3 | (4-Fluorophenyl)trimethoxysilane | 4-Chlorotoluene | Pd(OAc)₂ (1), SPhos (2) | NaOH | Toluene/H₂O | 100 | 16 | 91 | [5] |
| 4 | (3,5-Difluorophenyl)trimethoxysilane | 1-Bromo-4-tert-butylbenzene | CuF₂ (3 eq), 1,10-phen (2 eq) | - | Toluene | 80 | 16 | 75 | [4] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of a Fluorinated Arylboronic Ester
This protocol is a representative example for the coupling of a fluorinated arylboronic ester with an aryl halide.
Materials:
-
Fluorinated arylboronic acid pinacol ester (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Pd(dppf)Cl₂ (5 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, fluorinated arylboronic acid pinacol ester, Pd(dppf)Cl₂, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: Hiyama Coupling of a Fluorinated Arylsilane
This protocol provides a general procedure for the fluoride-activated Hiyama coupling.
Materials:
-
Fluorinated arylsilane (e.g., aryltrialkoxysilane) (1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
TBAF (1.0 M in THF, 2.0 equiv)
-
Anhydrous THF
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, Pd(OAc)₂, and XPhos.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous THF, followed by the fluorinated arylsilane.
-
Add the TBAF solution dropwise to the stirred reaction mixture at room temperature.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate, and wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Mechanistic Diagrams
Caption: Figure 1. Catalytic Cycle for Suzuki-Miyaura Coupling.
Caption: Figure 2. Catalytic Cycle for Hiyama Coupling.
Conclusion and Future Outlook
Both fluorinated arylboronic esters and arylsilanes are highly valuable reagents for the synthesis of fluorinated biaryls. The choice between the Suzuki-Miyaura and Hiyama coupling often depends on the specific substrate, functional group tolerance, and the desired reaction conditions.
-
Fluorinated arylboronic esters are often the first choice due to the vast literature and generally higher reactivity, which can lead to milder reaction conditions and shorter reaction times. However, their propensity for protodeboronation requires careful optimization of the reaction conditions, particularly the base and solvent system.
-
Fluorinated arylsilanes offer a robust alternative, with enhanced stability and lower toxicity. The necessity for a fluoride activator can be seen as both a limitation and an opportunity for orthogonal synthesis. As catalyst development continues, fluoride-free Hiyama couplings are becoming more common, further increasing the appeal of these reagents.
For drug development professionals and researchers, a thorough understanding of the nuances of each system is critical for the efficient and reliable synthesis of complex fluorinated molecules. The future of this field will likely focus on the development of more active and selective catalysts that can overcome the current limitations of both methods, enabling the synthesis of ever more complex and impactful fluorinated compounds.
References
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- Thomas, A. A., et al. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 134(41), 17204-17216. [Link]
- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]
- Organic Chemistry Portal. Hiyama Coupling. [Link]
- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. ChemRxiv. [Link]
- Organic Syntheses. (2020). Anhydrous, Homogenous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 97, 216-231. [Link]
- Sore, H. F., et al. (2016). Hiyama Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 43-56). Royal Society of Chemistry. [Link]
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- Wikipedia. Hiyama coupling. [Link]
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- Wang, X., et al. (2021). A silylboronate-mediated strategy for cross-coupling of alkyl fluorides with aryl alkanes: mechanistic insights and scope expansion. Chemical Science, 12(3), 1148-1154. [Link]
- Tsui, G. C. (2023). Stereoselective Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Tetrasubstituted gem-Difluoroalkenes. Organic Letters, 25(51), 9148-9152. [Link]
- Shields, J. D., et al. (2015). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic Letters, 17(10), 2542-2545. [Link]
- Mistry, N., et al. (2021). Fluorinated Aryl Boronates as Building Blocks in Organic Synthesis.
- Osakada, K., & Nishihara, Y. (2011). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 40(33), 8276-8287. [Link]
- Chen, Q. Y. (2020). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules, 25(24), 5893. [Link]
- Tsui, G. C. (2023). Stereoselective Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Tetrasubstituted gem-Difluoroalkenes. Organic Letters. [Link]
- Lebbyy, A. (2019). How does fluorinated boronic acids influences the Suzuki coupling reactions?.
- Fors, B. P., et al. (2011). Pd-Catalyzed Suzuki–Miyaura and Hiyama–Denmark Couplings of Aryl Sulfamates. Journal of the American Chemical Society, 133(45), 18277-18282. [Link]
- Ghaffari, M., & Zarei, M. (2023). Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. RSC Advances, 13(23), 15642-15654. [Link]
- Kirjavainen, A. K., et al. (2019). Fast and efficient copper-mediated 18F-fluorination of arylstannanes, aryl boronic acids, and aryl boronic esters without azeotropic drying. EJNMMI Radiopharmacy and Chemistry, 4(1), 23. [Link]
- Hethcox, J. C., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(15), 3738-3741. [Link]
- Magano, J., & Dunetz, J. R. (2021). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 50(10), 5978-6023. [Link]
- Hethcox, J. C., et al. (2018). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. The Journal of Organic Chemistry, 83(15), 8448-8455. [Link]
- Nasrollahzadeh, M., et al. (2019). A hydrophilic heterogeneous cobalt catalyst for fluoride-free Hiyama, Suzuki, Heck and Hirao cross-coupling reactions in water. Green Chemistry, 21(16), 4417-4431. [Link]
- St-Onge, M., et al. (2020). Fluorination of arylboronic esters enabled by bismuth redox catalysis. Science, 367(6475), 313-317. [Link]
- Kirjavainen, A. K., et al. (2019). Fast and efficient copper-mediated 18F-fluorination of arylstannanes, aryl boronic acids, and aryl boronic esters without azeotropic drying. EJNMMI Radiopharmacy and Chemistry. [Link]
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A Comparative Guide to Biaryl Synthesis: Validating the (2-Fluorophenyl)trimethylsilane Route via Hiyama Coupling
Introduction: The 2-fluorobiaryl moiety is a privileged scaffold in modern medicinal chemistry and materials science, imparting unique conformational and electronic properties to molecules. Its synthesis, therefore, is a critical task for researchers in drug development and materials innovation. While the Suzuki-Miyaura coupling has long been the benchmark for C(sp²)–C(sp²) bond formation, alternative methods offer distinct advantages in terms of reagent stability, functional group tolerance, and reaction conditions. This guide provides an in-depth technical comparison between two prominent methods for synthesizing a model compound, 2-Fluoro-4'-methoxybiphenyl : the Hiyama cross-coupling reaction using (2-Fluorophenyl)trimethylsilane and the conventional Suzuki-Miyaura coupling employing 2-Fluorophenylboronic acid. Through detailed protocols, mechanistic insights, and comparative data, this document serves as a practical resource for scientists selecting the optimal synthetic strategy.
Section 1: The Hiyama Coupling Approach with this compound
The Hiyama coupling, first reported in 1988, utilizes organosilanes as nucleophilic partners in a palladium-catalyzed cross-coupling with organic halides.[1] Organosilanes, such as this compound, offer significant advantages, including remarkable stability, low toxicity, and the formation of environmentally benign silicate byproducts.[2][3] This makes them highly attractive reagents, particularly for library synthesis and large-scale manufacturing where reagent robustness and process safety are paramount.
Mechanistic Rationale: The core of the Hiyama coupling lies in the activation of the chemically inert Carbon-Silicon bond.[4] This is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), which attacks the silicon atom to form a hypervalent pentacoordinate silicate intermediate.[1][3] This species is sufficiently nucleophilic to undergo transmetalation with the Pd(II)-halide complex generated from the oxidative addition of the aryl halide to the Pd(0) catalyst. The subsequent reductive elimination from the resulting diorganopalladium(II) complex yields the desired biaryl product and regenerates the Pd(0) catalyst, completing the cycle.[5]
Experimental Protocol: Hiyama Coupling
Reaction: this compound + 1-Bromo-4-methoxybenzene → 2-Fluoro-4'-methoxybiphenyl
Materials:
-
This compound (1.2 equiv)
-
1-Bromo-4-methoxybenzene (1.0 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv).
-
Add anhydrous THF, followed by 1-bromo-4-methoxybenzene (1.0 equiv) and this compound (1.2 equiv).
-
Stir the mixture at room temperature for 10 minutes.
-
Slowly add the TBAF solution (1.5 equiv) dropwise over 5 minutes.
-
Heat the reaction mixture to 65 °C and maintain for 12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-Fluoro-4'-methoxybiphenyl.
Workflow Visualization: Hiyama Coupling
Caption: Hiyama coupling workflow for biaryl synthesis.
Section 2: The Suzuki-Miyaura Coupling Alternative
The Suzuki-Miyaura coupling is arguably the most widely used palladium-catalyzed cross-coupling reaction for C-C bond formation, owing to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[6][7] However, the stability of boronic acids can be a significant drawback; they are prone to decomposition via protodeboronation, oxidation, or polymerization, which can affect storage and reaction efficiency.[8][9]
Mechanistic Rationale: The Suzuki coupling mechanism also proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[10] The key difference lies in the transmetalation step. Here, a base (e.g., K₂CO₃, Cs₂CO₃) activates the organoboron species, typically a boronic acid, to form a more nucleophilic boronate complex.[11] This boronate then transfers its organic group to the Pd(II) center, setting the stage for reductive elimination to furnish the biaryl product.
Experimental Protocol: Suzuki-Miyaura Coupling
Reaction: 2-Fluorophenylboronic Acid + 1-Bromo-4-methoxybenzene → 2-Fluoro-4'-methoxybiphenyl
Materials:
-
2-Fluorophenylboronic Acid (1.5 equiv)
-
1-Bromo-4-methoxybenzene (1.0 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
To a round-bottom flask, add 1-bromo-4-methoxybenzene (1.0 equiv), 2-Fluorophenylboronic acid (1.5 equiv), K₂CO₃ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).
-
Evacuate and backfill the flask with an inert atmosphere (Argon) three times.
-
Add the degassed 1,4-dioxane/water (4:1) solvent mixture.
-
Heat the reaction mixture to 80 °C and maintain for 4 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-Fluoro-4'-methoxybiphenyl.
Workflow Visualization: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling workflow for biaryl synthesis.
Section 3: Head-to-Head Performance Analysis
To provide an objective comparison, the following table summarizes key performance indicators for both synthetic routes based on typical literature-reported outcomes and established chemical principles.
| Parameter | Hiyama Coupling (Organosilane Route) | Suzuki-Miyaura Coupling (Boronic Acid Route) | Analysis & Justification |
| Typical Yield | Good to Excellent (75-95%) | Very Good to Excellent (80-98%) | Both methods are highly efficient. The Suzuki coupling often shows slightly higher yields under optimized conditions due to its maturity. |
| Reagent Stability | Excellent . Organotrimethylsilanes are generally stable to air, moisture, and chromatography.[2] | Variable to Poor . Boronic acids are prone to protodeboronation and oxidation, limiting shelf-life.[8] | The superior stability of the organosilane is a major advantage for storage, handling, and reaction consistency. |
| Reaction Time | Moderate (8-16 hours) | Fast (1-6 hours) | Suzuki couplings are typically faster, benefiting from well-established catalyst systems and rapid transmetalation. |
| Byproducts | Inert, often volatile siloxanes (e.g., (TBA)₂SiF₆, (Me₃Si)₂O). | Borate salts, which require aqueous workup for removal. | The byproducts of the Hiyama coupling are generally considered more benign and easier to remove. |
| Functional Group Tolerance | High. Stable C-Si bond is unreactive towards many functional groups. | High, but can be compromised by the basic aqueous conditions required. | The Hiyama route can be advantageous for base-sensitive substrates. Fluoride-free Hiyama variants further expand this tolerance.[3][12] |
| Key Activator | Fluoride source (e.g., TBAF) or strong base.[1] | Brønsted base (e.g., K₂CO₃, Cs₂CO₃).[10] | The need for fluoride in the classic Hiyama can be a limitation if silyl protecting groups are present.[1] However, modern protocols often use milder bases.[12] |
Conclusion and Recommendations
Both the Hiyama and Suzuki-Miyaura couplings are powerful and effective methods for the synthesis of 2-Fluoro-4'-methoxybiphenyl. The choice between them is not one of universal superiority but of strategic application.
The Suzuki-Miyaura coupling remains the go-to method for rapid synthesis when the required boronic acid is stable and commercially available. Its fast reaction times and extensively optimized conditions make it ideal for high-throughput screening and routine synthetic work.[6]
The this compound route via Hiyama coupling , however, presents a compelling alternative with distinct advantages.
-
Reagent Robustness: The exceptional stability of the organosilane reagent makes it the superior choice for applications requiring long-term storage, simplified handling, and consistent reaction performance, especially on a larger scale.[2][3]
-
Process-Friendly Byproducts: The formation of innocuous and easily removable silicate byproducts simplifies purification.
-
Orthogonal Reactivity: The unique activation mechanism provides an orthogonal approach that can be invaluable when dealing with substrates intolerant to the basic, aqueous conditions of many Suzuki couplings.
Recommendation: For drug development professionals and process chemists, validating the Hiyama coupling route using this compound is a prudent investment. Its reliability, reagent stability, and favorable process characteristics offer a robust and often superior alternative to the Suzuki coupling, particularly when scalability, reproducibility, and functional group compatibility are critical project requirements.
References
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- Gelest. Organosilane Cross-Coupling Reagents. Gelest Technical Library. [Link]
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- Organic Chemistry Portal. Hiyama Coupling. Organic Chemistry Portal. [Link]
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- Foubelo, F., Nájera, C., & Yus, M. The Hiyama Cross-Coupling Reaction: New Discoveries. CORE. (2016). [Link]
- ZMsilane. Organosilane Coupling Agents Revealed. ZMsilane. (2024). [Link]
- Choi, B., et al. Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes. eScholarship.org. (2022). [Link]
- Denmark, S. E., & Smith, R. C. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. NIH. (2006). [Link]
- Nakao, Y. Hydrosilane/Organoiodine Coupling-Enabled Studies of Organosilane Physical Properties. Accounts of Chemical Research. (2023). [Link]
- Silva, A., et al.
- Choi, B., et al. Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes. PubMed. (2022). [Link]
- Khan, M. A., et al. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. PubMed Central. (2023). [Link]
- Becica, J., et al. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. NIH. (2020). [Link]
- Al-Masri, A., et al. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. (2022). [Link]
- Melvin, P. R., et al.
- Becica, J., et al. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. (2020). [Link]
- Matsuhashi, H., et al. Palladium catalyzed cross-coupling reaction of functionalized alkyltrifluorosilanes with aryl halides. Semantic Scholar. (1994). [Link]
- Melvin, P. R., et al.
- Le, Z., et al. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[2][3]-Fused Indole Heterocycles.
- Monguchi, Y., et al. A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. Organic Chemistry Portal. (2013). [Link]
- Chandrasekhar, S., et al. Palladium-Catalyzed Cross-Coupling of Aryl Chlorides with Arylsilatranes.
- Thomas, A. A., et al. The Potassium Trimethylsilanolate-Promoted, Anhydrous Suzuki-Miyaura Cross-Coupling Reaction Proceeds via the “Boronate Mechanism”: Evidence for the Alternative Fork in the Trail. PubMed Central. (2021). [Link]
- Pierrat, P., et al. Hiyama Cross-Coupling of Chloro-, Fluoro-, and Methoxypyridyltrimethylsilanes: Room-Temperature Novel Access to Functional Bi(het)aryl.
- Singh, A., et al.
- Denmark, S. E., & Smith, R. C. Palladium-catalyzed cross-coupling reactions of organosilanols and their salts: practical alternatives to boron- and tin-based methods. PubMed. (2008). [Link]
- Kuda-Wedagedara, T., et al. Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya. ChemRxiv. (2022). [Link]
- Gillis, E. P., et al.
- Delaney, C. P., et al. Anhydrous, Homogeneous, Suzuki‐Miyaura Cross‐Coupling of Boronic Esters Using Potassium Trimethylsilanolate.
- Delaney, C. P., et al. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate.
- Yurttaş, L., et al. Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst.
- Olsofsky, M., et al. Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
- Kuda-Wedagedara, T., et al. Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. Cambridge Open Engage. (2022). [Link]
- Ponnusamy, K. how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?.
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A Senior Application Scientist's Guide to Spectroscopic Comparison of Starting Material vs. Product
In the landscape of chemical synthesis and drug development, the unambiguous confirmation of a chemical transformation is paramount. It is not enough to simply mix reagents and assume the desired product has formed. We must rigorously verify the identity and purity of our products. Spectroscopic techniques are the cornerstone of this validation process, providing a molecular-level interrogation of our samples. This guide offers a comprehensive overview of key spectroscopic methods, delving into the rationale behind their application and providing practical, field-tested protocols for their use in comparing starting materials to final products.
The core principle of this comparative analysis is straightforward: a chemical reaction fundamentally alters the structure of a molecule. This alteration, in turn, leads to distinct changes in how the molecule interacts with electromagnetic radiation. By comparing the spectroscopic fingerprint of the starting material with that of the product, we can deduce whether the intended transformation has occurred.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The "Gold Standard" for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of a molecule in solution.[1] It probes the magnetic properties of atomic nuclei, providing information about the chemical environment of each atom. For the purpose of reaction monitoring, the disappearance of signals corresponding to the starting material and the appearance of new signals characteristic of the product are definitive indicators of a successful reaction.[2][3]
Why We Use NMR for This Comparison:
-
Structural Connectivity: NMR reveals the bonding framework of a molecule, allowing us to "see" how atoms are connected. A change in this connectivity, such as the formation of a new bond, will result in a predictable change in the NMR spectrum.
-
Chemical Environment: The precise frequency (chemical shift) at which a nucleus resonates is highly sensitive to its local electronic environment.[3] A chemical reaction alters these environments, leading to shifts in peak positions.
-
Quantitative Analysis: The area under an NMR peak (integration) is directly proportional to the number of nuclei giving rise to that signal.[3] This allows for the quantification of starting material consumption and product formation.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the dry starting material and dissolve it in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical; it must dissolve the sample and should not have signals that overlap with key signals of the analyte.
-
Repeat the process for the purified product.
-
For reaction monitoring, a small aliquot of the reaction mixture can be taken, the solvent removed under reduced pressure, and the residue dissolved in a deuterated solvent.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum for both the starting material and the product using a standard NMR spectrometer. Typical acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis and Interpretation:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate all peaks in both spectra.
-
Compare the two spectra, looking for:
-
Disappearance of key starting material peaks: Identify characteristic peaks in the starting material spectrum that are absent in the product spectrum.[2]
-
Appearance of new product peaks: Identify new signals in the product spectrum that are consistent with the expected structure.[3]
-
Changes in chemical shifts and splitting patterns: Analyze how the positions and multiplicities of peaks have changed, which provides further evidence of the structural transformation.[4]
-
-
dot graph Spectroscopic_Workflow { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
Start [label="Starting Material", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reaction [label="Chemical Reaction"]; Product [label="Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; NMR [label="NMR Spectroscopy"]; IR [label="IR Spectroscopy"]; MS [label="Mass Spectrometry"]; UV [label="UV-Vis Spectroscopy"]; Analysis [label="Data Analysis & Comparison"]; Conclusion [label="Reaction Confirmation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Start -> Reaction -> Product; Product -> NMR; Product -> IR; Product -> MS; Product -> UV; NMR -> Analysis; IR -> Analysis; MS -> Analysis; UV -> Analysis; Analysis -> Conclusion; } dot
Caption: General workflow for spectroscopic comparison.
Infrared (IR) Spectroscopy: The Fingerprint of Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[5] Molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds (e.g., stretching, bending). The presence or absence of characteristic absorption bands provides a clear indication of changes in functional groups during a reaction.[6]
Why We Use IR for This Comparison:
-
Functional Group Identification: IR spectroscopy is highly specific for different types of bonds and functional groups (e.g., C=O, O-H, N-H, C≡N).[7]
-
Reaction Progress Monitoring: The disappearance of a reactant's functional group peak or the appearance of a product's functional group peak can be used to monitor the progress of a reaction in real-time.[8][9]
-
Simplicity and Speed: IR analysis is typically fast and requires minimal sample preparation.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Sample Preparation:
-
Place a small amount of the solid or liquid starting material directly onto the ATR crystal.
-
Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) and acquire a background spectrum.
-
Repeat the process for the product.
-
-
Data Acquisition:
-
Acquire the IR spectrum for both samples, typically in the range of 4000-400 cm⁻¹.
-
-
Data Analysis and Interpretation:
-
Compare the two spectra, focusing on key regions corresponding to functional groups.
-
Look for the disappearance of a key peak from the starting material. For example, in the reduction of a ketone to an alcohol, the strong C=O stretch (around 1715 cm⁻¹) of the starting material should disappear.[10][11]
-
Look for the appearance of a new peak in the product. In the same example, a broad O-H stretch (around 3300 cm⁻¹) should appear in the product spectrum.[12]
-
| Spectroscopic Technique | Information Provided | Key Application in Comparison |
| NMR Spectroscopy | Detailed molecular structure, connectivity, and chemical environment of atoms. | Definitive confirmation of structural changes, disappearance of reactant signals, and appearance of product signals.[2] |
| IR Spectroscopy | Presence or absence of specific functional groups. | Rapidly confirms the transformation of functional groups (e.g., disappearance of a C=O bond, appearance of an O-H bond).[6] |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | Confirms the molecular weight of the product and provides evidence of its structure through fragmentation.[13][14] |
| UV-Vis Spectroscopy | Presence of chromophores and conjugated systems. | Monitors changes in conjugation during a reaction, which can be correlated with reaction progress.[15] |
Mass Spectrometry (MS): The Verdict on Molecular Weight
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound.[16] It works by ionizing molecules and then separating them based on their mass-to-charge ratio (m/z).[17] Confirming that the product has the expected molecular weight is a critical piece of evidence in validating a reaction's success.[18]
Why We Use MS for This Comparison:
-
Molecular Weight Confirmation: High-resolution mass spectrometry can provide a highly accurate molecular weight, allowing for the determination of the molecular formula.[13]
-
Purity Assessment: The presence of peaks corresponding to the starting material or unexpected byproducts can indicate an incomplete or impure reaction.
-
Structural Information: The fragmentation pattern of a molecule in the mass spectrometer can provide valuable clues about its structure.
Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of the starting material in a suitable solvent (e.g., methanol, acetonitrile).
-
Repeat for the product.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum over a relevant m/z range.
-
-
Data Analysis and Interpretation:
-
Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) in both spectra.
-
Confirm the disappearance of the starting material's molecular ion peak in the product's spectrum.
-
Verify that the molecular ion peak in the product's spectrum corresponds to the expected molecular weight of the desired product. [19][20]
-
Analyze the isotopic pattern of the molecular ion peak, which can help confirm the elemental composition.
-
dot graph Decision_Tree { rankdir=TB; node [shape=box, style=filled, fontcolor="#202124"];
Start [label="Spectroscopic Data Comparison", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMR_Check [label="NMR: Starting material signals absent?\nProduct signals present?", shape=diamond, fillcolor="#FBBC05"]; IR_Check [label="IR: Key functional group changes observed?", shape=diamond, fillcolor="#FBBC05"]; MS_Check [label="MS: Correct molecular weight for product?", shape=diamond, fillcolor="#FBBC05"]; Success [label="Reaction Successful", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Failure [label="Reaction Incomplete or Failed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> NMR_Check; NMR_Check -> IR_Check [label="Yes"]; NMR_Check -> Failure [label="No"]; IR_Check -> MS_Check [label="Yes"]; IR_Check -> Failure [label="No"]; MS_Check -> Success [label="Yes"]; MS_Check -> Failure [label="No"]; } dot
Caption: Decision-making based on spectroscopic data.
UV-Visible (UV-Vis) Spectroscopy: Tracking Changes in Electronic Structure
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule.[21] This absorption corresponds to the promotion of electrons to higher energy orbitals.[22] While not as structurally informative as NMR or IR, UV-Vis spectroscopy is particularly useful for monitoring reactions that involve changes in conjugation or the formation/consumption of colored species.[23][24]
Why We Use UV-Vis for This Comparison:
-
Monitoring Conjugated Systems: The wavelength of maximum absorbance (λmax) is sensitive to the extent of conjugation in a molecule.[25] Changes in the conjugated system during a reaction will result in a shift in the λmax.
-
Reaction Kinetics: By monitoring the change in absorbance at a specific wavelength over time, the rate of a reaction can be determined.[26][27]
-
Qualitative Indication: A distinct color change in a reaction often corresponds to a change in the UV-Vis spectrum, providing a quick qualitative check of the reaction's progress.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of the starting material in a UV-transparent solvent (e.g., ethanol, hexane) in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.
-
Repeat for the product.
-
-
Data Acquisition:
-
Acquire the UV-Vis spectrum over a relevant wavelength range (e.g., 200-800 nm).
-
-
Data Analysis and Interpretation:
-
Compare the two spectra.
-
Look for a shift in the λmax. An increase in conjugation generally leads to a bathochromic (red) shift to longer wavelengths, while a decrease leads to a hypsochromic (blue) shift to shorter wavelengths.
-
Observe changes in the overall shape of the spectrum , which can indicate the formation of a new chromophore.
-
Conclusion: A Multi-faceted Approach to Validation
No single spectroscopic technique tells the whole story. A comprehensive and trustworthy validation of a chemical transformation relies on the synergistic use of multiple techniques. By combining the detailed structural information from NMR, the functional group analysis from IR, the molecular weight confirmation from mass spectrometry, and the electronic structure insights from UV-Vis spectroscopy, researchers can build a robust and self-validating case for the successful synthesis of their target product. This multi-faceted approach is the bedrock of scientific integrity in chemical research and development.
References
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- Avantes. (n.d.). UV/VIS Spectroscopy Applications in Chemistry.
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- Brainly. (2023, October 1). What peaks, if any, would be seen in the IR spectrum if unreacted starting materials were present in the.
- Chegg. (2021, November 13). Solved Q1) What major signal from the IR spectrum of our | Chegg.com.
- Chegg. (2024, October 20). Solved In the IR spectrum, which signal peak will disappear | Chegg.com.
- Chemistry LibreTexts. (2023, February 11). 5.10: Interpreting Proton NMR Spectra.
- Chemistry LibreTexts. (2023, February 11). 3.6: Interpreting Ultraviolet Spectra.
- Clairet Scientific. (n.d.). Reaction Monitoring with Spectroscopy - Process FTIR.
- Fiveable. (n.d.). Spectroscopic methods for kinetic measurements | Chemical Kinetics Class Notes.
- IGI Global. (n.d.). Spectroscopic Methods for Studying Reaction Mechanisms.
- Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results.
- JoVE. (2015, August 24). Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses.
- Microbioz India. (2026, January 6). Titrant to Titrator: The Science Behind Accurate Chemical Analysis.
- NCBI Bookshelf. (2024, November 22). Mass Spectrometer - StatPearls.
- Quora. (2020, November 13). What are some reasons that NMR spectrometry produced low yield or could not differentiate starting material from product?.
- Quora. (2024, January 23). What caused the number of peaks that disappeared after I did FT-IR of p-t-butylcalx[26] arene-tetracarboxylate in liquid state in chloroform solvent?.
- ResearchGate. (2022, August 30). Using Experimental Spectroscopic Data to Guide and Validate Mechanisms in Catalyzed Aldol Reactions | Request PDF.
- Routledge. (n.d.). Guide to Spectroscopic Identification of Organic Compounds - 1st Edition.
- Science Projects and Ideas for Amateur Experimenters. (2025, December 18). Studying Reaction Kinetics by Spectroscopy. Retrieved from [Link] Interessante/blog/studying-reaction-kinetics-by-spectroscopy/
- Shimadzu Corporation. (n.d.). Confirmation of molecular weight.
- Shimadzu Corporation. (n.d.). Chemical Reaction Tracking and Reaction Product Confirmation in Organic Synthesis Processes Using a MALDI-TOF Mass Spectrometer.
- Spectroscopy Online. (2023, August 7). Monitoring Reactions Through UV-Visible Spectroscopy.
- Spectroscopy Online. (2024, February 6). The Benefits of Monitoring Reactions Through UV-Visible Spectroscopy.
- Study.com. (n.d.). List all the signals observed in the IR spectrum of the starting material and in that of the product. Explain how IR can be used to tell whether the reaction took place or not.
- TCA Lab / Alfa Chemistry. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR).
- Wikipedia. (n.d.). Ultraviolet–visible spectroscopy.
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(2-Fluorophenyl)trimethylsilane: A Comparative Guide for Arylation Reactions in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the quest for efficient and versatile reagents for the construction of carbon-carbon bonds is perpetual. Among the myriad of tools available, organosilicon compounds have carved a significant niche, offering a stable, less toxic, and often highly effective alternative to traditional organometallic reagents. This guide provides an in-depth technical comparison of (2-Fluorophenyl)trimethylsilane with other common arylation reagents, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.
Introduction to this compound
This compound is an organosilicon compound that has gained traction as a versatile reagent in organic synthesis. Its utility stems from the presence of the trimethylsilyl group, which can be strategically employed in various transformations, and the fluorine atom, which can influence the electronic properties and biological activity of the target molecules. The fluorine substituent is of particular interest in medicinal chemistry, as its incorporation into drug candidates can enhance metabolic stability, binding affinity, and bioavailability.[1]
This guide will explore the applications of this compound in two major classes of reactions: palladium-catalyzed cross-coupling reactions and directed ortho-metalation. Its performance will be compared with that of more traditional reagents like phenylboronic acid.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of biaryl structures prevalent in pharmaceuticals, agrochemicals, and functional materials. The Hiyama coupling, which utilizes organosilanes, presents a valuable alternative to the more commonly employed Suzuki-Miyaura coupling, which uses organoboron compounds.[2][3]
Hiyama Coupling with this compound
The Hiyama coupling involves the reaction of an organosilane with an organic halide or triflate in the presence of a palladium catalyst and a fluoride activator.[2][3] The fluoride source, typically tetrabutylammonium fluoride (TBAF), activates the organosilane by forming a pentacoordinate silicate, which facilitates transmetalation to the palladium center.
A key advantage of organosilanes like this compound is their stability towards air and moisture, making them easier to handle and store compared to some boronic acids.
Workflow for Hiyama Cross-Coupling:
Caption: Generalized workflow for the Hiyama cross-coupling reaction.
Performance Comparison: this compound vs. Phenylboronic Acid (Suzuki-Miyaura Coupling)
| Arylating Reagent | Coupling Partner | Catalyst System | Base/Activator | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Chloroanisole | Pd(OAc)₂ / XPhos | TBAF | t-BuOH | 100 | 12 | 71 | [4] |
| Phenylboronic Acid | 4-Chloroanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | (Representative Suzuki conditions) |
| This compound | 4-Bromoanisole | Pd(OAc)₂ / XPhos | TBAF | t-BuOH | 100 | 12 | 88 | [4] |
| Phenylboronic Acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | >95 | (Representative Suzuki conditions) |
Analysis:
From the available data, it is evident that Suzuki-Miyaura coupling with phenylboronic acid generally proceeds with higher yields and often shorter reaction times compared to the Hiyama coupling with this compound under the conditions cited. However, it is crucial to note that the Hiyama coupling conditions have not been as extensively optimized for this specific substrate as the Suzuki coupling.
The choice of reagent can also be influenced by factors beyond yield. For instance, the ease of handling and stability of this compound can be advantageous in certain contexts, particularly in high-throughput screening or when stringent anhydrous conditions are difficult to maintain. Furthermore, the electronic effect of the fluorine atom in this compound can be beneficial in the synthesis of specific target molecules where such a moiety is desired.
Directed ortho-Metalation (DoM): A Regioselective Functionalization Strategy
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings.[5][6] A directing metalation group (DMG) coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. The resulting aryllithium species can then be quenched with various electrophiles.
The trimethylsilyl group of this compound can act as a directing group, albeit a weaker one compared to functionalities like amides or carbamates. More significantly, the fluorine atom can also serve as a directing group. The interplay between these two groups and their relative directing abilities dictates the site of metalation.
Workflow for Directed ortho-Metalation:
Caption: General workflow for the directed ortho-metalation of this compound.
Comparison with Alternatives in DoM
The primary alternatives in DoM involve substrates with stronger directing groups. For instance, N,N-diethylbenzamide is a classic substrate where the amide group strongly directs metalation to the ortho position.
| Substrate | Directing Group | Base | Electrophile | Product | Yield (%) |
| This compound | -F, -SiMe₃ | n-BuLi/TMEDA | Me₃SiCl | 2-Fluoro-1,3-bis(trimethylsilyl)benzene | (Requires optimization) |
| N,N-Diethylbenzamide | -CONEt₂ | s-BuLi/TMEDA | MeI | N,N-Diethyl-2-methylbenzamide | 97 |
Analysis:
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of a Grignard reagent derived from 2-fluorobromobenzene with chlorotrimethylsilane.
Materials:
-
2-Fluorobromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Chlorotrimethylsilane
-
Iodine (crystal, as initiator)
Procedure:
-
Activate magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine.
-
Add a solution of 2-fluorobromobenzene in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated by gentle warming.
-
After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C.
-
Add chlorotrimethylsilane dropwise to the Grignard reagent with vigorous stirring.
-
After the addition, allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by distillation to afford this compound.
General Procedure for Hiyama Cross-Coupling
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., XPhos)
-
Fluoride activator (e.g., TBAF, 1M solution in THF)
-
Anhydrous solvent (e.g., t-BuOH)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the aryl halide, palladium catalyst, and ligand.
-
Add the anhydrous solvent, followed by this compound.
-
Add the TBAF solution dropwise to the reaction mixture.
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
This compound is a valuable and versatile reagent in the synthetic chemist's toolbox. While it may not always offer the highest yields compared to more established reagents like phenylboronic acid in Suzuki-Miyaura couplings, its stability, ease of handling, and the ability to introduce a fluorophenyl moiety make it an attractive alternative in many synthetic scenarios. Its utility in directed ortho-metalation further expands its applicability, allowing for the regioselective introduction of various functional groups. The choice between this compound and its alternatives should be made based on a careful consideration of the specific synthetic target, the desired functional group tolerance, and the practical aspects of the reaction setup. This guide provides the foundational information and comparative data to assist researchers in making that strategic decision.
References
- Hiyama Coupling. Organic Chemistry Portal. [Link]
- Hiyama coupling. In Wikipedia. [Link]
- Gagnon, A., & Duchemin, M. (2011). Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides. Organic Letters, 13(21), 5824–5827.
- (3-bromo-2-fluorophenyl)-trimethylsilane. GlobalChemMall. [Link]
- Ramgren, S. D., & Garg, N. K. (2014). Palladium-Catalyzed Acetylation of Arenes. Organic Letters, 16(3), 824–827.
- Myers, A. G. ortho metalation. Andrew G. Myers Research Group, Harvard University. [Link]
- Singh, R., & Kumar, A. (2020).
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
- Wu, X., Li, X., & Zhu, J. (2022). Copper-Promoted Hiyama Cross-Coupling of Arylsilanes With Thiuram Reagents: A Facile Synthesis of Aryl Dithiocarbamates. Frontiers in Chemistry, 10, 888635.
- He, C., & Glorius, F. (2021). Site‐Selective C−H Arylation of Diverse Arenes Ortho to Small Alkyl Groups.
- Lafrance, M., & Fagnou, K. (2007). Palladium-catalyzed direct arylation of simple arenes in synthesis of biaryl molecules.
- Schlosser, M., & Rausis, T. (2005). 2-Substituted 4-(Trifluoromethyl)phenols by Directed ortho-Lithiation. European Journal of Organic Chemistry, 2005(10), 2055–2058.
- Ghorbani-Choghamarani, A., & Norouzi, M. (2017). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures, 7(4), 324-332.
- Ramgren, S. D., & Garg, N. K. (2014). Palladium-Catalyzed Acetylation of Arenes. Organic Chemistry Portal. [Link]
- He, C., & Glorius, F. (2021). Site‐Selective C−H Arylation of Diverse Arenes Ortho to Small Alkyl Groups. ZORA. [Link]
- J. C. V. Miguel, J. M. J. M. Vinagre, and A. M. R. Galindo. (2017).
- Kappe, C. O. (2023). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates.
- Snieckus, V. (1990). Directed Ortho Metalation.
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Safety Operating Guide
Definitive Guide to the Proper Disposal of (2-Fluorophenyl)trimethylsilane
As a Senior Application Scientist, my focus extends beyond the application of our chemical reagents to ensuring their entire lifecycle is managed with precision, safety, and scientific rigor. (2-Fluorophenyl)trimethylsilane, a valuable reagent in organic synthesis, requires meticulous handling not only during use but critically, through to its final disposal. This guide provides a comprehensive, step-by-step protocol for its safe disposal, grounded in an understanding of its chemical properties and the regulatory landscape. The causality behind each step is explained to empower researchers to make informed safety decisions.
Core Hazard Profile & Essential Safety Precautions
The primary hazards are associated with its flammability and potential as an irritant. Organosilane compounds are often flammable, with vapors that can form explosive mixtures with air.[1][2][3][4] The presence of the fluorophenyl group necessitates caution regarding hazardous combustion byproducts, such as hydrogen fluoride.
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Hand Protection | Nitrile or neoprene rubber gloves.[3] | To prevent skin contact. Organosilanes can cause skin irritation.[1] |
| Eye Protection | Chemical safety goggles.[3][5] | To protect against splashes, which can cause serious eye irritation.[1] |
| Body Protection | Flame-retardant lab coat and closed-toe shoes. | To protect skin from accidental contact and provide a barrier in case of a flash fire. |
| Respiratory | Use only in a certified chemical fume hood.[2] | To prevent inhalation of vapors, which may cause respiratory irritation.[1][3] |
Spill & Emergency Response Protocol
An immediate and correct response to a spill is critical to mitigating risk. The procedure varies significantly based on the spill's magnitude.
Minor Spill (Manageable by Lab Personnel)
A minor spill is one that is small enough to be handled safely by trained laboratory staff without posing a significant fire or health hazard.
Step-by-Step Protocol:
-
Alert & Isolate: Immediately alert personnel in the immediate vicinity.[6][7]
-
Eliminate Ignition Sources: Turn off all nearby hot plates, stirrers, and other potential sources of sparks or flames.[1][2][4]
-
Ventilate: Ensure the chemical fume hood is operational to contain vapors.[6][8]
-
Containment: Create a dike around the spill using an inert absorbent material such as vermiculite, sand, or commercial spill pillows.[6][8][9][10] Start from the outside and work inwards to prevent the spill from spreading.[6][11]
-
Absorption: Cover the contained spill with the absorbent material.[5][10]
-
Collection: Once fully absorbed, carefully scoop the material using non-sparking tools into a designated, sealable, and properly labeled hazardous waste container.[4][7][11]
-
Decontamination: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[7][11]
Major Spill (Requires Emergency Response)
A major spill is any quantity that is large, uncontained, or poses an immediate fire or health risk that is beyond the capability of lab personnel to handle safely.[11]
Immediate Actions:
-
Evacuate: Immediately evacuate the laboratory, closing the door behind you to contain vapors.[8][12]
-
Activate Alarm: If the spill is highly flammable or spreading, pull the nearest fire alarm.[12]
-
Call for Emergency Services: From a safe location, call emergency services (e.g., 911) and your institution's Environmental Health & Safety (EHS) office.[8][11][12] Provide the chemical name, location, and estimated quantity.
-
Account for Personnel: Ensure all individuals from the lab are accounted for in a designated safe assembly area.[8]
Decontamination & Waste Segregation
Proper segregation is a cornerstone of a compliant and safe waste management program. Cross-contamination can lead to dangerous chemical reactions within a waste container.
-
Empty Containers: "Empty" containers of this compound are not truly empty; they contain residual vapor and liquid that can be hazardous.[10]
-
Procedure: Triple-rinse the container with a suitable organic solvent (e.g., acetone or ethanol). The first rinseate is considered acutely hazardous waste and must be collected in a designated, labeled container for halogenated organic waste. Subsequent rinses can also be collected in the same waste stream.
-
-
Contaminated Materials: All materials used to clean up spills (absorbents, gloves, paper towels) are considered hazardous waste.
-
Unused or Waste Chemical:
-
Procedure: Collect all unused or waste this compound in its original container or a compatible, sealed, and clearly labeled hazardous waste container.[13] Never mix it with other waste streams, particularly aqueous or oxidizing waste.
-
This compound Disposal Protocol
Disposal of halogenated organosilicon compounds must be handled by a licensed hazardous waste disposal facility. The chemical nature of this compound dictates the appropriate disposal pathway.
The Primary Recommended Disposal Method: High-Temperature Incineration
Incineration at a licensed facility is the preferred method for the complete destruction of this compound.[13]
-
Why Incineration? High temperatures (≥800°C) are required to break the strong silicon-carbon and carbon-fluorine bonds, converting the compound primarily into silicon dioxide (silica), carbon dioxide, and hydrogen fluoride.[10][13]
-
Regulatory Compliance: Licensed incineration facilities are equipped with scrubbers and other emission control systems to neutralize acidic gases like hydrogen fluoride, ensuring compliance with environmental regulations such as the U.S. EPA's Resource Conservation and Recovery Act (RCRA).[13]
Step-by-Step Disposal Workflow:
-
Waste Collection: Collect the waste chemical in a compatible, sealed container. Ensure the container is in good condition, free from leaks or rust.[11]
-
Labeling: Label the container clearly as "Hazardous Waste: this compound, Flammable Liquid." Include the accumulation start date.[13]
-
Storage: Store the waste container in a designated satellite accumulation area or central hazardous waste storage area. The storage location must be cool, dry, well-ventilated, and away from heat or ignition sources.[2][4]
-
Arrange Pickup: Contact your institution’s EHS office to schedule a pickup. Do not attempt to transport hazardous waste personally. Disposal must be carried out by licensed waste carriers.[9]
Methods to AVOID:
-
DO NOT Dispose Down the Drain: This is strictly prohibited. Organosilanes can persist in the environment and contaminate waterways.[14]
-
DO NOT Dispose in Regular Trash: The flammability and chemical hazards make this illegal and extremely dangerous.
-
DO NOT Attempt Chemical Neutralization in the Lab: While some silicon compounds can be neutralized, the process for halogenated silanes can be complex and hazardous without proper industrial controls.[13] Leave this to the professionals at the disposal facility.
Visual Workflow: Disposal Decision Tree
The following diagram outlines the decision-making process for handling materials contaminated with this compound.
Caption: Disposal decision workflow for this compound.
References
- How to dispose of waste containing heptamethyltrisiloxane?Vertex AI Search.
- This compound | 1842-26-8 - Sigma-Aldrich. Sigma-Aldrich.
- Safety D
- Spill Control/Emergency Response - EHSO Manual 2025-2026. Emory University.
- SAFETY DATA SHEET - Merck Millipore. Merck Millipore.
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
- How to dispose of Vinyl Termin
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- TRIMETHYLSILANE - Gelest, Inc.Gelest, Inc.
- How to dispose of silicone fluid 500 safely?Deep Sea.
- SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.
- Emergency and Spill Response Procedures. Auburn University.
- Chemical Emergencies, Exposures, and Spills.
- Chemical Spill Procedures. Princeton University.
- Part E: Emergency Procedures. University of Wisconsin-La Crosse.
- Material Safety Data Sheet - Trimethyl(pentafluorophenyl)silane, 98%. Cole-Parmer.
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Navigating the Safe Handling of (2-Fluorophenyl)trimethylsilane: A Guide to Personal Protective Equipment and Operational Best Practices
For researchers at the forefront of drug development and chemical synthesis, the ability to handle reactive organosilane compounds with confidence and precision is paramount. (2-Fluorophenyl)trimethylsilane, a valuable synthetic intermediate, requires a nuanced approach to safety that goes beyond standard laboratory protocols. This guide provides an in-depth, experience-driven framework for its handling, focusing on the rationale behind each procedural step to ensure both personal safety and experimental integrity.
Hazard Profile: Understanding the Reactivity of this compound
A thorough risk assessment is the foundation of any safe laboratory operation. This compound (CAS 1842-26-8) is a liquid organosilane that presents several key hazards that must be actively managed.[1][2][3][4] While a complete, verified Safety Data Sheet (SDS) with all physical properties is not consistently available across all suppliers, the known GHS hazard classifications provide a clear directive for necessary precautions.
The primary hazards associated with this compound are categorized by the following GHS statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The presence of the GHS07 "Exclamation mark" pictogram visually reinforces these warnings. Furthermore, as a member of the organosilane family, it should be treated as moisture-sensitive . Many related organosilanes are also flammable liquids.[5] Therefore, until a verified flashpoint is available, it is prudent to handle it as a flammable substance.
| Property | Value | Source |
| CAS Number | 1842-26-8 | [1] |
| Molecular Formula | C₉H₁₃FSi | [1] |
| Physical State | Liquid (Yellow to colorless oil) | [3][4] |
| Boiling Point | 63 °C at 15 Torr | [3][4] |
| Known Hazards | Harmful if swallowed, Skin/Eye/Respiratory Irritant | |
| Assumed Hazards | Flammable, Moisture-Sensitive |
The Core of Protection: Selecting the Right Personal Protective Equipment (PPE)
The selection of PPE is not a passive checklist but an active strategy to mitigate the specific risks identified. A multi-layered approach is essential for handling this compound.
Eye and Face Protection: The First Line of Defense
Given the "H319: Causes serious eye irritation" classification, robust eye and face protection is non-negotiable.
-
Primary Protection: Tightly fitting chemical safety goggles are mandatory.[6] Standard safety glasses do not provide a sufficient seal against splashes and potential vapors.
-
Secondary Protection: A full-face shield must be worn over the safety goggles. This is crucial when handling larger quantities (>50 mL) or during transfers where the risk of a splash is elevated. The face shield protects the entire face from direct contact.
Hand Protection: A Matter of Chemical Compatibility
Choosing the correct gloves requires an understanding of chemical permeation and degradation. Disposable nitrile gloves are a common starting point in many labs, but they may only offer limited splash protection against specific organic compounds.
-
Recommended Glove Types: For sustained contact or immersion, heavier-duty gloves are necessary.
-
Butyl Rubber: Offers excellent resistance to a wide range of chemicals, although it may not perform as well with some aromatic hydrocarbons.
-
Viton®: Provides excellent protection against aromatic and halogenated compounds but can be less flexible.
-
Neoprene: A good general-purpose option with resistance to a broad spectrum of chemicals.
-
-
Double Gloving: For enhanced safety, particularly during syringe transfers, a double-gloving technique is recommended. Wear a lighter, disposable nitrile glove as the inner layer for dexterity, and a more robust, chemical-resistant glove (like butyl rubber) as the outer layer.
-
Verification is Key: Always consult the glove manufacturer's specific chemical resistance chart for data on compounds similar to this compound.[7] Breakthrough time is a critical parameter to consider.[7]
Body and Respiratory Protection
-
Protective Clothing: A flame-retardant lab coat is essential. For larger scale operations, a chemical-resistant apron or suit should be worn. Ensure clothing is fully buttoned and sleeves are not rolled up.
-
Footwear: Closed-toe shoes, preferably made of a non-porous material, are required.[6]
-
Respiratory Protection: All handling of this compound must be conducted within a certified chemical fume hood to mitigate the risk of respiratory irritation (H335). If there is a risk of exceeding the occupational exposure limit or a failure in the primary engineering controls, a properly fitted respirator with an appropriate organic vapor cartridge would be necessary.
Operational Plan: A Step-by-Step Guide to Safe Handling
The following workflow is designed to minimize exposure to air, moisture, and personnel. The causality behind these steps lies in the compound's reactive nature.
Workflow for Handling this compound
Caption: A workflow diagram illustrating the key phases for the safe handling of this compound.
Detailed Protocol:
-
Preparation:
-
Don PPE: Before approaching the fume hood, put on all required PPE as outlined in Section 2.
-
Fume Hood Verification: Ensure the chemical fume hood has a valid certification and is drawing correctly. The sash should be kept as low as possible.
-
Inert Atmosphere: If using a Schlenk line, ensure a positive pressure of inert gas (Nitrogen or Argon) is flowing through the bubbler.
-
Dry Glassware: Moisture adsorbed on glassware surfaces can react with the organosilane. All glassware, syringes, and needles must be thoroughly dried in an oven (e.g., 125°C overnight) and cooled under a stream of dry inert gas.
-
-
Transfer:
-
Purge System: The reaction flask, fitted with a septum, should be purged with inert gas for several minutes.
-
Syringe Transfer: For transferring the liquid, use a clean, dry syringe with a Luer-lock tip to prevent the needle from detaching.
-
Insert a needle from the inert gas line into the septum of the reagent bottle to create a slight positive pressure.
-
Insert the transfer syringe needle below the liquid surface and slowly withdraw the desired volume.
-
Remove the syringe and immediately insert the needle into the septum of the reaction flask, then slowly inject the reagent.
-
Disposal Plan: Managing Halogenated Waste
Improper disposal can have significant environmental and safety consequences. As this compound is a halogenated organic compound, its waste stream must be segregated.
Waste Management Workflowdot
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
